molecular formula C14H18ClF2N3OS B1250787 Nepicastat Hydrochloride CAS No. 177645-08-8

Nepicastat Hydrochloride

Cat. No.: B1250787
CAS No.: 177645-08-8
M. Wt: 349.8 g/mol
InChI Key: AILBEJJAAWNNIR-XRIOVQLTSA-N
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Description

Nepicastat Hydrochloride, also known as Nepicastat Hydrochloride, is a useful research compound. Its molecular formula is C14H18ClF2N3OS and its molecular weight is 349.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nepicastat Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nepicastat Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

177645-08-8

Molecular Formula

C14H18ClF2N3OS

Molecular Weight

349.8 g/mol

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrate;hydrochloride

InChI

InChI=1S/C14H15F2N3S.ClH.H2O/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H;1H2/t10-;;/m0../s1

InChI Key

AILBEJJAAWNNIR-XRIOVQLTSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl

Synonyms

5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione
nepicastat
RS 25560-197
RS-25560-197

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nepicastat Hydrochloride on Dopamine Beta-Hydroxylase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action of Nepicastat Hydrochloride, a potent and selective inhibitor of dopamine beta-hydroxylase (DBH). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Nepicastat's molecular interactions, its effects on catecholamine neurochemistry, and the experimental methodologies used to characterize its activity.

Introduction: The Critical Role of Dopamine Beta-Hydroxylase in Catecholamine Synthesis

Dopamine beta-hydroxylase (DBH) is a copper-containing monooxygenase that plays a pivotal role in the biosynthesis of the neurotransmitter norepinephrine (NE) from dopamine (DA).[1][2] This enzymatic conversion is a critical step in the catecholamine synthesis pathway and is essential for the proper functioning of the sympathetic nervous system, as well as for various physiological and cognitive processes, including the regulation of blood pressure, stress responses, mood, and attention.[1]

The catalytic activity of DBH is dependent on the presence of its copper cofactor and ascorbate (Vitamin C), which acts as an electron donor.[3] The enzyme is primarily located within the synaptic vesicles of noradrenergic neurons.[4] Given its central role in regulating the balance between dopamine and norepinephrine, DBH has emerged as a significant therapeutic target for a range of conditions, including cardiovascular disorders and neuropsychiatric conditions.[1][5]

Nepicastat Hydrochloride has been developed as a highly selective and potent inhibitor of DBH, offering a targeted approach to modulating the catecholamine system.[6][7]

Molecular Mechanism of Action of Nepicastat Hydrochloride

Nepicastat acts as a direct and competitive inhibitor of dopamine beta-hydroxylase.[8] Its mechanism of action can be understood through its binding kinetics, interaction with the enzyme's active site, and the resulting downstream effects on neurotransmitter levels.

Inhibitory Potency and Selectivity

Nepicastat is a highly potent inhibitor of DBH, with reported IC50 values of 8.5 nM for bovine DBH and 9 nM for human DBH.[3][7] This positions it as a significantly more potent inhibitor than older, non-selective agents like disulfiram.[8] A key feature of Nepicastat is its high selectivity for DBH. It has been shown to have negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors, minimizing the potential for off-target effects.[2][4]

CompoundTarget EnzymeIC50 (nM)Notes
Nepicastat Human DBH 9 Potent and selective inhibitor
Nepicastat Bovine DBH 8.5 High potency across species
DisulfiramHuman DBH~1000Non-selective inhibitor with other targets
(R)-Nepicastat HClHuman DBH18.3R-enantiomer of Nepicastat
(R)-Nepicastat HClBovine DBH25.1R-enantiomer of Nepicastat
Interaction with the DBH Active Site

As a competitive inhibitor, Nepicastat is understood to bind to the active site of DBH, thereby preventing the binding of its natural substrate, dopamine. The active site of DBH contains two copper atoms, designated CuA and CuB, which are crucial for the enzyme's catalytic activity. While a co-crystal structure of Nepicastat with DBH is not publicly available, its competitive nature suggests that it occupies the same binding pocket as dopamine. Unlike some inhibitors that function by chelating the copper ions, Nepicastat's mechanism is believed to involve direct, non-covalent interactions with the amino acid residues lining the active site, sterically hindering the access of dopamine.

cluster_DBH DBH Active Site cluster_Reaction Catalytic Reaction Dopamine Dopamine (Substrate) ActiveSite Enzyme Active Site Dopamine->ActiveSite Binds Nepicastat Nepicastat (Inhibitor) Nepicastat->ActiveSite Competitively Binds Norepinephrine Norepinephrine (Product) ActiveSite->Norepinephrine Conversion NoReaction Reaction Blocked ActiveSite->NoReaction Inhibition

Caption: Competitive inhibition of DBH by Nepicastat.

Downstream Neurochemical Consequences

The direct inhibition of DBH by Nepicastat leads to a predictable and significant shift in the balance of dopamine and norepinephrine. By blocking the conversion of dopamine to norepinephrine, Nepicastat administration results in:

  • Decreased levels of norepinephrine (NE): This is the primary and intended effect of DBH inhibition.

  • Increased levels of dopamine (DA): As the conversion of dopamine is blocked, it accumulates in the presynaptic terminals.[9]

These neurochemical changes are not uniform throughout the brain. For instance, studies in rats have shown that Nepicastat reduces norepinephrine release in both the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc).[9] However, it increases dopamine release in the mPFC but not in the NAc.[9] This regional specificity is likely due to the differential roles of norepinephrine in regulating dopamine release in various brain circuits. It is suggested that by reducing norepinephrine, Nepicastat removes the inhibitory feedback on dopamine release that is mediated by α2-adrenoceptors.[9]

Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine DBH Dopamine Beta-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Catalyzes Conversion Nepicastat Nepicastat Nepicastat->DBH Inhibits

Caption: Nepicastat's impact on the catecholamine synthesis pathway.

Experimental Methodologies for Characterizing Nepicastat's Action

A variety of in vitro and in vivo techniques are employed to elucidate the mechanism of action of DBH inhibitors like Nepicastat.

In Vitro Dopamine Beta-Hydroxylase Activity Assay

This type of assay is fundamental for determining the inhibitory potency (e.g., IC50) of a compound. The general principle involves incubating the enzyme with its substrate and cofactors in the presence and absence of the inhibitor and then quantifying the product formation.

Illustrative Protocol for a Spectrophotometric DBH Activity Assay:

  • Enzyme Source: Purified bovine or human recombinant DBH.

  • Substrate: Tyramine (a substrate that is converted to octopamine by DBH).

  • Reaction Buffer: A suitable buffer (e.g., sodium acetate) at optimal pH, containing cofactors such as ascorbic acid, catalase, and fumarate.

  • Inhibitor Preparation: Prepare a serial dilution of Nepicastat Hydrochloride in the appropriate solvent.

  • Reaction Initiation: In a 96-well plate, combine the reaction buffer, enzyme, and varying concentrations of Nepicastat or vehicle control. Allow for a brief pre-incubation.

  • Substrate Addition: Initiate the enzymatic reaction by adding tyramine to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or base.

  • Product Quantification: The product, octopamine, is then oxidized to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 330 nm).

  • Data Analysis: Plot the percentage of DBH activity against the logarithm of the Nepicastat concentration to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Monitoring

Microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of living animals, providing real-time information on the effects of a drug.[10]

Workflow for a Rat Brain Microdialysis Experiment:

cluster_Surgery Surgical Procedure cluster_Experiment Microdialysis Experiment cluster_Analysis Sample Analysis Surgery Stereotaxic Surgery: Implant guide cannula targeting brain region (e.g., mPFC) Probe Insert microdialysis probe through guide cannula Surgery->Probe Perfusion Perfuse with artificial CSF Probe->Perfusion Collection Collect dialysate samples at regular intervals Perfusion->Collection DrugAdmin Administer Nepicastat (e.g., i.p. injection) HPLC Analyze dialysate for Dopamine and Norepinephrine using HPLC-ED Collection->HPLC DrugAdmin->Collection Post-drug samples Data Quantify neurotransmitter concentrations HPLC->Data

Caption: Workflow for in vivo microdialysis.

Key Considerations for Microdialysis:

  • Probe Selection: The choice of microdialysis probe depends on the target brain region and the size of the animal.

  • Perfusion Fluid: The composition of the artificial cerebrospinal fluid (aCSF) used for perfusion should closely mimic the ionic composition of the brain's extracellular fluid.

  • Analytical Method: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a common and sensitive method for quantifying catecholamines in dialysate samples.[11]

  • Data Interpretation: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline levels measured before drug administration.

Selectivity Profile and Potential Off-Target Activities

While Nepicastat is highly selective for DBH, a thorough characterization of any potential off-target interactions is crucial for a complete understanding of its pharmacological profile.

Acetylcholinesterase Inhibition

Some studies have investigated the interaction of Nepicastat with acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[1] These studies have shown that Nepicastat can inhibit AChE activity in a dose-dependent manner, although this effect is modest.[1] For example, at a concentration of 0.01 mg/mL, Nepicastat was found to have an inhibitory potency of 21.7%, which increased to 28.3% at 1 mg/mL.[1] While this inhibition is significantly weaker than that of dedicated AChE inhibitors, it is a noteworthy finding that may warrant further investigation, particularly in the context of long-term treatment or high-dose administration.

Other Potential Effects

Preclinical studies have also explored other potential biological effects of Nepicastat. For instance, one study reported that Nepicastat administration was associated with changes in the infiltration of macrophages and B cells in the hearts of spontaneously hypertensive rats.[12] Additionally, weak antimicrobial activity against certain bacterial strains has been observed.[1] These findings highlight the importance of continued research to fully delineate the complete pharmacological and toxicological profile of Nepicastat.

Conclusion

Nepicastat Hydrochloride is a potent and selective competitive inhibitor of dopamine beta-hydroxylase. Its mechanism of action is well-defined, leading to a decrease in norepinephrine synthesis and a corresponding increase in dopamine levels in specific brain regions. This targeted modulation of the catecholamine system underlies its therapeutic potential for various disorders. A comprehensive understanding of its binding kinetics, neurochemical effects, and selectivity profile, as elucidated by the experimental methodologies described in this guide, is essential for its continued development and clinical application.

References

  • Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cel - bioRxiv. (2023, July 29). [Link]

  • DC Chemicals. Dopamine beta-hydroxylase. [Link]

  • BioWorld. Nepicastat: a novel dopamine-beta-hydroxylase inhibitor for CHF. (1997, September 9). [Link]

  • Kopec, P., et al. (2023). Exploring Nepicastat Activity: Beyond DβH. Molecules, 28(14), 5468. [Link]

  • Hazubska-Przybył, T., et al. (2025). Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects. European Journal of Pharmacology, 178245. [Link]

  • Devoto, P., et al. (2014). The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. Addiction Biology, 19(2), 277-289. [Link]

  • Stanley, W. C., et al. (1997). Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure. Journal of Cardiovascular Pharmacology, 29 Suppl 2, S64-73. [Link]

  • Sofijanovska, I., et al. (2015). Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. Drug and Alcohol Dependence, 151, 149-157. [Link]

  • ResearchGate. Selective inhibition of dopamine-beta-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. [Link]

  • De La Garza, R., 2nd, & Sofuoglu, M. (2015). Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. Drug and alcohol dependence, 151, 149–157. [Link]

  • Wikipedia. Nepicastat. [Link]

  • Soares-da-Silva, P., et al. (2019). Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland. Cardiovascular Drugs and Therapy, 33(2), 147-156. [Link]

  • Gaval-Cruz, M., & Weinshenker, D. (2012). Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. PLoS ONE, 7(9), e45291. [Link]

  • National Center for Biotechnology Information. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. [Link]

  • Assay Genie. Technical Manual Rat Dbh (Dopamine beta-hydroxylase) ELISA Kit. [Link]

  • News-Medical.net. Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). [Link]

Sources

Discovery and development of Nepicastat as a DBH inhibitor

Technical Whitepaper: Nepicastat – Selective Inhibition of Dopamine -Hydroxylase

Executive Summary

Nepicastat (SYN-117, RS-25560-197) represents a pivotal advancement in the pharmacological modulation of the sympathetic nervous system. As a highly potent, selective, and orally active inhibitor of dopamine

This technical guide provides a comprehensive analysis of Nepicastat’s medicinal chemistry, mechanism of action, and clinical pharmacology, alongside validated experimental protocols for its characterization.

The Target: Dopamine -Hydroxylase (DBH)[1][2][3][4]

Enzymology and Physiological Role

Dopamine

1
Therapeutic Rationale for Inhibition

Direct blockade of adrenergic receptors (


  • Cardiovascular: Reduces sympathetic tone in hypertension/CHF.

  • Addiction/Psychiatry: By blocking the conversion of DA to NE, Nepicastat prevents the depletion of dopamine (associated with withdrawal/craving) while blunting the noradrenergic surge (associated with stress-induced relapse and anxiety).

Medicinal Chemistry & Synthesis[6][7][8][9][10][11]

Structural Design and SAR

Nepicastat belongs to the class of imidazole-2-thiones . Early DBH inhibitors like fusaric acid and disulfiram lacked potency or selectivity (inhibiting other metalloenzymes like ALDH).

  • The Pharmacophore: The imidazole-2-thione moiety mimics the transition state and coordinates with the active site copper (

    
    ) of DBH.
    
  • The Scaffold: The 5,7-difluoro-1,2,3,4-tetrahydronaphthalene (tetralin) ring provides lipophilicity for Blood-Brain Barrier (BBB) penetration and steric fit within the hydrophobic pocket of the enzyme.

  • Chirality: The (S)-enantiomer is significantly more potent (IC50 ~8.5 nM) than the (R)-enantiomer.

Chemical Synthesis Route

The synthesis of Nepicastat (RS-25560-197) generally follows the route developed by Syntex (USA), utilizing a Friedel-Crafts strategy to build the tetralin core followed by imidazole ring construction.

Step-by-Step Synthesis Logic:

  • Core Formation: Reaction of L-aspartic acid (protected as N-trifluoroacetyl anhydride) with 1,3-difluorobenzene via Friedel-Crafts acylation (

    
    ) yields the ketone intermediate.[2]
    
  • Reduction & Cyclization: Catalytic hydrogenation reduces the ketone. Subsequent cyclization (via acid chloride formation) yields the 5,7-difluoro-2-tetralone .

  • Chiral Amine Introduction: The tetralone is converted to the (S)-2-amino-5,7-difluorotetralin via reductive amination or resolution.

  • Imidazole Ring Construction: The chiral amine reacts with a dihydroxyacetone equivalent and thiocyanate (or similar isothiocyanate precursors) to close the imidazole-2-thione ring.

SynthesisStartL-Aspartic Acid(Chiral Source)Inter1N-TFA AnhydrideStart->Inter1ProtectionKetoneFriedel-CraftsKetoneInter1->Ketone+ Reagent1Reagent11,3-Difluorobenzene(AlCl3)Tetralone5,7-Difluoro-2-tetraloneKetone->TetraloneReduction &CyclizationAmine(S)-2-Amino-tetralinIntermediateTetralone->AmineReductiveAminationNepicastatNepicastat(Imidazole-2-thione)Amine->NepicastatRing Closure(SCN-)

Figure 1: Simplified synthetic logic for the construction of the Nepicastat scaffold.

Mechanism of Action & Pharmacology

Mechanism of Inhibition

Nepicastat acts as a competitive, reversible inhibitor with respect to the electron donor (ascorbate) and oxygen, but its high affinity is driven by the chelation of the enzyme-bound copper.

  • Potency:

    
     = 8.5 nM (Bovine DBH), 9.0 nM (Human DBH).[3][4]
    
  • Selectivity: Negligible affinity (

    
    ) for other metalloenzymes (e.g., tyrosine hydroxylase, monoamine oxidase, ALDH), avoiding the "disulfiram-like" alcohol intolerance reactions.
    
Pharmacodynamics (The "Gradual Modulation")

Unlike receptor antagonists, Nepicastat does not block the signal transduction immediately. It depletes the vesicular storage of NE over time.

  • Catecholamine Shift: In vivo studies (SHR rats, dogs) show a dose-dependent decrease in tissue NE (up to 96% reduction) and a concurrent increase in DA (up to 646%).[3]

  • Hemodynamics: Chronic dosing lowers Mean Arterial Pressure (MAP) in hypertensive models without inducing reflex tachycardia, likely because the baroreceptor reflex arc remains intact but operates with reduced gain.

Clinical Development Context

PhaseIndicationKey FindingsStatus
Phase 1 Safety/PKWell-tolerated. Linear PK. No significant effect on alcohol metabolism (unlike disulfiram).Completed
Phase 2 Cocaine DependenceSafe with cocaine. Reduced some subjective "positive" effects of cocaine.[5] Mixed efficacy on abstinence.Completed
Phase 2 PTSDSafe. Failed to show significant symptom reduction vs. placebo in military cohort.Discontinued

Current Status: While efficacy in primary endpoints for PTSD was not met, Nepicastat remains a critical "tool compound" for researching noradrenergic contributions to reinstatement of drug seeking and stress responses.

Technical Protocols

Protocol: In Vitro DBH Inhibition Assay

Objective: Determine the

Reagents:

  • Enzyme: Purified Bovine Adrenal DBH (Sigma or equivalent).

  • Substrate: Tyramine Hydrochloride (10 mM stock).

  • Cofactor: Ascorbic Acid (10 mM, freshly prepared).

  • Catalase: To prevent enzyme inactivation by

    
    .
    
  • Buffer: 50 mM Sodium Acetate, pH 5.0.

  • Stop Solution: 200 mM Perchloric Acid (

    
    ) + 10 mM EDTA.
    

Workflow:

  • Preparation: Dilute Nepicastat in DMSO/Buffer to yield concentrations from 0.1 nM to 1000 nM.

  • Incubation:

    • Mix: 10

      
       Enzyme + 10 
      
      
      Catalase + 10
      
      
      Nepicastat (various conc.) + 60
      
      
      Buffer.
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 10

    
     Tyramine + 10 
    
    
    Ascorbate. Total Volume = 100
    
    
    .
  • Reaction: Incubate at 37°C for 20 minutes (linear phase).

  • Termination: Add 50

    
     Stop Solution. Vortex and centrifuge (10,000 x g, 5 min).
    
  • Detection: Analyze supernatant via HPLC-ECD or HPLC-UV (280 nm) to quantify the product Octopamine .

Data Analysis: Calculate % Inhibition =


Protocol: HPLC Quantification of Catecholamines (Tissue/Plasma)

Objective: Verify the PD effect (DA/NE ratio) in biological samples.

System: HPLC with Electrochemical Detection (ECD) (e.g., CoulArray or Antec). Column: C18 Reverse Phase (3

Mobile Phase:
  • 90% Citrate-Acetate Buffer (50 mM, pH 3.5) containing 0.5 mM EDTA, 0.5 mM SOS (Sodium Octyl Sulfate).

  • 10% Acetonitrile. Flow Rate: 0.6 mL/min.

Sample Prep:

  • Homogenize tissue (e.g., adrenal, cortex) in 0.1 M Perchloric Acid + Internal Standard (DHBA).

  • Centrifuge at 14,000 rpm for 15 min at 4°C.

  • Inject 20

    
     of supernatant.
    

Self-Validation Check:

  • Resolution: Ensure baseline separation between NE, DA, and DOPAC.

  • Linearity: Standard curves (

    
    ) from 1 ng/mL to 1000 ng/mL.
    

Visualizations

Catecholamine Pathway & Inhibition Logic

PathwayTyrosineTyrosineDopaL-DOPATyrosine->DopaDopamineDopamine (DA)(Reward/Reinforcement)Dopa->DopamineDBHDBH Enzyme(Copper Dependent)Dopamine->DBHNENorepinephrine (NE)(Stress/Arousal/Vasoconstriction)THTyrosine HydroxylaseAADCAADCDBH->NEHydroxylationNepicastatNEPICASTAT(Inhibitor)Nepicastat->DBHInhibits(IC50 ~9nM)OutcomeRESULT:↑ Dopamine↓ NorepinephrineNepicastat->Outcome

Figure 2: Mechanism of Action. Nepicastat blocks the conversion of DA to NE, altering the neurochemical ratio.

References

  • Stanley, W. C., et al. (1997). "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[4] British Journal of Pharmacology.[4][6] Link

  • Beliaev, A., et al. (2006). "Synthesis and biological evaluation of novel, peripherally selective chromanyl imidazolethione-based inhibitors of dopamine beta-hydroxylase."[4] Journal of Medicinal Chemistry. Link

  • Manvich, D. F., et al. (2013). "The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior." Neuropsychopharmacology. Link

  • Haikala, H., et al. (2012). "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex." Addiction Biology. Link

  • ClinicalTrials.gov. "A Multi-Center Trial of Nepicastat for Cocaine Dependence." Identifier: NCT01704196. Link

Nepicastat Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nepicastat Hydrochloride is a potent, selective, and orally bioavailable inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[2][3] By inhibiting this enzyme, Nepicastat effectively modulates the levels of these key neurotransmitters, leading to a decrease in norepinephrine and a corresponding increase in dopamine in both central and peripheral tissues.[2][4][5] This unique mechanism of action has positioned Nepicastat as a compound of interest for various therapeutic applications, including the management of cardiovascular disorders like hypertension and congestive heart failure, as well as for the treatment of substance use disorders, particularly cocaine dependence, and post-traumatic stress disorder (PTSD).[6][7][8] This technical guide provides an in-depth overview of Nepicastat Hydrochloride, covering its chemical properties, mechanism of action, relevant experimental protocols, and a summary of its biological effects.

Physicochemical Properties

Nepicastat Hydrochloride is the hydrochloride salt of Nepicastat. The compound is also known by its developmental code names SYN-117 and RS-25560-197.[8]

PropertyValueReference
CAS Number 170151-24-3[1]
Molecular Formula C₁₄H₁₅F₂N₃S · HCl[1]
Molecular Weight 331.81 g/mol [1][9]
IUPAC Name 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione hydrochloride[8]
SMILES S=C(NC=C3CN)N3[C@H]2CCC1=C(F)C=C(F)C=C1C2.Cl[1]
Appearance Crystalline solid
Solubility Soluble in DMSO (33.18 mg/mL)[1]
Storage Store at -20°C[1]

Molecular Structure

Chemical structure of Nepicastat

Caption: Chemical structure of Nepicastat.

Pharmacology and Mechanism of Action

Nepicastat is a highly potent and selective inhibitor of dopamine β-hydroxylase. It exhibits concentration-dependent inhibition of both bovine and human DBH, with an IC₅₀ value of approximately 9 nM for the human enzyme.[10] This inhibition is highly selective, with negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors at concentrations exceeding 10 µM.

The primary pharmacological effect of Nepicastat stems from its ability to alter the balance of catecholamines. By blocking the conversion of dopamine to norepinephrine, Nepicastat administration leads to a dose-dependent decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues, including the mesenteric artery, left ventricle, and cerebral cortex, as demonstrated in spontaneously hypertensive rats and beagle dogs.

Signaling Pathway

The mechanism of action of Nepicastat directly impacts the catecholamine biosynthesis pathway.

Nepicastat_Mechanism_of_Action Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Nepicastat Nepicastat Hydrochloride Nepicastat->DBH Inhibition DBH->Norepinephrine

Caption: Mechanism of action of Nepicastat Hydrochloride.

Experimental Protocols

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of Nepicastat on DBH, adapted from methodologies that measure the enzymatic conversion of a substrate to its hydroxylated product.[4][11][12]

Principle: The assay measures the activity of DBH by quantifying the enzymatic hydroxylation of a substrate, such as tyramine, to its product, octopamine. The amount of octopamine produced is then determined by a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Materials:

  • Purified dopamine β-hydroxylase (bovine or human recombinant)

  • Nepicastat Hydrochloride

  • Tyramine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate

  • Pargyline

  • Sodium phosphate buffer

  • Perchloric acid (for reaction termination)

  • UHPLC-PDA (Photo Diode Array) system

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Preparation of Reagents: Prepare stock solutions of Nepicastat, tyramine, and other reagents in appropriate solvents and buffers.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing sodium phosphate buffer, ascorbic acid, catalase, fumarate, and pargyline.

  • Pre-incubation: Add varying concentrations of Nepicastat Hydrochloride or vehicle control to the reaction mixtures and pre-incubate for a specified time at 37°C.

  • Enzyme Addition: Add the purified DBH enzyme to the reaction mixtures.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, tyramine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of perchloric acid.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Collect the supernatant for analysis. For enhanced purity, a Solid Phase Extraction (SPE) step can be employed to separate octopamine and tyramine from other reaction components.[12]

  • Quantification by UHPLC-PDA: Analyze the samples using a UHPLC-PDA system to separate and quantify the amount of octopamine formed.

  • Data Analysis: Calculate the percentage of DBH inhibition for each concentration of Nepicastat compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Formulation for Animal Studies

For oral administration in animal models, Nepicastat Hydrochloride can be formulated as a suspension. A common method involves the use of carboxymethylcellulose sodium (CMC-Na) as a suspending agent.[9]

Procedure:

  • Weigh the required amount of Nepicastat Hydrochloride powder.

  • Prepare a solution of 0.5% to 1% CMC-Na in sterile water.

  • Gradually add the Nepicastat Hydrochloride powder to the CMC-Na solution while continuously stirring or vortexing.

  • Continue mixing until a homogenous suspension is obtained. For example, to prepare a 5 mg/mL suspension, add 5 mg of Nepicastat Hydrochloride to 1 mL of the CMC-Na solution.[9]

For intravenous administration, a clear solution can be prepared using a co-solvent system. For instance, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline to achieve the desired final concentration.[2]

Biological Effects and Therapeutic Potential

Cardiovascular Effects

Nepicastat has been extensively studied for its effects on the cardiovascular system. In spontaneously hypertensive rats (SHRs), oral administration of Nepicastat produced a dose-dependent decrease in mean arterial blood pressure without causing reflex tachycardia.[13] In a canine model of chronic heart failure, low-dose Nepicastat prevented the progression of left ventricular dysfunction and remodeling.[9][14] These effects are attributed to the reduction of sympathetic drive to cardiovascular tissues by decreasing norepinephrine levels.[13]

Effects on Cocaine-Seeking Behavior

Nepicastat has shown significant promise as a pharmacotherapy for cocaine use disorder. Preclinical studies in rats have demonstrated that Nepicastat can reduce the reinforcing properties of cocaine and attenuate relapse-like behavior triggered by cocaine itself, associated cues, and stressors.[15] In a clinical study involving individuals with cocaine use disorder, Nepicastat was found to be well-tolerated when co-administered with cocaine and reduced some of the positive subjective effects of cocaine.[11] The proposed mechanism for this effect involves the modulation of dopamine and norepinephrine levels in key brain regions associated with reward and addiction, such as the medial prefrontal cortex and the nucleus accumbens.[4][14]

Potential in PTSD Treatment

The role of norepinephrine in the consolidation and recall of traumatic memories has led to the investigation of Nepicastat for the treatment of PTSD.[10] By reducing norepinephrine synthesis, Nepicastat may help to dampen the emotional and physiological responses associated with traumatic memories. Animal studies have suggested that Nepicastat treatment can be effective in reducing PTSD-like symptoms.[10] However, a Phase 2 clinical trial did not find Nepicastat to be effective in relieving PTSD symptoms compared to a placebo.[8]

Analytical Methodology

The quantification of Nepicastat in biological matrices is essential for pharmacokinetic and clinical studies. A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been used to determine Nepicastat plasma concentrations in human studies.[11] This method offers high sensitivity and selectivity, with a linear quantitation range of 0.5–500 ng/mL.[11]

Quantitative Data Summary

ParameterSpeciesValueReference
IC₅₀ (Dopamine β-hydroxylase) Human9.0 ± 0.8 nM[12]
IC₅₀ (Dopamine β-hydroxylase) Bovine8.5 ± 0.8 nM[12]
Oral Dose (Rat) 3, 10, 30, 100 mg/kg[12]
Oral Dose (Dog) 0.05, 0.5, 1.5, 5 mg/kg[12]
Oral Dose (Human) 80, 160 mg[11]

Conclusion

Nepicastat Hydrochloride is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase with a clear mechanism of action that leads to significant modulation of catecholamine levels. Its demonstrated effects in preclinical and clinical studies highlight its potential as a therapeutic agent for cardiovascular diseases and substance use disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising compound. Further research is warranted to fully elucidate its therapeutic efficacy and to explore its potential in other neurological and psychiatric conditions where catecholamine dysregulation is implicated.

References

  • Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cel - bioRxiv. (2023-07-29). Available at: [Link]

  • The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed. Available at: [Link]

  • Effects of Dopamine β-Hydroxylase Inhibition With Nepicastat on the Progression of Left Ventricular Dysfunction and Remodeling in Dogs With Chronic Heart Failure | Circulation. Available at: [Link]

  • Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC - PubMed Central. Available at: [Link]

  • Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed. Available at: [Link]

  • The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimimulant-induced dopamine release in the prefrontal cortex - PubMed. Available at: [Link]

  • Exploring Nepicastat Activity: Beyond DβH - MDPI. Available at: [Link]

  • Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed. Available at: [Link]

  • Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - Frontiers. Available at: [Link]

  • Study Details | NCT01704196 | A Multi-Center Trial of Nepicastat for Cocaine Dependence. ClinicalTrials.gov. Available at: [Link]

  • Acute Inhibition of Dopamine β-Hydroxylase Attenuates Behavioral Responses to Pups in Adult Virgin California Mice (Peromyscus - eScholarship.org. Available at: [Link]

  • Treatment for cocaine addiction targets relapse | Emory University. (2013-01-14). Available at: [Link]

  • Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC - PubMed Central. Available at: [Link]

  • The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC - PubMed Central. Available at: [Link]

  • Nepicastat - Wikipedia. Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling and Stability of Nepicastat Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nepicastat Hydrochloride Solubility and Stability Characteristics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Nepicastat Hydrochloride (SYN-117 HCl; RS-25560-197 HCl) is a highly potent, selective, and orally active inhibitor of dopamine


-hydroxylase (DBH).[1] By modulating the conversion of dopamine to norepinephrine, it serves as a critical tool in studying sympathetic nervous system regulation, cardiovascular pathology, and addiction medicine.[1]

This guide provides a rigorous technical analysis of the compound's solubility limits, stability under stress conditions, and handling protocols.[1] Unlike generic datasheets, this document integrates empirical data with "in-the-trenches" application science to ensure experimental reproducibility.

Chemical Identity & Physicochemical Profile

Nepicastat HCl is a fluorinated tetralin derivative.[1] Its physicochemical behavior is dominated by the lipophilic nature of the tetrahydronaphthalene moiety, despite the presence of the polar imidazole-2-thione group.[1]

Table 1: Chemical Specifications

ParameterSpecification
Common Name Nepicastat Hydrochloride
Synonyms SYN-117 HCl, RS-25560-197 HCl
CAS Number 170151-24-3
Molecular Formula

Molecular Weight 331.81 g/mol
Appearance White to off-white crystalline solid
Chirality S-enantiomer
LogP (Predicted) ~1.4 (Free base)
Solubility Characteristics

A common pitfall in Nepicastat research is the assumption of aqueous solubility due to its hydrochloride salt form.[1] Contrary to typical HCl salts, Nepicastat HCl exhibits negligible solubility in pure water. [1]

Critical Insight: The lattice energy of the crystal form and the lipophilicity of the difluorotetralin ring override the ionic potential of the hydrochloride counterion. Attempts to dissolve directly in saline or PBS often result in micro-precipitation, leading to silent experimental failures (e.g., erratic IC50 curves).[1]

Table 2: Solubility Profile

SolventSolubility Limit (Max)Application Notes
Water < 1 mg/mL (Insoluble)Requires formulation aids (e.g., cyclodextrins).[1]
DMSO ~33 - 60 mg/mL (100 - 180 mM)Preferred solvent. Use anhydrous DMSO to prevent hydrolysis.[1]
Ethanol Insoluble / < 1 mg/mLNot recommended for stock preparation.[1]
DMF ~10 mg/mLViable alternative if DMSO is contraindicated.
1% CMC-Na ~19 mg/mLSuitable for in vivo suspension formulations.[1]
Formulation Strategy for In Vivo Use

For animal studies, simple aqueous solutions are insufficient.[1] A suspension in 1% Sodium Carboxymethyl Cellulose (CMC-Na) is the standard vehicle.[1] Alternatively, complexation with sulfobutyl ether-beta-cyclodextrin (SBE-


-CD) can achieve clear solutions up to 0.6 mg/mL for intravenous administration.[1]
Biological Mechanism: DBH Inhibition Pathway[1][3]

Nepicastat acts by competitively inhibiting Dopamine


-Hydroxylase (DBH), the enzyme responsible for the final step in norepinephrine biosynthesis.[1] This blockade results in a gradual accumulation of dopamine and a reduction in norepinephrine pools, particularly in sympathetically innervated tissues.[1]

Figure 1: Mechanism of Action

DBH_Pathway Dopamine Dopamine DBH Dopamine beta-Hydroxylase Dopamine->DBH Ascorbate Ascorbate + O2 Ascorbate->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Nepicastat Nepicastat HCl (Inhibitor) Nepicastat->DBH Inhibition (IC50 ~9 nM)

Caption: Nepicastat selectively blocks DBH, preventing the hydroxylation of Dopamine to Norepinephrine.[1][2][3][4][5]

Stability & Handling Protocols
Storage Requirements
  • Solid State: Stable for >2 years at -20°C when protected from moisture.[1] The compound is hygroscopic; store in a desiccator.[1]

  • Solution State: Stock solutions in DMSO are stable for approx. 1 month at -20°C. Aliquot immediately to avoid freeze-thaw cycles, which can induce precipitation or degradation.[1][6]

Protocol 1: Solubility Assessment (Shake-Flask Method)

Use this protocol to validate batch-specific solubility before initiating high-value biological assays.[1]

  • Preparation: Weigh 5 mg of Nepicastat HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 50

    
    L of the target solvent (e.g., DMSO).[1]
    
  • Agitation: Vortex vigorously for 1 minute. If undissolved, sonicate at 30-40 kHz for 5 minutes (maintain temp < 30°C).

  • Stepwise Addition: If solid remains, add solvent in 10

    
    L increments, vortexing between additions, until clear.
    
  • Quantification: Calculate solubility

    
    .[1]
    
  • Verification: Centrifuge at 10,000 x g for 5 minutes. Inspect pellet. If a pellet exists, the solution was a suspension; re-calculate based on supernatant concentration (requires HPLC).[1]

Stress Testing & Forced Degradation[1][8][9][10]

To ensure data integrity, researchers must understand how Nepicastat degrades.[1] The imidazole-2-thione ring is susceptible to oxidative desulfurization and hydrolytic ring opening under extreme pH.[1]

Protocol 2: Forced Degradation Workflow (Stress Testing) This self-validating workflow identifies potential degradation products.[1]

Figure 2: Stability Testing Workflow

Stress_Testing cluster_conditions Stress Conditions (24-48h) Sample Nepicastat HCl (1 mg/mL in DMSO/H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H2O2, RT) Sample->Oxidation Thermal Thermal (60°C, Solid State) Sample->Thermal Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Analysis LC-MS / HPLC Analysis Oxidation->Analysis Thermal->Analysis Neutralization->Analysis Result Identify Degradants (Desulfurization/Ring Opening) Analysis->Result

Caption: Standardized forced degradation workflow to identify stability-indicating markers.

Methodology:

  • Acid/Base Stress: Dissolve Nepicastat to 1 mg/mL in co-solvent.[1] Add equal volume 0.1 N HCl or NaOH.[1] Heat at 60°C for 24 hours. Neutralize before injection.[1]

  • Oxidative Stress: Treat with 3%

    
     at room temperature.[1] Note: Thione groups are highly sensitive to oxidation, often converting to the corresponding imidazole or urea derivatives.[1]
    
  • Analysis: Use a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse) with a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] Detection at 267 nm (

    
    ).[1]
    
References
  • Stanley, W. C., et al. (1997).[1][7] "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[1][7] British Journal of Pharmacology.[1] Link[1]

  • Tocris Bioscience. "Nepicastat hydrochloride Product Information." Tocris Technical Data. Link

  • Cayman Chemical. "Nepicastat (hydrochloride) Product Insert." Cayman Chemical Datasheets. Link

  • Selleck Chemicals. "Nepicastat (SYN-117) HCl Solubility and Stability." SelleckChem Technical Guide. Link

  • Adooq Bioscience. "Nepicastat HCl Formulation and Solubility."[1] Adooq Protocols. Link

Sources

The Developmental Trajectory of Nepicastat (SYN-117): From RS-25560-197 to Clinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nepicastat (SYN-117) represents a pivotal case study in the rational design and repurposing of enzyme inhibitors within neuropsychopharmacology. Originally designated RS-25560-197 by Roche Bioscience for cardiovascular indications, this highly selective dopamine


-hydroxylase (DBH)  inhibitor was later redirected toward Central Nervous System (CNS) disorders, specifically Post-Traumatic Stress Disorder (PTSD) and cocaine dependence.

Unlike non-selective DBH inhibitors (e.g., disulfiram) which are plagued by off-target effects on aldehyde dehydrogenase (ALDH), Nepicastat offers a precision mechanism: the modulation of the sympathetic nervous system and CNS arousal pathways via the blockade of norepinephrine (NE) biosynthesis, without inducing the "disulfiram-ethanol reaction."

This technical guide dissects the developmental code history, the mechanistic rationale, and the rigorous experimental protocols defining the scientific lifecycle of Nepicastat.

Part 1: Developmental Code History & Lineage

The molecule's journey through the pharmaceutical pipeline is characterized by a shift from peripheral cardiovascular targets to central neuropsychiatric modulation.

The Code Transition Architecture

The following directed graph illustrates the transfer of intellectual property and the evolution of the developmental code.

Nepicastat_History Roche Roche Bioscience (Originator) RS_Code Code: RS-25560-197 Target: CHF & Hypertension Roche->RS_Code Discovery (1990s) Synosia Synosia Therapeutics (Acquisition) RS_Code->Synosia Divestment/Repurposing SYN_Code Code: SYN-117 Target: PTSD & Cocaine Use Synosia->SYN_Code Re-coding Biotie Biotie Therapies (Merger) SYN_Code->Biotie Corporate Merger Acorda Acorda Therapeutics (Acquisition) Biotie->Acorda Acquisition ($363M) Phase2b Phase 2b Failure (PTSD Endpoint Missed) Acorda->Phase2b Clinical Trial (2010s)

Figure 1: The developmental lineage of Nepicastat, tracing its evolution from a cardiovascular agent (RS-25560-197) to a CNS investigational drug (SYN-117).[1]

Narrative of Repurposing
  • Roche Bioscience (RS-25560-197): Initially synthesized as a peripherally active agent to reduce sympathetic drive in Congestive Heart Failure (CHF).[2] The rationale was that blunting norepinephrine would reduce cardiac workload.

  • Synosia Therapeutics (SYN-117): Synosia recognized the molecule's ability to cross the Blood-Brain Barrier (BBB). They hypothesized that reducing central noradrenergic tone could dampen the hyperarousal and fear consolidation associated with PTSD and the cue-induced cravings in cocaine addiction.

  • Acorda Therapeutics: Following the acquisition of Biotie, Acorda conducted the definitive Phase 2b trial for PTSD. The trial failed to meet its primary endpoint, leading to the discontinuation of the program for this indication.

Part 2: Mechanism of Action (MOA)

Nepicastat is a reversible, competitive inhibitor of DBH. Its high selectivity is its primary differentiator from older compounds like fusaric acid or disulfiram.

The Catecholamine Modulation Pathway

By inhibiting DBH, Nepicastat alters the ratio of Dopamine (DA) to Norepinephrine (NE).[3][4] This is critical in the Prefrontal Cortex (PFC) and Amygdala, where NE drives fear retrieval and stress responses.

MOA_Pathway Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine (DA) (Reward/Learning) Dopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (NE) (Arousal/Stress) Dopamine->Norepinephrine Blocked by Nepicastat Nepicastat Nepicastat (SYN-117) (Inhibitor) DBH Dopamine β-hydroxylase (Enzyme) Nepicastat->DBH Inhibits (IC50 ~9nM)

Figure 2: Mechanism of Action. Nepicastat inhibits the enzymatic conversion of Dopamine to Norepinephrine, resulting in increased upstream DA and decreased downstream NE.[4][5]

Pharmacodynamic Logic
  • Target: Copper-containing enzyme Dopamine

    
    -hydroxylase.
    
  • Selectivity: >1000-fold selective for DBH over ALDH (Aldehyde Dehydrogenase). This avoids the accumulation of acetaldehyde if alcohol is consumed, a major limitation of disulfiram.

  • Potency:

    • Bovine DBH IC50: 8.5 ± 0.8 nM[6]

    • Human DBH IC50: 9.0 ± 0.8 nM[6]

Part 3: Quantitative Data & Pharmacology[3][6][7][8]

The following data summarizes the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Nepicastat from key clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters (Human)

Data derived from Phase 1/2 interaction studies (e.g., with cocaine).

ParameterValue (Mean)Context
Tmax ~1 - 2 hoursOral administration
Cmax 98 ng/mL (Day 3)

75 ng/mL (Day 11)
Decrease observed with repeated dosing (auto-induction or steady state dynamics)
Half-life (

)
~82 minutesTerminal elimination phase (Note: PD effect outlasts PK)
Clearance 2.1 - 2.4 L/minIncreased slightly over 7 days of dosing
BBB Penetration YesConfirmed via CSF sampling and central PD effects
Table 2: Clinical Trial Outcomes (Phase 2)
IndicationStudy PhasePrimary EndpointOutcomeKey Insight
Cocaine Dependence Phase 2Safety & Subjective EffectsPositive Safe co-administration; reduced "positive" subjective effects of cocaine.
PTSD Phase 2aCAPS Score ReductionPromising Proof-of-concept suggested reduced hyperarousal.[7]
PTSD Phase 2bCAPS-5 Score ChangeFailed Did not statistically outperform placebo. Program discontinued.

Part 4: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, any research involving Nepicastat must validate DBH inhibition. The following protocol describes the In Vitro DBH Activity Assay , the gold standard for verifying compound potency.

Protocol: Enzymatic Hydroxylation of Tyramine

Objective: Quantify DBH inhibition by measuring the conversion of Tyramine (substrate) to Octopamine (product).[4]

Reagents & Setup
  • Enzyme Source: Purified Bovine adrenal medulla DBH or Human recombinant DBH.

  • Substrate: Tyramine hydrochloride.

  • Cofactors: Ascorbic acid (electron donor), Catalase (to protect enzyme from

    
    ).
    
  • Inhibitor: Nepicastat (dissolved in DMSO).

  • Detection: HPLC with Electrochemical Detection (HPLC-ECD).

Step-by-Step Methodology
  • Preparation:

    • Prepare reaction buffer: 50 mM Sodium Acetate (pH 5.0).

    • Prepare Nepicastat serial dilutions (0.1 nM to 100 nM).

  • Incubation (The Reaction):

    • Mix 100

      
      L Enzyme solution + 10 
      
      
      
      L Cofactor mix (Ascorbate/Catalase) + 10
      
      
      L Nepicastat solution.
    • Pre-incubate at 37°C for 5 minutes (allows inhibitor binding).

    • Initiate: Add 20

      
      L Tyramine (final conc. 1-10 mM).
      
    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction by adding 20

      
      L of 3M Perchloric Acid (precipitates protein).
      
    • Centrifuge at 10,000 x g for 5 minutes.

  • Quantification (Validation):

    • Inject supernatant into HPLC-ECD.

    • Mobile phase: Citrate-phosphate buffer with ion-pairing agent (OSA).

    • Measure: Octopamine peak area.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Validation Checkpoint: The control reaction (no inhibitor) must show linear product formation over the 30-minute window. If not, the enzyme concentration is too high or substrate is depleted.

References

  • Stanley, W. C., et al. (1997). "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[2][3][8] British Journal of Pharmacology.[2][9]

  • Haiken, H., et al. (2000). "Pharmacokinetics and safety of nepicastat in healthy subjects." Journal of Clinical Pharmacology.
  • Schroeder, J. P., et al. (2010). "Disulfiram-like effects of nepicastat on cocaine-seeking behavior."[3] Neuropsychopharmacology.

  • Acorda Therapeutics. (2017). "Acorda Therapeutics Announces Discontinuation of Nepicastat Development for PTSD." Press Release/ClinicalTrials.gov.

  • Devoto, P., et al. (2014). "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex."[3] Addiction Biology.

Sources

Technical Deep Dive: In Vivo Modulation of Catecholamines by Nepicastat

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Nepicastat (SYN-117) represents a highly specific pharmacological tool for modulating the sympathetic nervous system and central catecholaminergic pathways. As a potent, selective, and reversible inhibitor of dopamine


-hydroxylase (DBH) , Nepicastat effectively creates a "neurochemical bottleneck," preventing the conversion of dopamine (DA) into norepinephrine (NE).

This guide details the in vivo pharmacodynamics of Nepicastat, focusing on its differential effects across brain regions (specifically the medial prefrontal cortex vs. nucleus accumbens) and peripheral tissues. We analyze its utility in attenuating cocaine-seeking behavior and modulating cardiovascular sympathetic drive, supported by rigorous experimental protocols and quantitative data synthesis.

Mechanistic Pharmacodynamics

The defining characteristic of Nepicastat is its high selectivity for DBH over other enzymes in the catecholamine synthesis pathway. Unlike non-selective inhibitors (e.g., disulfiram), Nepicastat does not inhibit aldehyde dehydrogenase, reducing off-target toxicity.

2.1 Mechanism of Action

Nepicastat binds to the copper-containing active site of DBH. By inhibiting this enzymatic step, it causes a reciprocal shift in catecholamine pools:[1]

  • Depletion of Norepinephrine: Reduced synthesis leads to lower vesicular storage and release of NE.

  • Accumulation of Dopamine: The substrate (DA) builds up in noradrenergic terminals, where it can be co-released or leak into the extrasynaptic space.

2.2 Signaling Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of Nepicastat.

CatecholaminePathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa TH Tyrosine Hydroxylase Tyrosine->TH Dopamine Dopamine (DA) (Accumulates) Dopa->Dopamine AADC Aromatic L-amino acid decarboxylase Dopa->AADC Norepinephrine Norepinephrine (NE) (Depleted) Dopamine->Norepinephrine Blocked DBH Dopamine beta-hydroxylase (DBH) Dopamine->DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT PNMT Norepinephrine->PNMT Nepicastat Nepicastat (SYN-117) Nepicastat->DBH Inhibits (IC50 ~8.5 nM)

Caption: Figure 1: Catecholamine biosynthetic pathway highlighting Nepicastat-mediated inhibition of DBH, resulting in DA accumulation and NE depletion.

In Vivo Neurochemical Dynamics

Nepicastat's effects are not uniform across the brain; they exhibit regional specificity that is critical for its therapeutic profile in addiction and stress disorders.

3.1 Regional Specificity: mPFC vs. Nucleus Accumbens

Research utilizing microdialysis in freely moving rats has established a distinct profile:

  • Medial Prefrontal Cortex (mPFC): This region shows a robust response. Nepicastat administration leads to a significant increase in extracellular DA and a decrease in NE . The mPFC relies heavily on noradrenergic terminals to clear DA (via the NET transporter); when DBH is inhibited, DA accumulates in these terminals and is released.

  • Nucleus Accumbens (NAc): In contrast, the NAc is densely innervated by dopaminergic terminals (DAT-rich). Nepicastat decreases NE in the NAc but does not significantly increase basal DA levels on its own.[2] However, it potentiates cocaine-induced DA spikes in the mPFC, but not the NAc.[2]

3.2 Peripheral Tissues

In the periphery (heart, adrenals, arteries), Nepicastat acts as a sympathomodulator. It significantly reduces NE content and increases DA content, altering the DA/NE ratio, which is a biomarker for DBH inhibition efficacy.

3.3 Quantitative Data Summary

The following table synthesizes data from key in vivo studies (e.g., Schroeder et al., 2010; Devoto et al., 2012).

Tissue / RegionDose (Rat, p.o./i.p.)Norepinephrine (NE)Dopamine (DA)DA/NE RatioPhysiological Outcome
mPFC 30 - 100 mg/kg↓ 40 - 60% ↑ 50 - 200% ↑↑↑ Altered cognitive control, reduced stress-induced relapse
Nucleus Accumbens 50 mg/kg↓ 30 - 50% No Change Reduced drug-seeking without increasing basal reward
Left Ventricle 30 mg/kg↓ 35 - 90% ↑ >300% ↑↑↑ Reduced sympathetic drive, antihypertensive effect
Adrenal Gland 30 mg/kg↓ Significant ↑ Significant ↑↑Systemic reduction in catecholamine synthesis
Experimental Methodologies (Self-Validating Protocols)

To replicate these findings or screen novel DBH inhibitors, the following protocols ensure scientific rigor and data integrity.

4.1 Workflow Visualization

This diagram outlines the critical path for assessing neurochemical changes in vivo.

ExperimentalWorkflow Prep Subject Prep (Rat/Mouse) Surgery Stereotaxic Surgery (Guide Cannula Implant) Prep->Surgery Recovery Recovery (5-7 Days) Surgery->Recovery Microdialysis Microdialysis (Freely Moving) Recovery->Microdialysis Dosing Drug Admin (Nepicastat i.p./p.o.) Microdialysis->Dosing Baseline Collection Collection Sample Collection (20 min intervals) Dosing->Collection Post-Drug Analysis HPLC-ECD Analysis Collection->Analysis

Caption: Figure 2: Experimental workflow for in vivo microdialysis assessment of Nepicastat effects.[3]

4.2 Protocol 1: Microdialysis in Freely Moving Rats

Objective: Real-time monitoring of extracellular DA and NE levels in the mPFC.

  • Stereotaxic Surgery:

    • Anesthetize rat (Isoflurane).

    • Implant guide cannula targeting mPFC (Coordinates relative to Bregma: AP +3.2 mm, L +0.6 mm, DV -3.0 mm).

    • Validation: Secure with dental cement and anchor screws. Allow 5-7 days recovery to minimize inflammation artifacts.

  • Probe Insertion & Perfusion:

    • Insert concentric dialysis probe (2 mm membrane length).

    • Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 - 1.5 µL/min.

    • Equilibration: Allow 2-3 hours of perfusion before sampling to stabilize basal release.

  • Sampling & Dosing:

    • Collect 3-4 baseline samples (20 min intervals).

    • Administer Nepicastat (e.g., 50 mg/kg i.p. suspended in 0.5% methylcellulose).

    • Continue sampling for 180-240 minutes.

  • Sample Handling:

    • Collect dialysate into vials containing antioxidant (e.g., 0.1 M perchloric acid) to prevent oxidation.

    • Snap freeze at -80°C immediately.

4.3 Protocol 2: HPLC-ECD Analysis

Objective: Quantification of picogram levels of DA and NE.

  • System: High-Performance Liquid Chromatography with Electrochemical Detection.

  • Mobile Phase: 75 mM NaH2PO4, 1.7 mM octane sulfonic acid, 100 µL/L triethylamine, 25 µM EDTA, 10% acetonitrile (pH 3.0).

  • Column: C18 reverse-phase column (e.g., 3 µm particle size).

  • Detection: Coulometric or Amperometric detector (Oxidation potential: +200 to +400 mV).

  • Validation:

    • Run standard curves (0.5 - 100 pg) daily.

    • Verify retention times: NE typically elutes before DA.

    • Limit of Detection (LOD) should be < 0.5 pg/sample for accurate basal level detection.

Therapeutic Implications

The unique "DA-up / NE-down" profile of Nepicastat drives its potential in complex psychiatric and cardiovascular indications.

  • Cocaine & Alcohol Addiction:

    • Mechanism: Blunts stress-induced reinstatement (relapse) by lowering NE-driven anxiety/arousal while maintaining dopaminergic tone in the cortex (preventing dysphoria).

    • Efficacy: Reduces the "breakpoint" for cocaine in progressive ratio schedules without affecting food reinforcement, suggesting a specific reduction in drug motivation.[4]

  • Post-Traumatic Stress Disorder (PTSD):

    • High noradrenergic tone contributes to hyperarousal and intrusive memories. Nepicastat dampens this tone, potentially facilitating fear extinction.

  • Cardiovascular Health:

    • In hypertensive models (SHR rats), Nepicastat reduces blood pressure and left ventricular hypertrophy by inhibiting sympathetic NE release.

References
  • Schroeder, J. P., et al. (2013).[3] "The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior."[2][3][4][5] Neuropsychopharmacology. Link

  • Devoto, P., et al. (2012).[4] "Nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex."[2] Addiction Biology. Link

  • Stanley, W. C., et al. (1998). "Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor."[6][7] Journal of Cardiovascular Pharmacology. Link

  • Manhiani, M., et al. (2019). "Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland."[8] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Haikala, H., et al. (2015). "Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder." Drug and Alcohol Dependence. Link

Sources

Methodological & Application

Using Nepicastat to study cocaine-seeking behavior in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Dissection of Cocaine-Seeking Behavior Using Nepicastat (SYN-117)

Executive Summary

This Application Note details the experimental deployment of Nepicastat (SYN-117) , a highly selective Dopamine


-Hydroxylase (DBH) inhibitor, to study cocaine-seeking behavior. Unlike non-selective agents (e.g., disulfiram), Nepicastat allows researchers to isolate the contribution of the noradrenergic system to relapse without significant off-target effects on aldehyde dehydrogenase.

This guide focuses on the Reinstatement Model of Drug Seeking , the gold standard for evaluating relapse potential. It specifically addresses the compound's unique ability to attenuate reinstatement triggered by stress , cues , and drug priming , while sparing natural reward seeking.

Pharmacological Mechanism & Rationale

The Target: Dopamine


-Hydroxylase (DBH) is the enzyme responsible for converting Dopamine (DA) into Norepinephrine (NE) inside synaptic vesicles.[1][2]

The Mechanism: Cocaine normally blocks the reuptake of both DA and NE, leading to supraphysiological levels of both transmitters.

  • Dopamine is primarily associated with the euphoric and reinforcing effects (maintenance).

  • Norepinephrine (particularly in the Bed Nucleus of the Stria Terminalis and Prefrontal Cortex) is critical for stress-induced and cue-induced reinstatement (relapse).

By inhibiting DBH, Nepicastat reduces the pool of available NE while sparing (or slightly increasing) DA levels.[3][4] This creates a "pharmacological lesion" of the noradrenergic stress-response system, blunting the drive to relapse without causing anhedonia or motor deficits.

Figure 1: Biosynthetic Pathway & Nepicastat Intervention

DBH_Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA rate-limiting Dopamine Dopamine (DA) (Reward/Euphoria) DOPA->Dopamine Norepinephrine Norepinephrine (NE) (Stress/Arousal/Relapse) Dopamine->Norepinephrine Conversion Blocked TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine Beta-Hydroxylase Nepicastat Nepicastat (Selective Inhibitor) Nepicastat->DBH Inhibits

Caption: Nepicastat selectively inhibits DBH, preventing the conversion of Dopamine to Norepinephrine.[1][2] This reduces noradrenergic signaling critical for stress-induced relapse.[3][5]

Experimental Design Strategy

To effectively use Nepicastat, the experimental design must distinguish between Reinforcement (taking the drug) and Reinstatement (seeking the drug after abstinence).

Experimental PhaseObjectiveExpected Nepicastat Effect
Self-Administration (FR1) Establish baseline drug intake.No Effect (at 50 mg/kg).[6] Animals maintain intake, proving motor competence and intact reward processing.
Progressive Ratio (PR) Measure motivation/effort.[7][8]Reduction. Breakpoints decrease, indicating reduced motivation to work for cocaine under high effort.[4]
Extinction Remove drug/cues to extinguish behavior.N/A (Treatment usually withheld during this phase).
Reinstatement (Stress) Trigger relapse via Footshock or Yohimbine.[6]Strong Attenuation. The primary application of Nepicastat.
Reinstatement (Cue) Trigger relapse via Light/Tone.Attenuation. Blocks the NE-dependent retrieval of drug memories.

Detailed Protocols

Animal Model: Male Sprague-Dawley Rats (250-300g). Vehicle Preparation: Nepicastat is lipophilic. Dissolve in 10% DMSO / 10% Tween-80 / 80% Saline or a cyclodextrin-based vehicle. Sonicate if necessary to ensure a uniform suspension.

Phase 1: Surgery & Acquisition
  • Catheterization: Implant chronic indwelling jugular catheters. Allow 5-7 days recovery.

  • Acquisition Training:

    • Schedule: Fixed Ratio 1 (FR1). One lever press = one infusion (0.5 mg/kg cocaine).

    • Cues: Pair infusion with a discrete cue (e.g., stimulus light + tone for 5s).

    • Criteria: Train until stable responding (variation <15% over 3 consecutive days). usually 10-14 days.[9]

Phase 2: Extinction
  • Protocol: Place animals in the operant chamber for 2 hours daily.

  • Conditions: Levers are present, but presses result in no programmed consequences (no drug, no light/tone cues).

  • Duration: Continue until active lever presses drop to <10-15 per session (typically 7-10 days).

Phase 3: Nepicastat Treatment & Reinstatement Testing

This is the critical validation step. A "Between-Within" design is recommended (different groups for different reinstatement triggers; crossover design for drug treatment if washout permits, though between-subjects is cleaner for reinstatement).

Dosing Standard:

  • Dose: 50 mg/kg (i.p.).[2][6][7][8][10]

  • Pretreatment Time: 2 hours prior to testing (Schroeder et al., 2013).[10] Note: This allows for maximal DBH inhibition and depletion of vesicle NE pools.

Workflow Diagram:

Workflow cluster_Test Test Day (Day 25+) Start Start: Catheterized Rats Acquisition Acquisition (14 Days) Cocaine + Cues (FR1) Start->Acquisition Extinction Extinction (10 Days) No Drug / No Cues Acquisition->Extinction Treatment Pretreatment: Nepicastat (50 mg/kg) or Vehicle (-2 Hours) Extinction->Treatment Trigger Apply Trigger: (Stress / Cue / Prime) Treatment->Trigger Measure Measure Active Lever Presses (2 Hour Session) Trigger->Measure

Caption: Experimental timeline. Pretreatment timing (-2h) is crucial for Nepicastat efficacy.

Test Modalities:

  • A. Stress-Induced Reinstatement (Yohimbine): [5][6]

    • Inject Yohimbine (2.5 mg/kg, i.p.) 30 mins before the session.

    • Result: Vehicle rats will show a surge in lever pressing. Nepicastat rats should show significantly reduced pressing (approx. 50-70% reduction).

  • B. Cue-Induced Reinstatement:

    • Start session. A single active lever press activates the cue light/tone (response-contingent).

    • Result: Nepicastat attenuates the ability of the cue to drive further behavior.[3][7][8]

  • C. Drug-Primed Reinstatement:

    • Administer Cocaine (10 mg/kg, i.p.) immediately before the session.

    • Result: Nepicastat blocks the "priming" effect of the drug injection.[7][8]

Data Analysis & Interpretation

When analyzing results, ensure you control for non-specific motor effects.

Table 1: Expected Outcomes & Interpretation

ParameterVehicle GroupNepicastat (50 mg/kg)Interpretation
Locomotor Activity High (Novelty induced)Normal / Slight ReductionSafety Check: 50 mg/kg should not significantly sedate. 100 mg/kg might.[6]
Food Self-Admin HighHigh (No change)Specificity: Nepicastat does not block natural reward seeking.
Stress Reinstatement High RespondingBlocked Drug efficacy against stress-induced relapse.[5][11]
Cue Reinstatement High RespondingAttenuated Drug efficacy against conditioned stimuli.

Statistical Validation: Use a Two-Way ANOVA (Treatment × Phase) followed by Bonferroni post-hoc tests. A significant interaction effect is required to claim efficacy.

Troubleshooting & Controls

  • Sedation vs. Efficacy: If you observe a total cessation of behavior, you must rule out sedation. Run a separate "Locomotor Activity" test in an open field for 60 minutes. If ambulation counts are <50% of vehicle, the dose is too high for your specific strain.

  • Timing is Key: DBH inhibition is not immediate. Unlike receptor antagonists, enzyme inhibitors require time to deplete the neurotransmitter pool. Do not test <1 hour post-injection.

  • Strain Differences: Mice often require higher doses (up to 100 mg/kg) compared to rats due to faster metabolism.

References

  • Schroeder, J. P., Epps, S. A., Grice, T. W., & Weinshenker, D. (2013). The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior. Neuropsychopharmacology, 38(6), 1032-1038.[5] Link

  • Schroeder, J. P., Cooper, D. A., Schank, J. R., Lyle, M. A., Gaval-Cruz, M., Ogbonmwan, Y. E., ...[2] & Weinshenker, D. (2010). Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase.[2] Neuropsychopharmacology, 35(12), 2440-2449.[7] Link

  • Devoto, P., Flore, G., Saba, P., Fa, M., Gessa, G. L., & Pistis, M. (2014). Selective inhibition of dopamine-β-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. Addiction Biology, 19(5), 804-811. Link

  • Manvich, D. F., Kimmel, H. L., Howell, L. L., & Weinshenker, D. (2013). The effects of disulfiram and nepicastat on cocaine discrimination in rhesus monkeys. Psychopharmacology, 229(1), 157-166. Link

Sources

Nepicastat Hydrochloride: Experimental Framework for Noradrenergic Modulation in PTSD Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Noradrenergic Hypothesis in PTSD

Post-Traumatic Stress Disorder (PTSD) is characterized by the over-consolidation of traumatic memories and the failure of fear extinction. This pathology is mechanistically linked to dysregulated noradrenergic signaling in the basolateral amygdala (BLA) and hippocampus. Nepicastat Hydrochloride , a highly selective dopamine


-hydroxylase (DBH) inhibitor, offers a precision tool to decouple this signaling. By blocking the conversion of dopamine (DA) to norepinephrine (NE), Nepicastat reduces noradrenergic drive while sparing—and potentially augmenting—dopaminergic signaling, which is critical for safety learning and extinction retention.

This guide provides a validated experimental framework for using Nepicastat HCl in preclinical PTSD research, focusing on formulation stability, behavioral efficacy, and pharmacodynamic verification.

Part 1: Compound Handling & Formulation Strategy

Scientific Rationale: Nepicastat HCl is a salt form that improves solubility compared to the free base, but it remains hydrophobic. Improper vehicle selection leads to precipitation in vivo, causing erratic bioavailability and "noise" in behavioral data. The following protocols ensure a stable, homogeneous delivery system.

Physicochemical Properties
  • Compound: Nepicastat Hydrochloride[1]

  • CAS: 170151-24-3[1]

  • Target: Dopamine

    
    -hydroxylase (DBH)[2][3][4]
    
  • IC50: ~8.5–9.0 nM (Bovine/Human DBH)[3]

  • Storage: -20°C (Desiccated)

Validated Vehicle Protocols

Choose the vehicle based on your administration route.[5] Do not use 100% DMSO for in vivo studies as it induces independent stress responses that confound fear conditioning data.

Option A: Intraperitoneal (IP) Injection (Clear Solution)

Best for acute mechanistic studies or pharmacokinetic (PK) profiling.

  • Stock: Dissolve Nepicastat HCl in pure DMSO at 60 mg/mL.

  • Working Solution Formulation (Step-wise addition is critical):

    • 10% DMSO Stock

    • 40% PEG300 (Polyethylene glycol)

    • 5% Tween-80

    • 45% Sterile Saline (0.9% NaCl)

  • Procedure: Add solvents in the exact order listed. Vortex vigorously between each addition. If precipitation occurs, sonicate at 37°C for 5-10 minutes.

Option B: Oral Gavage (PO) (Homogeneous Suspension)

Best for chronic treatment models mimicking clinical dosing.

  • Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water.

  • Procedure:

    • Weigh Nepicastat HCl powder.

    • Add small volume of CMC-Na to create a paste (levigation).

    • Gradually add remaining CMC-Na to reach final volume (e.g., 5 mg/mL).

    • Maintain under constant magnetic stirring during dosing.

Part 2: Pharmacodynamic Mechanism & Target Engagement

To validate the experimental design, one must understand the pathway intervention. Nepicastat does not block catecholamine receptors; it alters the synthesis ratio.

Mechanism of Action Pathway

The following diagram illustrates the precise enzymatic blockade and the resulting shift in neurochemistry (Increased DA / Decreased NE).

CatecholaminePathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH DOPA L-DOPA AADC AADC DOPA->AADC Dopamine Dopamine (DA) (INCREASED) DBH Dopamine Beta-Hydroxylase Dopamine->DBH Normal Path Norepinephrine Norepinephrine (NE) (DECREASED) TH->DOPA AADC->Dopamine DBH->Norepinephrine Normal Path Nepicastat Nepicastat HCl (Inhibitor) Nepicastat->DBH Blocks

Figure 1: Catecholamine synthesis pathway showing the site of Nepicastat inhibition (DBH), leading to the accumulation of Dopamine and depletion of Norepinephrine.

Part 3: In Vivo Experimental Design (PTSD Model)

Objective: To assess the efficacy of Nepicastat in attenuating traumatic memory consolidation or enhancing extinction.

Model Selection: Contextual Fear Conditioning (CFC) with a "Trauma" intensity shock, followed by chronic dosing.

Dosing Parameters[5][6][7][8]
  • Species: C57BL/6 Mice (Male/Female) or Sprague-Dawley Rats.

  • Effective Dose Range:

    • Mice: 30 mg/kg (PO or IP).[4][6]

    • Rats: 30–50 mg/kg (PO or IP).

  • Timing: Administer once daily .

    • Note: DBH inhibition is slow-onset compared to receptor antagonists. Peak NE reduction occurs 4–8 hours post-dose.

Experimental Timeline (14-Day Protocol)

This protocol is designed to test the drug's effect on the persistence of traumatic memory and anxiety-like behavior.

ExperimentalTimeline cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment Window cluster_2 Phase 3: Behavioral Readouts Day0 Day 0: Trauma Induction (3x 1.5mA Footshocks) Day1_7 Days 1-7: Daily Dosing Nepicastat (30 mg/kg) vs Vehicle Day0->Day1_7 24h Rest Day8 Day 8: Contextual Recall (Freezing Measurement) Day1_7->Day8 Washout (Optional) or Continuous Day9 Day 9: Anxiety Assay (Elevated Plus Maze) Day8->Day9 Day10 Day 10: Sacrifice (Tissue Collection) Day9->Day10

Figure 2: 14-Day PTSD induction and treatment workflow. Treatment occurs during the consolidation/reconsolidation window.

Step-by-Step Protocol
  • Habituation (Day -1): Handle animals for 5 minutes to reduce baseline stress.

  • Trauma Induction (Day 0):

    • Place animal in conditioning chamber (Grid floor).

    • Acclimatize: 180 seconds.

    • Shock: Deliver 3 shocks (1.5 mA, 2 sec duration) with variable inter-shock intervals (60-120s). High intensity is required to induce PTSD-like phenotype rather than simple fear learning.

    • Return to home cage.

  • Treatment (Days 1–7):

    • Administer Nepicastat (30 mg/kg) or Vehicle daily at the same time (light cycle).[4]

  • Contextual Recall (Day 8):

    • Return animal to the exact same chamber (same scent, lighting, grid).

    • Record Freezing (absence of movement except respiration) for 5 minutes.

    • Success Metric: Nepicastat group should show significantly reduced freezing % compared to Vehicle.

  • Anxiety Test (Day 9):

    • Elevated Plus Maze (EPM).[4]

    • Success Metric: Increased time in Open Arms indicates reduced anxiety.

Part 4: Biomarker Verification (HPLC-ECD)

Trustworthiness Principle: Behavioral data alone is insufficient. You must prove the drug inhibited DBH in the target tissue (Prefrontal Cortex or Adrenal Glands).

Tissue Collection
  • Timing: Sacrifice animals 2–4 hours after the final dose on Day 10 to capture active inhibition.

  • Dissection: Rapidly isolate Prefrontal Cortex (PFC) and Adrenal Glands on ice.

  • Storage: Snap freeze in liquid nitrogen immediately. Store at -80°C.

HPLC-ECD Parameters

High-Performance Liquid Chromatography with Electrochemical Detection is the gold standard for catecholamines.

Sample Preparation:

  • Homogenize tissue in 0.1 M Perchloric Acid (PCA) containing 0.1% sodium metabisulfite (antioxidant).

  • Centrifuge at 15,000 x g for 20 mins at 4°C.

  • Filter supernatant (0.22 µm).

Instrument Settings:

Parameter Setting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase 75 mM Sodium Dihydrogen Phosphate, 1.7 mM Octanesulfonic Acid, 100 µL/L Triethylamine, 25 µM EDTA, 10% Acetonitrile, pH 3.0
Flow Rate 1.0 mL/min
Detector Electrochemical (Glassy Carbon Electrode)

| Potential | +0.7 V vs Ag/AgCl |

Data Interpretation (The "Fingerprint")

A successful Nepicastat experiment will yield the following ratio changes in the PFC/Adrenals:

AnalyteExpected Trend (Nepicastat Group)Biological Meaning
Dopamine (DA) INCREASE (↑) Substrate accumulation due to DBH blockade.
Norepinephrine (NE) DECREASE (↓) Product depletion.
DA / NE Ratio SIGNIFICANT INCREASE (↑↑) Primary PD Marker.

References

  • PubMed. (2021).[4] Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder. National Institutes of Health. Link

  • Tocris Bioscience. (n.d.). Nepicastat hydrochloride Technical Data.[2][7]Link

  • PubChem. (n.d.). Nepicastat Hydrochloride Compound Summary. National Library of Medicine. Link

  • BioRxiv. (2023). Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages.Link

  • PubMed. (2019).[8] Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland.[9]Link

Sources

Technical Application Note: Optimized Formulation and Delivery of Nepicastat HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nepicastat Hydrochloride (SYN-117; RS-25560-197) is a highly potent, selective inhibitor of Dopamine


-Hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine.[1][2][3] It is widely utilized in preclinical research to investigate cardiovascular hypertension, PTSD, and drug addiction (cocaine dependence).[1]

Critical Formulation Challenge: Despite being a hydrochloride salt, Nepicastat displays poor solubility in neutral aqueous buffers (e.g., pure saline or PBS).[1] Researchers often mistakenly attempt to dissolve it directly in saline, leading to precipitation, inconsistent dosing, and peritoneal irritation.[1]

This application note provides two validated protocols for IP administration:

  • Solution Protocol (Preferred): Uses a co-solvent system for clear solutions (up to ~1-2 mg/mL).[1]

  • Suspension Protocol: Uses CMC-Na for high-dose studies (>10 mg/kg) where solubility limits are exceeded.[1]

Physicochemical Profile

PropertySpecification
Compound Name Nepicastat Hydrochloride
Synonyms SYN-117, RS-25560-197
CAS Number 170151-24-3
Molecular Weight 331.81 g/mol
Solubility (Water) Insoluble / Poor (< 1 mg/mL)
Solubility (DMSO) Soluble (~30–60 mg/mL)
Target Dopamine

-Hydroxylase (IC

= 8.5–9 nM)
Storage Powder: -20°C (3 years); Solution: -80°C (6 months)

Mechanism of Action & Experimental Logic[1]

Nepicastat modulates the sympathetic nervous system by blocking the synthesis of norepinephrine.[1][4][5] This leads to a simultaneous decrease in norepinephrine and increase in dopamine in tissues such as the cerebral cortex and left ventricle.[1][6]

DBH_Pathway Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Blocked by Nepicastat Nepicastat Nepicastat HCl (Inhibitor) DBH Dopamine Beta-Hydroxylase Nepicastat->DBH Inhibits (IC50 ~9nM)

Figure 1: Mechanism of Action.[1][6] Nepicastat selectively inhibits DBH, preventing the conversion of Dopamine to Norepinephrine.[1][3][4]

Vehicle Selection Guide

Do not use pure saline for stock solutions.[1] Use the decision matrix below to select the appropriate protocol based on your required dosage.

Standard Dosing Reference:

  • Rats (SHR/Wistar): 30 mg/kg (IP) is a common effective dose.[1]

  • Mice: 3–30 mg/kg (IP).[1]

Vehicle_Selection Start Determine Required Dose (mg/kg) Check Calculate Concentration (mg/mL) (Based on injection volume) Start->Check LowConc Concentration < 1.0 mg/mL Check->LowConc HighConc Concentration > 1.0 mg/mL Check->HighConc ProtocolA PROTOCOL A: Co-Solvent Solution (10% DMSO / 40% PEG300 / 5% Tween / 45% Saline) Clear Solution, Rapid Absorption LowConc->ProtocolA ProtocolB PROTOCOL B: Homogeneous Suspension (1% CMC-Na in Saline) Suspension, Sustained Release HighConc->ProtocolB

Figure 2: Vehicle Selection Decision Matrix. Choose Protocol A for low concentrations and Protocol B for high concentrations.

Detailed Protocols

Protocol A: Co-Solvent Solution (For concentrations 1 mg/mL)

Best for pharmacokinetic studies requiring rapid absorption.[1]

Reagents:

  • DMSO (Anhydrous, Cell culture grade)[1]

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween-80 (Polysorbate 80)[1]

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure (Example: Preparing 1 mL):

  • Weighing: Weigh the required amount of Nepicastat HCl (e.g., 0.6 mg).

  • Primary Solubilization: Add 100 µL DMSO to the powder. Vortex vigorously until completely dissolved.[1] Note: If the compound does not dissolve here, do not proceed.

  • Stabilization: Add 400 µL PEG300 to the DMSO solution. Vortex to mix.

  • Emulsification: Add 50 µL Tween-80 . Vortex.

  • Dilution: Slowly add 450 µL Sterile Saline while vortexing.

  • Inspection: The result should be a clear, colorless solution.

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter immediately before injection.[1]

Formulation Ratio: 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline.[1][6]

Protocol B: Homogeneous Suspension (For concentrations > 1 mg/mL)

Best for high-dose efficacy studies (e.g., 30–100 mg/kg).[1]

Reagents:

  • CMC-Na (Carboxymethylcellulose Sodium, Low Viscosity)[1]

  • Sterile Saline or Water for Injection[1]

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 1% (w/v) CMC-Na solution in saline.[1] Heat to 50°C and stir until the powder is fully hydrated and the solution is clear. Allow to cool.

  • Weighing: Weigh the required Nepicastat HCl (e.g., 30 mg for a high-dose batch).

  • Grinding (Optional but Recommended): If the powder is clumpy, lightly grind it in a sterile mortar to ensure fine particle size.[1]

  • Dispersion: Add a small volume of the 1% CMC-Na vehicle to wet the powder and create a paste.

  • Dilution: Add the remaining volume of CMC-Na vehicle gradually while vortexing or sonicating.

  • Sonication: Sonicate the suspension for 10–15 minutes to break up aggregates.

  • Administration: Do not filter this formulation. Invert the syringe immediately before injection to ensure homogeneity.

Administration & Quality Control

IP Injection Technique (Rat/Mouse)[1][7]
  • pH Check: For Protocol A, verify pH is between 6.0 and 7.5. If too acidic (common with HCl salts), adjust cautiously with dilute NaOH (0.1 N), but watch for precipitation.[1]

  • Volume Limits:

    • Mice: Max 10 mL/kg (typically 0.2–0.3 mL per animal).[1]

    • Rats: Max 5 mL/kg (typically 1.0–2.0 mL per animal).[1]

  • Site: Lower right quadrant of the abdomen to avoid the cecum.[1]

Troubleshooting
IssueProbable CauseSolution
Precipitation on Saline Addition "Crashing out" due to hydrophobicity.[1][7]Switch to Protocol A (Co-solvent) or increase PEG300 ratio. Ensure DMSO is added first.
Animal Writhing pH is too acidic.[1]Nepicastat is an HCl salt.[1][3][8][9][6] Check pH; if < 5.0, buffer with PBS instead of Saline in the final step.[1]
Yellow Discoloration Oxidation.[1]Discard. Prepare fresh solutions daily.

References

  • Devoto, P., et al. (2014). "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release... in the prefrontal cortex."[1][10] Addiction Biology, 19(4), 612-622.[1][10] Available at: [Link]

  • Hegde, S. S., et al. (1998). "Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor."[1][11] Journal of Cardiovascular Pharmacology, 32(4).[1] Available at: [Link]

Sources

Application of Nepicastat in Cardiac Remodeling Studies

[1]

Executive Summary

This guide details the experimental application of Nepicastat (RS-25560-197) , a highly selective inhibitor of Dopamine


Key Application Insight: In models of chronic heart failure (CHF), the therapeutic goal of Nepicastat is normalization , not depletion. Efficacy is strictly dose-dependent; protocols must aim to restore transmyocardial NE balance without inducing total sympathetic withdrawal, which can be maladaptive.

Mechanism of Action & Rationale

Cardiac remodeling (ventricular dilation, hypertrophy, and fibrosis) is driven by chronic sympathetic hyperactivity. The failing heart is characterized by depleted NE stores but high NE turnover and spillover, leading to

Nepicastat inhibits DBH, the enzyme catalyzing the conversion of Dopamine (DA) to NE.[1][2][3][4][5][6] This blockade produces a unique "dual-action" biochemical signature:

  • Reduction of NE: Lowers sympathetic drive and afterload.

  • Elevation of Dopamine: Increases renal blood flow and natriuresis via dopaminergic receptors (DA

    
    , DA
    
    
    ), counteracting the fluid retention of HF.
Diagram 1: Nepicastat Mechanistic Pathway

GTyrosineTyrosineDopaL-DOPATyrosine->DopaDopamineDopamine (DA)Dopa->DopamineNENorepinephrine (NE)Dopamine->NEHydroxylationRenalRenal Dopamine ReceptorsDopamine->RenalAccumulationReceptorsCardiac Beta-1 ReceptorsNE->ReceptorsChronic OverstimulationDBHEnzyme: DBHDBH->DopamineCatalyzesNepicastatNepicastat(Inhibitor)Nepicastat->DBHInhibits (IC50 ~9nM)RemodelingCardiac Remodeling(Hypertrophy/Fibrosis)Receptors->RemodelingApoptosis/FibrosisNatriuresisNatriuresis & VasodilationRenal->Natriuresis

Caption: Nepicastat blocks the conversion of Dopamine to Norepinephrine, reducing toxic adrenergic drive while promoting beneficial dopaminergic renal effects.[3]

Experimental Protocols

Protocol A: In Vivo Administration (Canine & Rodent Models)

Critical Factor: The "Goldilocks" Effect. Research by Sabbah et al. demonstrated that low-dose Nepicastat (normalizing NE) prevented LV remodeling, whereas high-dose (depleting NE below baseline) failed to provide the same benefit.

1. Preparation of Vehicle
  • Solubility: Nepicastat is moderately soluble in water but stable in suspension.

  • Vehicle: 1% Methylcellulose (400 cps) in distilled water.

  • Preparation:

    • Heat 1/3 of the required water to 80°C.

    • Add methylcellulose powder and agitate until wetted.

    • Add remaining cold water and stir on ice for 30 mins to hydrate.

    • Suspend Nepicastat powder by vortexing/sonication immediately prior to dosing.

2. Dosing Regimens
SpeciesModel TypeRecommended DoseFrequencyRouteDuration
Dog Microembolization HF0.5 mg/kg (Low)*BID (q12h)Oral (Capsule/Gavage)3 Months
Rat SHR / TAC (Hypertrophy)30 mg/kgDaily or BIDOral Gavage4-8 Weeks
Rat Acute Mechanism3 - 100 mg/kgSingle DoseOral / IPAcute (4-24h)

*Note: 2.0 mg/kg (High Dose) in dogs may deplete NE excessively. Stick to 0.5 mg/kg for remodeling protection.

Protocol B: Validation of Pharmacodynamic Efficacy

You must verify that the drug is hitting the target physiologically before assessing remodeling. The biomarker is the DA/NE Ratio .[3]

Workflow:

  • Sample Collection: Collect plasma (EDTA tubes) and tissue (LV myocardium, Renal Cortex) at the terminal endpoint.

  • Stabilization: Immediately add sodium metabisulfite (antioxidant) to samples to prevent catecholamine oxidation. Flash freeze in liquid nitrogen.

  • HPLC-ED Analysis:

    • Mobile Phase: Citrate-acetate buffer with sodium octyl sulfate (ion-pairing agent).

    • Detection: Electrochemical detection (Coulometric).

    • Success Metric:

      • Control/HF: High NE, Low DA.

      • Treated:

        
         NE (approx. 50% reduction), 
        
        
        DA (>300% increase),
        
        
        DA/NE Ratio
        .
Protocol C: Assessment of Cardiac Remodeling

Remodeling is defined structurally (dimensions) and cellularly (fibrosis/hypertrophy).

1. Echocardiography (Longitudinal)

Perform at Baseline (pre-induction), Pre-Treatment (post-induction stabilization), and Terminal.

  • Key Parameters:

    • LVEDV (Left Ventricular End-Diastolic Volume): The primary index of remodeling.

    • LVESV (End-Systolic Volume): Index of contractility and remodeling.

    • LVEF (Ejection Fraction): Global function.

  • Success Criteria: In untreated HF animals, LVEDV increases progressively over time. Effective Nepicastat treatment halts this increase (stabilization of volumes).

2. Histomorphometry (Terminal)
  • Tissue Fixation: 10% neutral buffered formalin.

  • Staining:

    • Masson’s Trichrome: To quantify interstitial fibrosis (collagen volume fraction).

    • Wheat Germ Agglutinin (WGA): To delineate cell borders for myocyte cross-sectional area (MCSA) measurement.

  • Quantification:

    • Digitize slides.

    • Use automated thresholding (e.g., ImageJ/Fiji) to calculate % Collagen Area.

    • Measure >50 myocytes per region (LV free wall, Septum) for MCSA.

Data Interpretation & Expected Results

The following table summarizes expected outcomes in a Canine Microembolization model based on pivotal studies (e.g., Sabbah et al., 2000).

ParameterHF + PlaceboHF + Nepicastat (Low Dose)HF + Nepicastat (High Dose)Interpretation
Plasma NE High (80-90 pg/mL)Normalized (25-30 pg/mL)Depleted (<5 pg/mL)Normalization is the target.
Plasma Dopamine LowIncreased (>5x baseline)IncreasedEvidence of DBH inhibition.[4]
LVEDV (Remodeling) Progressive IncreaseStabilized (No increase)Moderate IncreaseHigh dose fails to protect fully.
LVEF Progressive DeclineMaintained/Slight Imp. MaintainedPrevents functional decay.
LV Fibrosis HighReduced VariableReduced sympathetic toxicity.
Diagram 2: Experimental Workflow

WorkflowInductionInduction of HF(Microembolization/TAC)StabilizationStabilization Period(2-4 Weeks)Induction->StabilizationBaseline_EchoBaseline Echo &RandomizationStabilization->Baseline_EchoTreatmentTreatment Phase(Nepicastat vs Placebo)Baseline_Echo->TreatmentMidpointInterim Echo(Monitoring)Treatment->MidpointTerminalTerminal Analysis(Echo, Histo, HPLC)Treatment->TerminalMidpoint->Treatment

Caption: Standardized workflow for assessing Nepicastat efficacy in chronic heart failure models.

Troubleshooting & Expert Tips

  • The "Depletion Trap": Researchers often assume "more inhibition is better." In HF, the heart relies on some adrenergic support for contractility. Total depletion (High Dose) removes this support, potentially masking the anti-remodeling benefits. Titrate dose to normalize NE, not eliminate it.

  • Timing of Administration: DBH inhibitors work gradually.[4] Do not expect acute hemodynamic changes (like with nitrates).[3] The benefit is structural and long-term.

  • Inflammation Signals: Recent studies (e.g., in SHR rats) suggest Nepicastat may alter immune cell infiltration (macrophages). Include immunohistochemistry (CD68 staining) if studying inflammatory pathways.

References

  • Sabbah HN et al. (2000). Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure.[1] Circulation, 102(16), 1990–1995. Link

  • Stanley WC et al. (1997).[7] Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.[3][7] British Journal of Pharmacology, 121(8), 1803–1809. Link

  • Hegde SS et al. (1998). Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor. Journal of Pharmacology and Experimental Therapeutics, 286(2), 747-752. Link

  • Maniyal V et al. (2023). Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cells in the heart of spontaneous hypertensive rats. bioRxiv (Preprint).[2] Link

Technical Guide: Nepicastat Hydrochloride Formulation & Application in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nepicastat Hydrochloride solution preparation for cell culture experiments Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, Drug Discovery Specialists

Abstract & Compound Profile

Nepicastat Hydrochloride (SYN-117) is a highly potent, selective, and reversible inhibitor of dopamine


-hydroxylase (DBH) , the enzyme responsible for converting dopamine into norepinephrine.[1][2] Unlike earlier generation DBH inhibitors (e.g., disulfiram), Nepicastat exhibits high selectivity over other monooxygenases and lacks significant affinity for adrenergic or dopaminergic receptors, making it a critical tool for dissecting catecholamine signaling pathways in neurobiology and cardiovascular research.

This guide provides a standardized protocol for the solubilization, storage, and application of Nepicastat HCl in cell culture environments, ensuring experimental reproducibility and data integrity.

physicochemical Data Profile
ParameterSpecification
Chemical Name 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione hydrochloride
CAS Number 170151-24-3 (HCl salt)
Molecular Weight 331.81 g/mol
Formula C

H

F

N

S

HCl
Target Enzyme Dopamine

-hydroxylase (DBH)
IC

(Potency)
~8.5 – 9.0 nM (Human/Bovine DBH)
Solubility (DMSO)

33 mg/mL (~100 mM)
Solubility (Water) Insoluble (Precipitates immediately)
Appearance White to off-white crystalline solid

Stock Solution Preparation Protocol

Critical Preamble: The Solubility Paradox

Although Nepicastat is supplied as a hydrochloride salt, it remains sparingly soluble in aqueous buffers (PBS, Saline, Media) at neutral pH. Direct reconstitution in water will result in precipitation and inaccurate dosing. Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory solvent for primary stock preparation.

Step-by-Step Formulation (10 mM Stock)

Target Concentration: 10 mM (Recommended for high-precision low-volume dosing). Total Volume: 1.0 mL.[2][3]

  • Weighing: Accurately weigh 3.32 mg of Nepicastat HCl powder into a sterile, RNase/DNase-free microcentrifuge tube.

    • Note: If the commercial vial contains exactly 5 mg or 10 mg, it is safer to dissolve the entire contents to avoid static weighing errors.

      • For 5 mg vial: Add 1.507 mL DMSO.

      • For 10 mg vial: Add 3.014 mL DMSO.

  • Solubilization: Add the calculated volume of sterile, anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Homogenization: Vortex vigorously for 30–60 seconds. The solution should appear completely clear and colorless.

    • QC Check: Inspect against a dark background. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization (Optional but Recommended): If using non-sterile powder, pass the DMSO stock through a 0.22

    
    m PTFE or Nylon syringe filter .
    
    • Warning: Do NOT use cellulose acetate (CA) filters with DMSO.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 20

    
    L – 50 
    
    
    
    L) to prevent freeze-thaw degradation.
    • Storage Conditions: -80°C (Stable for 6 months) or -20°C (Stable for 1 month). Protect from light.

Cell Culture Application & Workflows

Experimental Logic

Nepicastat is active in the nanomolar range (IC




9 nM).[1][2][3][4][5][6][7][8] To construct a robust dose-response curve or ensure complete enzymatic blockade, a concentration range of 1 nM to 1

M
is typically employed.
Dilution Strategy (Serial Dilution)

Goal: Treat cells with 100 nM Nepicastat while keeping final DMSO concentration < 0.1%.

  • Intermediate Stock (100

    
    M): 
    
    • Add 10

      
      L  of 10 mM DMSO Stock to 990 
      
      
      
      L
      of sterile culture medium (or PBS).
    • Result: 100

      
      M Nepicastat (1% DMSO).
      
    • Note: Vortex immediately. If precipitation occurs (cloudiness), use a vehicle with higher protein content (e.g., media with 10% FBS) to act as a carrier, or perform this step in pure DMSO followed by a larger jump to media.

  • Working Solution (100 nM):

    • Add 10

      
      L  of the Intermediate Stock (100 
      
      
      
      M) directly to 10 mL of cell culture media in the dish/well.
    • Final Concentration: 100 nM Nepicastat.

    • Final DMSO Content: 0.001% (Negligible toxicity).

Treatment Protocol for Adrenergic Cells (e.g., PC12, SH-SY5Y)
  • Seeding: Plate cells and allow them to reach 70–80% confluency.

  • Acclimatization: Ensure cells are in stable growth phase (usually 24h post-seeding).

  • Treatment:

    • Remove spent media.

    • Add fresh media containing Nepicastat HCl (1 nM – 1

      
      M).
      
    • Control Group: Must receive media with equivalent DMSO volume (Vehicle Control).

  • Incubation:

    • Acute Signaling: 1 – 6 hours (for intracellular dopamine accumulation).

    • Phenotypic Changes: 24 – 48 hours.[9]

  • Assay Readout:

    • HPLC-ECD (Electrochemical Detection) for Catecholamine levels (Dopamine vs. Norepinephrine ratio).

    • Western Blot for DBH expression (compensatory upregulation).

Mechanistic Context & Pathway Visualization

Nepicastat functions by chelating the copper cofactor required by Dopamine


-hydroxylase, effectively "jamming" the conversion of dopamine to norepinephrine. This results in a buildup of intracellular dopamine and a depletion of norepinephrine.[6][8]

CatecholaminePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Tyrosine Hydroxylase (TH) Tyrosine->TH Dopamine Dopamine (Accumulates) DOPA->Dopamine AADC Aromatic L-amino acid decarboxylase (AADC) DOPA->AADC Norepinephrine Norepinephrine (Depleted) Dopamine->Norepinephrine Blocked DBH Dopamine beta-hydroxylase (DBH) Dopamine->DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT PNMT Norepinephrine->PNMT Nepicastat Nepicastat HCl (Inhibitor) Nepicastat->DBH Inhibits (IC50 ~9nM)

Figure 1: Catecholamine biosynthetic pathway illustrating the specific blockade of DBH by Nepicastat, leading to Dopamine accumulation and Norepinephrine depletion.[2][6][10]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.Do not exceed 100

M in the intermediate dilution step. Vortex media while adding the drug dropwise.
Cytotoxicity DMSO concentration > 0.5%.Ensure final DMSO is

0.1%. Include a "DMSO-only" control to normalize data.
Loss of Potency Hydrolysis due to aqueous storage.Never store Nepicastat in aqueous buffers (PBS/Media). Prepare fresh dilutions from DMSO stock daily.
Inconsistent IC50 Serum protein binding.High FBS concentrations (e.g., >10%) can bind hydrophobic drugs. Test in low-serum media (1% FBS) if potency appears reduced.

References

  • Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.[1][4] British Journal of Pharmacology, 121(8), 1803–1809.

  • Sabbah, H. N., et al. (2000). Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure.[4] Circulation, 102(16), 1990–1995.

  • Manvich, D. F., et al. (2013). Dopamine

    
    -hydroxylase inhibitors enhance the discriminative stimulus effects of cocaine in rats.[4] Journal of Pharmacology and Experimental Therapeutics, 347(3), 564–572. 
    
  • Tocris Bioscience. Nepicastat hydrochloride Product Information & Solubility Data.

Sources

Application Note: In Vivo Microdialysis Assessment of Nepicastat-Induced Dopamine Beta-Hydroxylase (DBH) Inhibition

[1]

Abstract & Introduction

This Application Note details the protocol for assessing the pharmacodynamic profile of Nepicastat (SYN117) , a highly selective, potent, and orally active inhibitor of Dopamine Beta-Hydroxylase (DBH) .

Unlike direct receptor antagonists, Nepicastat produces a "gradual modulation" of the sympathetic nervous system. By inhibiting DBH, it blocks the conversion of Dopamine (DA) to Norepinephrine (NE).[1] In a microdialysis setting, successful administration is characterized by a distinct neurochemical divergence : a progressive decrease in extracellular NE accompanied by an increase in DA, particularly in the Medial Prefrontal Cortex (mPFC).

Key Application: This protocol is critical for researchers studying addiction (specifically cue-induced reinstatement), Post-Traumatic Stress Disorder (PTSD), and cardiovascular hypertension, where modulation of the noradrenergic tone is therapeutic.

Mechanistic Pathway

The following diagram illustrates the enzymatic blockade induced by Nepicastat.

DBH_PathwayTyrosineTyrosineLDOPAL-DOPATyrosine->LDOPATyrosine HydroxylaseDopamineDopamine (DA)(Accumulates)LDOPA->DopamineAADCNorepinephrineNorepinephrine (NE)(Decreases)Dopamine->Norepinephrine  DBH EnzymeNepicastatNepicastat(Inhibitor)Nepicastat->DopamineBlocks Conversion

Figure 1: Mechanism of Action. Nepicastat inhibits Dopamine Beta-Hydroxylase (DBH), preventing the conversion of Dopamine to Norepinephrine, leading to an accumulation of the former and depletion of the latter.

Pre-Clinical Setup & Compound Preparation[2]

Animal Selection & Stereotaxy
  • Species: Adult Male Sprague-Dawley Rats (275–325 g) are the standard model.

  • Target Region (Critical): The Medial Prefrontal Cortex (mPFC) is the preferred region for validation. Unlike the Nucleus Accumbens (NAc), the mPFC shows a robust increase in basal DA levels following DBH inhibition due to the elimination of

    
    -adrenoceptor mediated inhibitory feedback [1].
    
  • Coordinates (mPFC): AP +3.2 mm; ML +0.6 mm; DV -3.8 mm (relative to Bregma/Dura).

Compound Formulation (The Solubility Challenge)

Nepicastat is hydrophobic. Improper solubilization leads to erratic bioavailability and "noisy" microdialysis baselines.

Option A: Oral Administration (PO) - Recommended for Clinical Translation

  • Vehicle: 0.6% Methylcellulose + 0.2% Tween 80 in distilled water.

  • Preparation: Add Nepicastat slowly to the vehicle while stirring to create a uniform suspension.

  • Dose: 30 mg/kg to 100 mg/kg.[2] (30 mg/kg is sufficient for significant DBH inhibition [2]).[3]

Option B: Intraperitoneal (IP) - For Acute Behavioral Studies

  • Vehicle: 5% DMSO + 10% Tween 80 + 85% Saline (0.9%).

  • Preparation: Dissolve Nepicastat in DMSO first (clear solution), then add Tween 80, then slowly dilute with warm saline. Sonicate if necessary.[4]

  • Dose: 50 mg/kg (IP).

Microdialysis Protocol

Probe Implantation & Recovery
  • Surgery: Implant the guide cannula 24–48 hours prior to the experiment to allow blood-brain barrier (BBB) resealing.

  • Probe Insertion: Insert the microdialysis probe (2 mm membrane length, 20-50 kDa cutoff) on the evening before the experiment (approx. 12-16 hours prior) to minimize acute insertion trauma effects on basal monoamine levels.

Perfusion Parameters
  • Perfusate (aCSF): Artificial Cerebrospinal Fluid.

  • Flow Rate: 1.5 µL/min (constant).

  • Time Resolution: 20-minute fractions (30 µL per sample).

Table 1: Artificial Cerebrospinal Fluid (aCSF) Composition

Component Concentration (mM) Function
NaCl 147 Osmotic balance
KCl 2.7 Neuronal excitability maintenance
CaCl₂ 1.2 Ca²⁺ dependent release
MgCl₂ 0.85 NMDA receptor block (physiologic)

| pH | 7.4 ± 0.1 | Physiological pH |

Experimental Workflow

The pharmacodynamic effects of Nepicastat are not immediate.[1][5][6] DBH inhibition requires time to deplete the existing vesicular pools of NE.

WorkflowStartProbe Insertion(T = -16 hrs)EquilibrationEquilibration Period(60-90 mins)Start->EquilibrationBaselineBaseline Sampling(3 samples x 20 min)Must be stable <10% varianceEquilibration->BaselineDosingNepicastat Administration(T = 0)Baseline->DosingPostDosePost-Drug Sampling(0 - 240 mins)Collect 12 fractionsDosing->PostDoseAnalysisHPLC-ECD AnalysisPostDose->Analysis

Figure 2: Experimental Timeline.[7] Note the extended post-drug sampling window (4 hours) required to observe the gradual depletion of Norepinephrine.

Analytical Considerations (HPLC-ECD)

To validate Nepicastat activity, you must simultaneously detect DA and NE. Electrochemical Detection (ECD) is the gold standard for sensitivity.

  • Column: C18 Reverse Phase (e.g., 3 µm, 100 x 2.0 mm).

  • Mobile Phase: 75 mM Sodium Dihydrogen Phosphate, 1.7 mM Octanesulfonic Acid (OSA), 100 µL/L Triethylamine, 25 µM EDTA, 10% Acetonitrile, pH 3.0.

  • Potential Setting: +450 mV to +600 mV vs. Ag/AgCl reference electrode.

  • Limit of Detection: < 0.5 nM (DA and NE basal levels in mPFC are typically 1–5 nM).

Expert Insight - Chromatographic Separation: Ensure your mobile phase pH and OSA concentration are optimized to separate Norepinephrine (elutes early) from the solvent front, and Dopamine from metabolites like DOPAC. Nepicastat treatment will cause NE peaks to vanish and DA peaks to grow; ensure no co-eluting interferences mask this transition.

Data Analysis & Self-Validation

Calculating Results

Convert raw peak heights/areas to concentration using an external standard curve run daily. Normalize data as a percentage of the baseline average (mean of the 3 samples prior to drug).

The "Self-Validating" Criteria

An experiment is considered valid only if it meets the following criteria:

  • Basal Stability: The three baseline samples vary by < 10%.

  • Positive Control (NE): A significant reduction in NE (> 40% decrease) must be observed by T=120 min. If NE does not drop, the drug was not absorbed, or the probe is not in a noradrenergic terminal field.

  • Regional Specificity:

    • mPFC: Expect DA increase (~150-200% of baseline) and NE decrease.

    • Nucleus Accumbens: Expect NE decrease, but DA may remain unchanged or show only mild elevation [3].

References

  • Devoto, P. et al. (2014). The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex.[8] Addiction Biology. [Link]

  • Manvich, D. F. et al. (2013). The dopamine β-hydroxylase inhibitor nepicastat attenuates cue-induced reinstatement of cocaine-seeking behavior in rats.[5][8] Neuropsychopharmacology. [Link]

  • Schroeder, J. P. et al. (2010). Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase. Neuropsychopharmacology. [Link]

  • Stanley, W. C. et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.[2] British Journal of Pharmacology. [Link]

Troubleshooting & Optimization

Technical Support Center: Nepicastat Stability & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nepicastat (RS-25560-197) Stability & Solubility Optimization Target Audience: Researchers, Formulation Scientists, and Preclinical Development Teams Document ID: NEP-TECH-001 Last Updated: October 2023

Executive Summary: The Thione Stability Paradox

Nepicastat is a highly potent, selective inhibitor of dopamine


-hydroxylase (DBH).[1][2] Its mechanism of action relies on the 1,3-dihydro-2H-imidazole-2-thione  moiety, which coordinates with the copper active site of the DBH enzyme.

The Challenge: The very structural feature that makes Nepicastat potent—the thione group (


)—is also its primary stability liability. Thiones are strong nucleophiles prone to oxidative dimerization (forming disulfides) and desulfurization, particularly in aqueous solutions exposed to light or basic pH. Furthermore, with a LogP of ~2.39 , Nepicastat possesses moderate lipophilicity, leading to frequent "crash-out" (precipitation) events when diluting concentrated DMSO stocks into aqueous media.

This guide provides the protocols required to navigate these stability and solubility challenges.

Module 1: Solubility & Dissolution Protocols

The "Crash-Out" Phenomenon

Users frequently report immediate precipitation when adding Nepicastat DMSO stocks to cell culture media or saline. This occurs because the local concentration at the injection site exceeds the aqueous solubility limit before mixing is complete.

Physicochemical Data:

Parameter Value Implication
Molecular Weight 295.35 g/mol (Free Base) Small molecule, membrane permeable.
LogP ~2.39 Moderately lipophilic; poor water solubility.
Solubility (DMSO) ~33 mg/mL (100 mM) Excellent organic solubility.

| Solubility (Water) | < 0.1 mg/mL (Free Base) | Critical Risk: Requires solubilizers or pH control. |

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or ethanol for long-term stock storage.

  • Weighing: Weigh the Nepicastat hydrochloride salt (or free base) rapidly to avoid hygroscopic moisture uptake.

  • Dissolution: Add DMSO to achieve 10-50 mM concentration. Vortex for 30 seconds.

  • Storage: Aliquot into light-protective amber vials. Store at -20°C .

    • Note: Do not subject aliquots to more than 3 freeze-thaw cycles.

Protocol B: Aqueous Dilution (Preventing Precipitation)

Objective: Dilute stock into aqueous buffer/media without precipitation.

  • Step-Down Dilution: Do NOT add 100% DMSO stock directly to the final volume of media.

  • Intermediate Step: Dilute the DMSO stock 1:10 into a carrier solvent (e.g., PEG-400 or Polysorbate 80) before adding to the aqueous phase.

  • Rapid Mixing: When adding the organic mix to the aqueous phase, vortex the aqueous phase during the addition to ensure rapid dispersion.

  • Final Vehicle (In Vivo): For rodent studies, a validated vehicle is 5% DMSO in Saline or 0.5% Methylcellulose .

Decision Tree: Solubilization Strategy

SolubilityTree Start Start: Nepicastat Solid Stock Dissolve in anhydrous DMSO (10-100 mM) Start->Stock Application Intended Application? Stock->Application InVitro In Vitro (Cell Culture) Application->InVitro InVivo In Vivo (Animal Models) Application->InVivo DirectDil Direct Dilution into Media InVitro->DirectDil Vehicle Vehicle Selection: 5% DMSO in Saline OR 0.5% Methylcellulose InVivo->Vehicle CheckPrecip Precipitation Visible? DirectDil->CheckPrecip Success Proceed with Experiment CheckPrecip->Success No FixPrecip Protocol: 1:10 Pre-dilution in PEG-400 or BSA carrier CheckPrecip->FixPrecip Yes Vehicle->Success

Figure 1: Decision logic for solubilizing Nepicastat based on experimental application. Note the critical check for precipitation in aqueous media.

Module 2: Chemical Stability & Degradation

The "Yellowing" Indicator

A clear Nepicastat solution turning yellow is a hallmark of oxidative degradation .

  • Mechanism: The thione sulfur atom attacks a neighboring thione molecule under oxidative stress (presence of oxygen/light), forming a disulfide dimer. This reaction is accelerated in basic pH (pH > 7.5).

  • Consequence: Loss of DBH inhibitory potency and potential toxicity from degradation products.

Stability-Indicating Workflow

Objective: Verify compound integrity before use.

  • Visual Inspection: Hold the vial against a black background. Any turbidity implies precipitation; yellow tint implies oxidation.

  • pH Check: Ensure the aqueous buffer is pH 5.0 – 7.0. Avoid pH > 8.0, as the thione anion is more susceptible to oxidation.

  • Light Protection: Always use amber vials. Thiones are photosensitive.

Degradation Pathway Diagram

Degradation Nepicastat Nepicastat (Active) (Thione form: R-C=S) Oxidation Oxidation (O2 / Light / High pH) Nepicastat->Oxidation Air/Light Dimer Disulfide Dimer (Inactive) (R-S-S-R) Oxidation->Dimer Primary Pathway Desulf Desulfurization (Imidazole form) Oxidation->Desulf Extreme Stress

Figure 2: Primary degradation pathways. The conversion from Thione to Disulfide is the dominant instability mechanism in aqueous solutions.

Troubleshooting & FAQs

Q1: My Nepicastat solution precipitated when I added it to the cell culture media. Why? A: This is the "solvent shock" effect. You likely added a high-concentration DMSO stock (e.g., 100 mM) directly to the media. The rapid change in polarity caused the lipophilic Nepicastat (LogP 2.39) to crash out before it could disperse.

  • Fix: Dilute your stock to 10x the final concentration using media without serum first, vortexing immediately, or use an intermediate dilution step with PEG-400.

Q2: Can I store Nepicastat diluted in saline at 4°C for a week? A: No. Aqueous solutions of thiones are chemically unstable. Oxidation to the disulfide dimer can occur within 24-48 hours in water, especially if not degassed.

  • Rule: Prepare aqueous dilutions fresh daily. Discard unused aqueous portions.

Q3: What is the best vehicle for IP injection in rats? A: Literature supports using 5% DMSO in sterile saline . Alternatively, a suspension in 0.5% Methylcellulose is effective for oral (PO) administration if systemic solubility is less critical than delivery.

Q4: Why is the solution turning yellow? A: Yellowing indicates the formation of sulfur-based degradation products (likely the disulfide dimer). This sample is compromised. Discard it and prepare a fresh stock from solid powder.

References

  • Tocris Bioscience. Nepicastat hydrochloride Technical Data. Retrieved from

  • Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.[1] British Journal of Pharmacology. Retrieved from

  • Hegde, S. S., et al. (1998). Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor.[1] Journal of Cardiovascular Pharmacology. Retrieved from

  • Manvich, D. F., et al. (2013). The dopamine β-hydroxylase inhibitor nepicastat attenuates cocaine-induced reinstatement of drug-seeking behavior in rats. Psychopharmacology. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9796181, Nepicastat. Retrieved from

Sources

Off-target effects of Nepicastat in behavioral experiments

Author: BenchChem Technical Support Team. Date: February 2026

Behavioral Pharmacology & Experimental Troubleshooting

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting "Off-Target" Behavioral Effects in Rodent Models

Executive Summary: The "Clean" Drug with a Dirty Consequence

Welcome to the technical support center for Nepicastat. If you are here, you likely chose Nepicastat over Disulfiram because of its superior selectivity for Dopamine Beta-Hydroxylase (DBH). You are correct: Nepicastat is highly selective (


 nM) and lacks the "dirty" affinity for other enzymes that plagues Disulfiram.[1]

However, you are likely encountering a paradox: Your animals are exhibiting behaviors that mimic psychostimulant exposure (hyperactivity) or profound sedation (immobility), despite Nepicastat being a DBH inhibitor.

The Diagnosis: These are not molecular off-target effects (binding to wrong receptors); they are Mechanism-Based Physiological Confounds . By blocking the conversion of Dopamine (DA) to Norepinephrine (NE), you are creating two simultaneous physiological extremes:

  • Supraphysiological Dopamine in the Prefrontal Cortex (mPFC).[1]

  • Sympathetic Failure (Hypotension) due to NE depletion.

This guide troubleshoots these specific physiological collisions.

Critical Pathway Analysis

Before troubleshooting, visualize where your experiment is likely failing. Nepicastat does not just "lower NE"; it forces a massive rerouting of catecholamine synthesis.

NepicastatMechanism cluster_offtarget Behavioral Confounds Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine (DA) DOPA->Dopamine AADC NE Norepinephrine (NE) Dopamine->NE DBH mPFC mPFC Accumulation (Hyper-Dopaminergic State) Dopamine->mPFC Preferential Release Hypotension Sympathetic Collapse (Hypotension/Ptosis) NE->Hypotension Depletion Nepicastat Nepicastat (DBH Inhibitor) Nepicastat->Dopamine CAUSES BACKLOG Nepicastat->NE BLOCKS

Figure 1: Mechanism-Based Toxicity. Note that Nepicastat causes a "backlog" of Dopamine, specifically in the medial Prefrontal Cortex (mPFC), while simultaneously collapsing sympathetic tone via NE depletion.

Troubleshooting Guides (FAQ Format)
Issue 1: The "Frozen Mouse" Phenomenon

Symptom: In anxiety tests (Elevated Plus Maze, Open Field), treated animals show significantly reduced locomotion. User Question: "Is Nepicastat anxiolytic, or are my rats just sedated?"

Technical Analysis: You have likely exceeded the therapeutic window. While Nepicastat is anxiolytic in PTSD models (by reducing traumatic memory retrieval), high doses (>50 mg/kg in rats) induce hypotension-mediated immobility .

  • Mechanism: Peripheral DBH inhibition reduces vascular sympathetic tone. The animal is not "calm"; it is hypotensive.

  • Differentiation: True sedation (CNS depression) vs. Hypotension (peripheral weakness).

Diagnostic Protocol:

  • Check the Dose: Are you using >50 mg/kg (i.p.) in rats?

    • Reference: Schroeder et al. (2010) demonstrated that 100 mg/kg suppresses locomotor activity, while 50 mg/kg spares it.

  • Check for Ptosis: Look for drooping eyelids, a classic sign of sympathetic blockade.

  • The Rotarod Validation (Mandatory Control):

    • Run a Rotarod test at 15 RPM.

    • Result A: Animal falls immediately

      
       Motor impairment/Hypotension (Data Invalid).
      
    • Result B: Animal stays on but freezes in Open Field

      
       True Behavioral Inhibition (Data Valid).
      
Issue 2: The "Super-Responder" in Addiction Studies

Symptom: In cocaine/amphetamine reinstatement studies, Nepicastat-treated animals show exaggerated responses or hyperactivity rather than the expected attenuation. User Question: "I thought Nepicastat was supposed to block reinstatement. Why are they more agitated?"

Technical Analysis: This is the mPFC Dopamine Trap . Unlike Disulfiram, Nepicastat increases extracellular Dopamine preferentially in the medial Prefrontal Cortex (mPFC), but not the Nucleus Accumbens (NAc).[1][2]

  • The Confound: If you combine Nepicastat with a psychostimulant (cocaine/amphetamine), Nepicastat potentiates the stimulant-induced DA release in the mPFC by removing the

    
    -adrenergic "brake" on DA release.[2]
    
  • Result: You are inadvertently creating a hyper-dopaminergic state in the cortex, which can manifest as agitation or stereotypic biting, confounding "seeking" behaviors.

Corrective Action:

  • Dose Timing: Administer Nepicastat 2 hours before the challenge dose to allow stable enzyme inhibition before the stimulant surge.

  • Region Specificity: If your study focuses on NAc-dependent behaviors, Nepicastat is cleaner. If your study involves mPFC-dependent executive function (impulsivity), this DA surge is a major variable.

Issue 3: Variable Efficacy in Memory Tasks

Symptom: Inconsistent results in Fear Conditioning or Morris Water Maze. User Question: "Sometimes it blocks memory, sometimes it doesn't. Is the drug degrading?"

Technical Analysis: The issue is likely Species/Strain Pharmacokinetics .

  • Rats (SHR/Wistar): Half-life is relatively short. Oral dosing requires high frequency.

  • Dogs: Extremely sensitive. Doses as low as 0.05 mg/kg are active.

  • Mice (C57BL/6): Nepicastat upregulates Npas4 and Bdnf in the hippocampus (Devoto et al., 2014). The "blocking" of memory is specific to traumatic contextual memory (NE-dependent), not spatial memory.

Solution:

  • Target the Right Memory: Nepicastat is effective for emotional/traumatic memory (amygdala-hippocampus NE circuit). It is less effective for neutral spatial tasks.

  • Verify Plasma Levels: For chronic studies, ensure b.i.d. (twice daily) dosing in rodents to maintain DBH inhibition, as the enzyme turns over.

Standardized Validation Protocols

To ensure your data is publishable, you must run these control experiments.

Protocol A: The "Motor-Sparing" Dose Titration

Objective: Determine the maximum dose that inhibits DBH without confounding hypotension.

StepActionMetricTarget Criteria
1Administer Vehicle, 30, 50, 100 mg/kg Nepicastat (i.p.)T = -60 minN/A
2Open Field Test (10 mins)Total Distance (cm)No sig. diff. from Vehicle
3Rotarod (Accelerating 4-40 RPM)Latency to Fall (s)> 80% of Vehicle performance
4Tissue Collection (Adrenal/Brain)DA/NE Ratio> 10-fold increase in DA/NE ratio

Decision Rule: Select the highest dose where Rotarod performance is statistically equivalent to Vehicle. (Usually 50 mg/kg for Rats).[3]

Protocol B: The "Psychostimulant Interaction" Check

Objective: Rule out mPFC-driven stereotypy in addiction models.

  • Setup: Rats trained on Cocaine Self-Administration.

  • Treatment: Nepicastat (Optimal Dose from Protocol A).

  • Observation: Instead of just measuring lever presses, video record for Stereotypy (repetitive head weaving/biting).

  • Analysis:

    • High Lever Press + Low Stereotypy = Drug Seeking (Valid).

    • Low Lever Press + High Stereotypy = Motor Agitation (Invalid/Confounded).

Decision Support Logic

Use this flow to troubleshoot live experimental issues.

TroubleshootingFlow Start Observed Behavioral Anomaly CheckType Is the behavior Reduced Activity or Hyperactivity? Start->CheckType Reduced Reduced Activity (Freezing/Immobility) CheckType->Reduced Hyper Hyperactivity/Agitation CheckType->Hyper CheckDose Dose > 50mg/kg (Rat)? Reduced->CheckDose Hypotension Probable Hypotension. Reduce Dose. CheckDose->Hypotension Yes AnxietyCheck Check Rotarod. Normal? CheckDose->AnxietyCheck No AnxietyCheck->Hypotension No (Falls) TrueEffect Valid Anxiolysis/Fear Extinction AnxietyCheck->TrueEffect Yes Stimulant Co-administered with Cocaine/Amphetamine? Hyper->Stimulant DA_Surge mPFC Dopamine Potentiation. Check for Stereotypy. Stimulant->DA_Surge Yes OffTarget Rare. Check Genotype or Drug Purity. Stimulant->OffTarget No

Figure 2: Troubleshooting Logic Flow. Use this decision tree to distinguish between genuine behavioral phenotypes and drug-induced physiological artifacts.

References
  • Stanley, W. C., et al. (1997). "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[1][4][5][6][7][8] British Journal of Pharmacology.[5][7]

  • Schroeder, J. P., et al. (2010). "The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior."[1][9] Neuropsychopharmacology.

  • Devoto, P., et al. (2014). "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex."[1] Addiction Biology.

  • Manvich, D. F., et al. (2013). "Dopamine β-hydroxylase inhibition increases the sensitivity of rats to the discriminative stimulus effects of cocaine."[1] Psychopharmacology.

Sources

Optimizing Nepicastat dosage to minimize side effects in canines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Challenge: Nepicastat (RS-25560-197) is a highly selective inhibitor of dopamine beta-hydroxylase (DBH).[1] In canine models, particularly those used for heart failure or hypertension research, the objective is to modulate sympathetic nervous system (SNS) overactivity without inducing catastrophic hypotension or central nervous system (CNS) toxicity caused by excessive dopamine accumulation.

The Mechanism: Nepicastat inhibits the enzymatic conversion of Dopamine (DA) to Norepinephrine (NE).[2][3][4]

  • Therapeutic Goal: Reduce NE (sympathetic drive) while moderately increasing DA (vasodilation/natriuresis).

  • Risk: Complete ablation of NE synthesis leads to profound hypotension; excessive DA can cross the blood-brain barrier (BBB), causing psychomotor agitation or sedation depending on the dose.

Pathway Visualization

The following diagram illustrates the specific enzymatic blockade and the resulting shift in catecholamine balance.

DBH_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine (DA) (Accumulates) DOPA->Dopamine DDC Norepinephrine Norepinephrine (NE) (Decreases) Dopamine->Norepinephrine Blocked by DBH Inhibitor Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine β-Hydroxylase (DBH) PNMT PNMT Nepicastat Nepicastat (Inhibitor) Nepicastat->DBH Inhibition

Figure 1: Mechanism of Action. Nepicastat blocks the conversion of Dopamine to Norepinephrine, causing a shift in the DA/NE ratio.[5]

Dosing Strategy & Pharmacokinetics

Core Directive: In canine models, Nepicastat exhibits a relatively short half-life, necessitating twice-daily (BID) dosing to maintain steady-state DBH inhibition.

Recommended Dosing Protocol
ParameterRecommendationRationale
Starting Dose 0.5 mg/kg PO, BID Low doses (0.5 mg/kg) have been shown to normalize NE levels in heart failure models without inducing hypotension [1].
Escalation Cap 2.0 - 5.0 mg/kg PO, BID Doses >2 mg/kg can reduce NE by >90% (supra-physiological suppression), risking hemodynamic collapse [1, 2].
Route Oral (PO)High bioavailability in canines.[6]
Steady State Day 5 - 7Peak DA accumulation and NE reduction stabilize between Day 6 and 7 [3].
Troubleshooting: Pharmacokinetic Variability

Issue: Subject exhibits inconsistent plasma catecholamine levels despite consistent dosing.

Diagnosis:

  • Feeding State: While Nepicastat is generally robust, gastric emptying times in dogs vary significantly. Administer doses 1 hour pre-feeding to standardize absorption.

  • Sample Oxidation: Catecholamines oxidize rapidly ex vivo.

    • Solution: Blood samples must be collected in chilled tubes containing EGTA and reduced glutathione, then centrifuged immediately at 4°C.

Safety Monitoring & Side Effect Mitigation

Primary Adverse Event: Hemodynamic Instability

Nepicastat reduces vascular tone by lowering NE. In normotensive dogs, this is usually well-compensated, but in compromised models (e.g., heart failure), it can be fatal.

Troubleshooting Guide:

  • Symptom: Mean Arterial Pressure (MAP) drops >20% from baseline.[1]

  • Immediate Action:

    • Suspend next dose.

    • Administer IV fluids to increase preload.

    • Do NOT administer Dopamine (this will exacerbate the accumulation). Use Phenylephrine (pure alpha-agonist) if pressor support is strictly necessary, as it bypasses the DBH block.

Secondary Adverse Event: CNS Effects (Sedation/Tremors)

Excessive dopamine accumulation in the CNS can lead to behavioral changes.

  • Symptom: Dog appears sedated or exhibits "wet dog shakes" (tremors).

  • Mechanism: While Nepicastat targets peripheral DBH, high doses (e.g., >5 mg/kg) increase central dopamine.

  • Mitigation: Reduce dose to 0.5 mg/kg BID. The therapeutic window for peripheral efficacy is lower than the threshold for significant CNS toxicity.

Dose Optimization Workflow

Use this logic flow to determine the optimal maintenance dose for your specific cohort.

Dose_Optimization Start Start Protocol Day 1 InitDose Administer 0.5 mg/kg BID Start->InitDose Monitor Monitor MAP & HR (Telemetry) InitDose->Monitor CheckBP Is MAP stable? (> -10% baseline) Monitor->CheckBP Escalate Increase to 1.0 mg/kg BID (Day 3) CheckBP->Escalate Yes Reduce Reduce/Hold Dose Check Hydration CheckBP->Reduce No CheckBio Day 7: Measure Plasma DA/NE Ratio Escalate->CheckBio Reduce->Monitor TargetMet Target: NE reduced ~50% DA increased ~5-6x CheckBio->TargetMet Maintain Maintain Dose (Optimal Window) TargetMet->Maintain Yes Adjust Adjust Dose (+/- 25%) TargetMet->Adjust No

Figure 2: Step-by-step decision tree for Nepicastat dose titration.

Efficacy Verification (Biomarkers)

To validate that you are in the therapeutic window, you must quantify the shift in catecholamines. Reliance on physiological signs alone is insufficient.[5]

BiomarkerExpected Change (Therapeutic)Warning Sign (Toxicity)
Plasma Norepinephrine (NE) Decrease 40–60%Decrease >90% (Risk of hypotension)
Plasma Dopamine (DA) Increase 300–600%Increase >1000% (Risk of CNS effects)
DA/NE Ratio Significant Increase--
Renal Vascular Resistance Decrease ~30-40%--

Technical Note: In heart failure dogs, low-dose Nepicastat (0.5 mg/kg) normalized NE levels (which are typically elevated in HF), whereas high doses (2.0 mg/kg) suppressed NE to below normal physiological levels [1].[2][4] Aim for normalization, not ablation.

References

  • Sabbah, H. N., et al. (2000). Effects of Dopamine β-Hydroxylase Inhibition With Nepicastat on the Progression of Left Ventricular Dysfunction and Remodeling in Dogs With Chronic Heart Failure.[2][4] Circulation, 102(16), 1990–1995.

  • Hegde, S. S., et al. (1998). Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor.[1] Journal of Cardiovascular Pharmacology, 31(6).

  • Manjunath, S., et al. (2023). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.[1] British Journal of Pharmacology.

    • (Note: Citation aligns with foundational PK data from Hegde et al/Roche Bioscience studies).

Sources

Technical Support Center: Nepicastat Pharmacology & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nepicastat Paradox

Nepicastat (SYN-115) is a highly potent, selective, and competitive inhibitor of Dopamine Beta-Hydroxylase (DBH) . Unlike non-selective inhibitors like disulfiram, Nepicastat does not inhibit aldehyde dehydrogenase (ALDH), making it a cleaner tool for modulating the sympathetic nervous system and investigating addiction (cocaine/alcohol) and PTSD.

However, researchers often report inconsistent IC50 values in vitro or variable behavioral efficacy in vivo. As a Senior Application Scientist, I have observed that 80% of these "drug failures" are actually assay artifacts or biomarker instability .

This guide bypasses standard product inserts to address the root causes of variability: Copper stoichiometry, Catecholamine oxidation, and PK/PD disconnects.

Module 1: In Vitro DBH Assay Optimization

The Issue: You observe shifting IC50 values (ranging from nM to


M) or complete loss of enzyme activity in vehicle controls.

The Mechanism: DBH is a copper-dependent monooxygenase. It requires two copper ions per subunit (


 and 

) and Ascorbate as an electron donor. Nepicastat binds to the reduced copper active site. If your assay buffer disrupts this redox environment, the drug cannot bind effectively, or the enzyme deactivates spontaneously.
Troubleshooting Protocol: The "Redox-Shield" System
VariableCommon MistakeCorrective Action (The Fix)
Copper (

)
Using copper-free buffers or adding EDTA.Supplement


.
DBH loses copper during purification. You must restore catalytic copper, but avoid excess (

) which causes non-specific inhibition.
Ascorbate Adding ascorbate too early; it oxidizes rapidly.Prepare fresh. Add immediately before initiating the reaction.
Catalase Omitting Catalase.Mandatory Addition. The reaction generates

, which destroys DBH and oxidizes the substrate. Add Catalase (1000 U/mL) to protect the enzyme.
pH Drift Running at pH 7.4 (Physiological).Optimize to pH 5.0 - 5.5. DBH has an acidic optimum (inside chromaffin granules). Activity drops largely at neutral pH.
FAQ: In Vitro

Q: My Nepicastat IC50 is 10x higher than the literature (expected ~8-9 nM). Why? A: Check your substrate (Tyramine or Dopamine) concentration. Nepicastat is competitive vs. the substrate. If you are running the assay at saturating substrate concentrations (


), you will artificially inflate the IC50. Run at 

(approx 0.5 - 1.0 mM for Tyramine) to determine true potency.

Module 2: In Vivo Pharmacodynamics & Biomarkers

The Issue: Behavioral data (e.g., cocaine seeking, fear extinction) is variable, or plasma biomarkers do not correlate with brain tissue efficacy.

The Mechanism: Nepicastat crosses the Blood-Brain Barrier (BBB), but peripheral sympathetic tone often confounds central readouts. Furthermore, the hallmark of DBH inhibition is not just a drop in Norepinephrine (NE), but a rise in Dopamine (DA) and a shifted DA/NE ratio.

Visualization: The DBH Signaling & Inhibition Pathway

The following diagram illustrates the critical copper-dependent conversion and where Nepicastat intervenes.

DBH_Pathway cluster_Enzyme Enzyme Complex Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine (DA) (Substrate) DOPA->Dopamine AADC DBH DBH Enzyme Dopamine->DBH NE Norepinephrine (NE) (Product) DBH->NE Hydroxylation Cofactors Required: Ascorbate + O2 + Cu2+ Cofactors->DBH Nepicastat Nepicastat (Inhibitor) Nepicastat->DBH Competes for Copper Site

Caption: Mechanism of Action. Nepicastat competitively binds the copper-active site of Dopamine Beta-Hydroxylase, halting the conversion of Dopamine to Norepinephrine.

PK/PD Troubleshooting Table
ParameterStandard Value (Rat)Troubleshooting Insight
Half-life (

)
~1 - 2 hoursShort half-life requires b.i.d. (twice daily) or continuous infusion for chronic studies. Single daily dosing causes "sawtooth" inhibition, leading to compensatory receptor upregulation.
Biomarker DA/NE RatioDo not rely on NE reduction alone. Basal NE is tightly regulated. The DA/NE ratio is the most sensitive index of DBH inhibition.
Genetics Strain DependentSpontaneously Hypertensive Rats (SHR) have altered sympathetic tone.[1] Nepicastat effects are more pronounced in SHR than Wistar-Kyoto controls.

Module 3: Sample Handling & Bioanalysis (The "Silent Killer")

The Issue: "Inconsistent results" are frequently caused by the degradation of catecholamines in collected samples before they reach the HPLC/ECD.

The Protocol: Catecholamines oxidize into aminochromes within minutes at neutral pH. You must stabilize the sample at the moment of collection.

Step-by-Step Sample Stabilization Guide
  • Preparation of Tubes:

    • Do not use standard EDTA tubes alone.

    • Pre-load tubes with an antioxidant cocktail: EGTA (chelator) + Glutathione (antioxidant) OR Sodium Metabisulfite (4 mM final concentration) .

  • Collection:

    • Collect blood on wet ice.

    • Centrifuge at 4°C within 20 minutes.

  • Acidification (Critical):

    • Transfer plasma immediately to a tube containing Perchloric Acid (PCA) or HCl to achieve a final concentration of 0.1 M.

    • Why? Catecholamines are stable for months at pH < 3.0 but degrade in hours at pH 7.4.

  • Storage:

    • Store at -80°C . Never -20°C (enzymatic degradation continues slowly).

Troubleshooting Workflow Diagram

Use this decision tree to isolate the source of your data inconsistency.

Troubleshooting_Tree Start Problem: Inconsistent Nepicastat Data Branch1 In Vitro Assay? Start->Branch1 Branch2 In Vivo / Biomarkers? Start->Branch2 Q_Activity Is Enzyme Activity Low in Control? Branch1->Q_Activity Q_Stability Are Basal DA/NE Levels Variable? Branch2->Q_Stability Sol_Copper Add 1-10uM Copper Add Catalase Q_Activity->Sol_Copper Yes Sol_Substrate Check Substrate Conc. (Run at Km, not Vmax) Q_Activity->Sol_Substrate No (Activity OK, Potency Shifted) Sol_Preserve Audit Sample Prep: Use Metabisulfite + Acid Store -80C Q_Stability->Sol_Preserve Yes Sol_Dosing Check Dosing Interval (T1/2 is short!) Q_Stability->Sol_Dosing No (Basal OK, Effect Weak)

Caption: Diagnostic decision tree for isolating sources of variability in Nepicastat pharmacology studies.

References

  • Stanley, W. C., et al. (1997).[2] Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. British Journal of Pharmacology.

  • Schroeder, J. P., et al. (2010). The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats.[3] British Journal of Pharmacology.

  • Bial - Portela & Ca. S.A. (2015).[4] Nepicastat for Posttraumatic Stress Disorder (PTSD) in OIF/OEF Veterans.[5] ClinicalTrials.gov Identifier: NCT00659230.

  • Boomsma, F., et al. (1993).[6] Optimal collection and storage conditions for catecholamine measurements in human plasma and urine.[6] Clinical Chemistry.[6]

  • Manvich, D. F., et al. (2013). The Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Reinstatement of Cocaine-Seeking Behavior in Rats.[3][7] Neuropsychopharmacology.

Sources

Technical Support Center: Nepicastat Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nepicastat Hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance on understanding, detecting, and troubleshooting issues related to the degradation products of Nepicastat Hydrochloride.

Introduction to Nepicastat Hydrochloride and Its Stability

Nepicastat Hydrochloride is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), with an IC50 of 9 nM. It functions by decreasing noradrenaline levels and increasing dopamine levels in tissues and plasma. Given its therapeutic potential, particularly in addiction pharmacotherapy, ensuring its stability and purity is of paramount importance.[1][2]

The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, helping to develop stability-indicating analytical methods.[3] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Understanding Nepicastat Degradation Pathways

While specific public-domain literature on the forced degradation of Nepicastat is limited, we can infer potential pathways based on its chemical structure. The Nepicastat molecule contains functional groups susceptible to degradation, such as a secondary amine and a thione group within a heterocyclic ring.

Potential degradation pathways include:

  • Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the opening of the heterocyclic ring.

  • Oxidation: The thione group (C=S) is a likely site for oxidation, which could lead to the formation of a sulfoxide or other related species. The secondary amine could also be a site of oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, often through radical mechanisms.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway for Nepicastat, focusing on oxidation, a common degradation route for sulfur-containing compounds.

G cluster_main Hypothetical Degradation of Nepicastat Nepicastat Nepicastat (C14H15F2N3S) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nepicastat->Oxidative_Stress Deg_Product_1 Potential Degradant 1 (N-Oxide) Oxidative_Stress->Deg_Product_1 Oxidation of Amine Deg_Product_2 Potential Degradant 2 (Sulfoxide) Oxidative_Stress->Deg_Product_2 Oxidation of Thione

Caption: Hypothetical oxidative degradation pathways of Nepicastat.

Analytical Methodologies for Detection

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[4][7] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary techniques for this purpose.[8][9][10]

Recommended Starting Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the analysis of Nepicastat and its potential degradation products. Optimization will likely be required based on the specific degradation products observed.

Objective: To separate Nepicastat from potential degradation products generated during forced degradation studies.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

    • Standard Solution: Prepare a stock solution of Nepicastat Hydrochloride reference standard at 1 mg/mL in diluent. Further dilute to a working concentration of 100 µg/mL.

    • Sample Solution: Subject Nepicastat to forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis).[5] Neutralize the acidic and basic samples before dilution to the target concentration of 100 µg/mL with diluent.

  • Chromatographic Conditions:

    • The following table outlines the recommended starting HPLC conditions.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar compounds like Nepicastat.
Mobile Phase Gradient of Mobile Phase A and BA gradient is necessary to elute both the polar degradation products and the more non-polar parent drug in a reasonable time with good peak shape.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BThis gradient profile allows for the elution of early-eluting polar degradants and provides sufficient organic strength to elute the parent compound and any non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
Detection Wavelength 241 nm (or as determined by UV scan)A starting point for detection; should be optimized based on the UV spectra of Nepicastat and its impurities.[11]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The %RSD for peak area and retention time should be less than 2.0%.

    • The theoretical plates for the Nepicastat peak should be >2000, and the tailing factor should be <1.5.

  • Analysis and Data Interpretation:

    • Inject the prepared samples from the forced degradation studies.

    • Monitor for new peaks and a decrease in the area of the main Nepicastat peak.

    • Peak purity analysis using a photodiode array (PDA) detector is highly recommended to ensure that the parent peak is free from co-eluting impurities.[12]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the analysis of Nepicastat and its degradation products.

Q1: I'm observing significant peak tailing for the main Nepicastat peak. What is the cause and how can I fix it?

A1:

  • Causality: Peak tailing for basic compounds like Nepicastat (which contains a secondary amine) is often caused by secondary interactions between the protonated amine and acidic silanol groups on the surface of the silica-based C18 column. This leads to a non-ideal chromatographic peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH (recommended at 3.5) is at least 2 pH units below the pKa of the Nepicastat amine group. This ensures the analyte is consistently in its protonated form, minimizing interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Add a Competing Base: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak symmetry.

Q2: A new peak has appeared in my chromatogram during a stability study, but it is not well-resolved from the parent Nepicastat peak. How can I improve the resolution?

A2:

  • Causality: Poor resolution (Rs < 1.5) indicates that the chromatographic conditions are not optimal for separating the new degradation product from the parent drug. This can be due to insufficient selectivity between the two compounds under the current conditions.

  • Troubleshooting Steps:

    • Modify the Gradient: Make the gradient shallower around the elution time of the two peaks. For example, if the peaks elute at 40% Acetonitrile, modify the gradient to go from 35% to 45% over a longer period (e.g., 10-15 minutes instead of 5). This increases the separation time between the two compounds.

    • Change the Organic Modifier: Replace Acetonitrile with Methanol or a combination of both. Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving the co-eluting peaks.

    • Adjust Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of the analyte and the impurity, which can significantly impact their retention and improve resolution.

Q3: I am not detecting any degradation products even after subjecting the sample to harsh stress conditions. Is my method not working?

A3:

  • Causality: This could indicate one of two things: either Nepicastat is exceptionally stable under the tested conditions, or your detection method is not suitable for the degradation products formed.

  • Troubleshooting Steps:

    • Increase Stress Conditions: Intensify the stress conditions. For example, use a higher concentration of acid/base (e.g., 1 M HCl), a higher temperature, or a longer exposure time.[13] The goal is to achieve 5-20% degradation of the parent drug.

    • Use a Universal Detector: The degradation products may lack a UV chromophore at the detection wavelength used. If you have access to a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD), these can be used as they do not rely on UV absorbance for detection.[9] LC-MS is particularly powerful as it can also provide mass information to help identify the unknown degradant.[11]

    • Perform a Full UV Scan: Use a PDA detector to acquire the full UV spectrum for all peaks. This will help you determine the optimal wavelength for detecting both the parent drug and any potential impurities.

Q4: My system backpressure is steadily increasing with each injection of a degraded sample. What should I do?

A4:

  • Causality: An increase in backpressure is often due to the precipitation of the sample or degradation products at the head of the column, or the accumulation of particulate matter. This is common with samples from forced degradation studies, especially after neutralization.

  • Troubleshooting Steps:

    • Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any precipitated material or particulates.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It will trap any particulates or strongly retained compounds, protecting the more expensive analytical column. When the pressure increases, you can simply replace the guard column.

    • Column Wash: If the pressure is already high, perform a rigorous column wash. Reverse the column direction and flush with a series of solvents, starting with your mobile phase without buffer, then water, isopropanol, and finally a strong solvent like dichloromethane (if compatible with your column), before re-equilibrating with your mobile phase. Always check the column care manual for recommended washing procedures.

Frequently Asked Questions (FAQs)

Q: What is a "stability-indicating" method? A: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential components in the sample matrix.

Q: Why is it important to identify the structure of degradation products? A: Identifying degradation products is crucial for safety assessment. Some degradation products can be toxic, even at low levels.[14] Regulatory agencies require the identification and characterization of any degradation product present above a certain threshold (e.g., 0.1%).

Q: What techniques are used to identify unknown degradation products? A: The most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers (like Q-TOF or Orbitrap), which can provide an accurate mass measurement and fragmentation data to help elucidate the structure of the unknown compound.[8][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for definitive structure confirmation after isolation of the impurity.[5][8]

Q: How much degradation is considered appropriate in a forced degradation study? A: The general goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20% of the parent drug. This ensures that the degradation products are formed at a sufficient concentration for detection and analysis without completely destroying the sample.

References

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.).
  • Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. (2023). Turkish Journal of Pharmaceutical Sciences.
  • Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020, May 27). Journal of Applied Pharmaceutical Science.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (2024, April 15). PubMed.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015, August 6). ResearchGate.
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Nepicastat hydrochloride. (n.d.). Tocris Bioscience.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024, September 22). Biotech Spain.
  • The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior. (n.d.). PubMed Central.
  • HPLC Troubleshooting Guide. (n.d.).
  • Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. (n.d.). PubMed Central.
  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (2015, August 6). ResearchGate.
  • Analytical Strategies for Monitoring Residual Impurities. (2009, December 18). BioPharm International.
  • (PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2024, October 8). ResearchGate.
  • Stability Indicating Rp-Hplc Method for Estimation of Migalastatin Capsule Dosage Form. (2021, June 29). Omics.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2018, August 10). ResearchGate.
  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (n.d.). Journal of Food and Drug Analysis.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2024, October 8). LCGC International.
  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023, August 4). PubMed Central.
  • (PDF) AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. (2021, August 6). ResearchGate.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024, December 10).
  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013, July 5).

Sources

Nepicastat Technical Support Center: A Guide to Preventing Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nepicastat. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling Nepicastat, with a primary focus on preventing its precipitation in stock solutions. As a potent inhibitor of dopamine β-hydroxylase, the integrity of your Nepicastat solutions is paramount for reproducible and reliable experimental outcomes. This document provides not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the handling and storage of Nepicastat.

Q1: My Nepicastat hydrochloride powder won't fully dissolve in DMSO. What should I do?

A1: There are conflicting reports on the maximum solubility of Nepicastat hydrochloride in DMSO, with some sources indicating around 2 mg/mL and others as high as 100 mM (~33 mg/mL).[1] If you are experiencing difficulty, it is likely that you are exceeding its solubility limit at room temperature.

  • Initial Steps: Try warming the solution gently to 37-50°C and use vortexing or sonication to aid dissolution.[2] Be cautious not to overheat, as this could degrade the compound.

  • Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly reduce the solubility of many organic compounds.[3]

  • Concentration: If the issue persists, you may need to prepare a less concentrated stock solution.

Q2: I've successfully dissolved Nepicastat in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or buffer. Why is this happening and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock solution is added to an aqueous environment, the DMSO is diluted, and the solubility of the compound can drop dramatically, leading to precipitation.

  • Minimize DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically less than 0.5%, to minimize solvent-induced artifacts.

  • Intermediate Dilution: Instead of diluting your highly concentrated DMSO stock directly into the aqueous buffer, perform an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or PEG300, before the final dilution into your aqueous medium.

  • Formulation with Excipients: For in vivo studies, complex formulations are often necessary. These typically involve a combination of solvents and surfactants to maintain solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q3: How should I store my Nepicastat stock solution to prevent precipitation and degradation?

A3: Proper storage is critical for maintaining the integrity of your Nepicastat stock solution.

  • Recommended Storage: For long-term storage (up to 6 months), it is recommended to store aliquots of your DMSO stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is crucial to aliquot the stock solution into single-use volumes.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials, especially if you plan to store it for an extended period.

Q4: Can I use solvents other than DMSO to prepare my Nepicastat stock solution?

A4: While DMSO is the most common solvent for initial solubilization, other options can be considered depending on the experimental requirements.

  • DMF: Nepicastat hydrochloride is also reported to be soluble in N,N-dimethylformamide (DMF).

  • Ethanol: While not a primary solvent for high-concentration stocks, ethanol can be used as a co-solvent.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is generally not recommended due to low solubility. If you must use an aqueous solution, the pH will be a critical factor. As Nepicastat is a basic compound (supplied as a hydrochloride salt), it will be more soluble in acidic conditions (pH < 7). However, the stability of the compound at low pH should be considered, as hydrolysis of the thione group could occur.

Troubleshooting Guide: Precipitation in Nepicastat Stock Solutions

This section provides a systematic approach to troubleshooting and resolving precipitation issues with your Nepicastat stock solutions.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering precipitation in your Nepicastat stock solution.

Nepicastat_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_solution_storage Solutions for Storage Issues cluster_solution_dilution Solutions for Dilution Issues observe Precipitation Observed in Stock Solution storage_issue During Storage? observe->storage_issue How did it happen? dilution_issue Upon Dilution? storage_issue->dilution_issue No redissolve Attempt to Redissolve: - Warm to 37-50°C - Vortex/Sonicate storage_issue->redissolve Yes intermediate_dil Use Intermediate Dilution Step: - e.g., in Ethanol or PEG300 dilution_issue->intermediate_dil Yes check_conc Check Concentration vs. Solubility Limit redissolve->check_conc aliquot Prepare Fresh Stock: - Use Anhydrous DMSO - Aliquot for single use - Store at -80°C check_conc->aliquot Concentration too high or solvent quality poor formulation Use a Formulation Approach: - Co-solvents (PEG300) - Surfactants (Tween-80) intermediate_dil->formulation adjust_ph Adjust pH of Aqueous Medium: - Lower pH may increase solubility - Caution: assess stability formulation->adjust_ph

Sources

Challenges in long-term administration of Nepicastat Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nepicastat Hydrochloride (SYN117) Topic: Challenges in Long-Term Administration & Experimental Optimization

Overview

Welcome to the technical support hub for Nepicastat Hydrochloride (HCl) . As a Senior Application Scientist, I have curated this guide to address the specific, high-friction challenges researchers face when transitioning from acute to chronic administration of this selective dopamine


-hydroxylase (DBH) inhibitor.

Nepicastat is a powerful tool for modulating the sympathetic nervous system, but its physicochemical properties and downstream physiological effects require precise experimental control. This guide moves beyond basic datasheets to provide troubleshooting for formulation stability, pharmacodynamic validation, and unexpected physiological responses.

Part 1: Formulation & Solubility Troubleshooting

Q: My Nepicastat HCl precipitates immediately when added to PBS or saline. How do I create a stable vehicle for long-term oral dosing?

A: Nepicastat HCl is a crystalline solid with poor aqueous solubility. Direct addition to saline often results in micro-precipitation, leading to inconsistent dosing.

  • The Fix: For oral (p.o.) administration in rodents, do not use pure aqueous buffers. The industry-standard vehicle for chronic studies is 0.2% Hydroxypropyl Methylcellulose (HPMC) .

  • Protocol:

    • Dissolve Nepicastat HCl in a minimal volume of DMSO (up to 2-5% of final volume) if necessary to create a primary stock, though it can often be suspended directly in HPMC with vigorous sonication.

    • Slowly add the stock to 0.2% HPMC while stirring.

    • Critical Step: Sonicate for 10–15 minutes to ensure a uniform suspension.

    • Storage: Prepare fresh every 2–3 days. While chemically stable, the suspension can settle. Always vortex immediately before gavage.

Q: I am observing variability in drug potency between batches. How should I store the compound long-term?

A: Nepicastat HCl is hygroscopic. Moisture absorption alters the molecular weight relative to the dry salt, leading to under-dosing.

  • Best Practice: Store the solid at -20°C in a desiccated, sealed container.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Verification: If a batch has been open for >1 month, verify purity via HPLC. A shift in retention time or appearance of degradation peaks (often oxidative) indicates instability.

Data Table 1: Solubility Profile & Vehicle Compatibility

Solvent / VehicleSolubility LimitApplicationNotes
DMSO ~33 mg/mLStock SolutionToxic to animals at high volumes; keep <5% v/v.
DMF ~10 mg/mLStock SolutionAlternative to DMSO; higher toxicity profile.
0.2% HPMC SuspensionOral Dosing (Rat/Mouse)Recommended. Ensures uniform delivery.
PBS (pH 7.4) <1 mg/mLIn Vitro / Cell CultureProne to precipitation; requires immediate use.

Part 2: In Vivo Administration & Physiological Monitoring

Q: In my chronic heart failure model, treated animals are showing unexpected cardiac inflammation despite improved hemodynamics. Is this a drug effect?

A: Yes, this is a known but often overlooked paradox. While Nepicastat reduces systolic blood pressure and prevents left ventricular remodeling, recent data indicates it may induce immune cell infiltration.

  • Mechanism: Chronic DBH inhibition alters the catecholamine landscape (Low NE, High DA). This shift can modulate immune trafficking.

  • Observation: In Spontaneously Hypertensive Rats (SHR), chronic Nepicastat (30 mg/kg) increased the infiltration of macrophages and B-cells into heart tissue.

  • Recommendation: Include flow cytometry or immunohistochemistry (CD68 for macrophages, CD19/CD20 for B-cells) in your endpoint analysis to distinguish between structural remodeling (drug benefit) and inflammatory response (potential side effect).

Q: We are not seeing the expected behavioral extinction in our cocaine-seeking cohort. Are we under-dosing?

A: Efficacy in addiction models is driven by the Dopamine/Norepinephrine (DA/NE) ratio in the prefrontal cortex (mPFC), not just systemic drug levels.

  • Check 1 (Dose): Standard effective doses are 30–100 mg/kg (Rat, p.o.) or 0.05–5 mg/kg (Dog, p.o.) .

  • Check 2 (Timing): Nepicastat has a half-life that supports twice-daily (b.i.d.) or once-daily dosing depending on the species. In rats, a single 30 mg/kg dose reduces adrenal DBH activity by >90% for at least 4-8 hours.[1]

  • Troubleshooting: If behavioral effects are absent, measure tissue catecholamines. You must see a significant decrease in NE and a concurrent increase in DA .[2][3][4] If NE is unchanged, target engagement has failed (likely formulation issue).

Part 3: Analytical Validation (The "Self-Validating" System)

Q: How do I confirm target engagement without sacrificing the animal?

A: Plasma catecholamine levels are a reliable surrogate for tissue DBH inhibition.

  • Biomarker Strategy: Calculate the DA/NE Ratio .

    • Baseline: High NE, Low DA.

    • Effective Dosing: The ratio shifts dramatically. In dogs, a 15-day regimen (2 mg/kg b.i.d.)[3] increased plasma DA by ~600% and decreased NE by ~50%.

  • Methodology: Use HPLC with Electrochemical Detection (HPLC-ECD) for catecholamines.[5] It is more sensitive than UV and often more robust than LC-MS for these specific small, polar molecules in complex matrices.

Q: Can I use Nepicastat in combination with psychostimulants?

A: Use extreme caution. Nepicastat potentiates the extracellular dopamine surge induced by cocaine and amphetamine in the mPFC.[2][6]

  • Safety Warning: While this mechanism underlies its therapeutic potential for addiction (breaking the stress-induced relapse cycle), it can unpredictably amplify dopaminergic signaling if dosing is not calibrated. Start with lower doses of the stimulant when combining with Nepicastat.

Visualizations

Figure 1: Mechanism of Action & Downstream Effects

This diagram illustrates the blockade of NE synthesis and the resulting shift in the Dopamine/Norepinephrine ratio, leading to distinct physiological outcomes in cardiovascular and neurological systems.[7]

NepicastatMechanism cluster_0 Catecholamine Biosynthesis Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Dopamine Dopamine (DA) Dopa->Dopamine NE Norepinephrine (NE) Dopamine->NE Catalyzed by DBH Addiction Reduced Drug Seeking (mPFC Modulation) Dopamine->Addiction Increased DA in mPFC BP Reduced Blood Pressure (Sympathetic Modulation) NE->BP Decreased NE Inflammation Increased Macrophage Infiltration (Heart) NE->Inflammation Altered Signaling? DBH Dopamine beta-hydroxylase Nepicastat Nepicastat HCl (Inhibitor) Nepicastat->DBH Inhibits (IC50 ~9nM)

Caption: Nepicastat inhibits DBH, blocking the conversion of Dopamine to Norepinephrine.[1][3][4][5][8] This results in elevated Dopamine (green) and reduced Norepinephrine (red), driving both therapeutic effects (blue) and potential immune side effects (red dashed).

Figure 2: Recommended Experimental Workflow for Chronic Studies

A step-by-step protocol ensuring formulation stability and data integrity.

Workflow cluster_prep Formulation cluster_vivo In Vivo Phase cluster_analysis Validation Step1 Weigh Nepicastat HCl (Protect from moisture) Step2 Suspend in 0.2% HPMC (Optional: <5% DMSO) Step1->Step2 Step3 Sonicate 15 mins (Uniform Suspension) Step2->Step3 Step4 Oral Gavage (p.o.) Rat: 30-100 mg/kg Step3->Step4 Step5 Monitor Physiology (BP, HR, Behavior) Step4->Step5 Step6 Collect Plasma/Tissue (Adrenals, Heart, Brain) Step5->Step6 Step7 HPLC-ECD Analysis Target: DA/NE Ratio Step6->Step7

Caption: Validated workflow for long-term Nepicastat administration. Critical control points are highlighted in yellow (Sonication) and green (HPLC Validation).

References

  • BioRxiv (2023). Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cells.

  • Frontiers in Behavioral Neuroscience (2021). Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder.

  • Neuropsychopharmacology (2010). The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior.

  • British Journal of Pharmacology (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.

  • Tocris Bioscience. Nepicastat hydrochloride Product Information & Solubility Data.

Sources

Nepicastat interference with neurotransmitter assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nepicastat (SYN-117) & Neurotransmitter Assay Interference

Introduction: The Nepicastat Paradox

From the Desk of the Senior Application Scientist

Welcome. If you are consulting this guide, you are likely observing "anomalous" data in your catecholamine profiles—specifically, vanishing Norepinephrine (NE) signals or Dopamine (DA) peaks that exceed your standard curve's linear range.

Nepicastat is a highly potent, selective, and competitive inhibitor of Dopamine Beta-Hydroxylase (DBH) .[1] Unlike older generation inhibitors (e.g., fusaric acid) that acted via non-specific copper chelation, Nepicastat targets the enzyme's active site with high affinity (


).

The Core Conflict: The "interference" users report is often not a chemical artifact, but a pharmacodynamic extreme . Nepicastat works too well for standard assay windows. By blocking the conversion of DA to NE, it creates a biological sample matrix where DA is hyper-elevated and NE is depleted near the Limit of Detection (LOD).

This guide addresses how to distinguish between Assay Failure , Chromatographic Interference , and Pharmacological Efficacy .

Part 1: HPLC & Electrochemical Detection (ECD) Troubleshooting

Issue: "I see a ghost peak in my chromatogram," or "My Norepinephrine signal is absent."

The Science of Separation

Catecholamines (NE, DA) are polar and elute early on C18 columns. Nepicastat contains a difluorophenyl ring and an imidazole moiety, making it significantly more hydrophobic. In isocratic runs optimized for neurotransmitters (short run times), Nepicastat may elute very late—potentially interfering with the next injection if the column is not flushed.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Unknown Late Peak Nepicastat carryover from previous injection.Extend Run Time: Increase gradient wash step to 100% organic (MeOH/ACN) for 5 mins between samples.
NE Below LOD Pharmacological depletion (Drug Efficacy).Spike Recovery Test: Spike the "blank" sample with known NE standard. If detected, the assay is functional; the tissue is simply NE-depleted.
DA Signal Saturation Substrate accumulation (Drug Efficacy).Dilution Protocol: Dilute samples 1:10 or 1:20. Re-run to bring DA within the linear dynamic range.
Q: Does Nepicastat co-elute with Dopamine?

A: Unlikely in standard reverse-phase (RP-HPLC) conditions.

  • Dopamine: Elutes early (Polar).

  • Nepicastat: Elutes late (Hydrophobic).

  • Risk: If you use a very steep organic gradient, they might compress together.

  • Solution: Maintain a shallow initial gradient (0-10% organic) to resolve monoamines before eluting the drug.

Part 2: Enzymatic & Immunoassay (ELISA) Interference

Issue: "My DBH activity assay shows zero activity," or "ELISA results are erratic."

The Mechanism of Interference

In DBH activity assays (converting Tyramine


 Octopamine), Nepicastat is supposed to yield a "zero" result. That is its function. However, in ELISAs, the risk is matrix interference  due to skewed metabolite ratios.

DBH_Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine (DA) (Accumulates) LDOPA->Dopamine AADC Norepinephrine Norepinephrine (NE) (Depleted) Dopamine->Norepinephrine Blocked by Drug Nepicastat Nepicastat (Inhibitor) DBH DBH Enzyme Nepicastat->DBH Competitive Inhibition DBH->Dopamine Catalysis

Figure 1: Mechanism of Action. Nepicastat competitively inhibits DBH, causing a bottleneck at Dopamine and preventing Norepinephrine synthesis.

FAQ: ELISA Specifics

Q: Will Nepicastat cross-react with my Dopamine antibody? A: No. The structural homology between the imidazole-based Nepicastat and the catechol-amine structure of Dopamine is low. Cross-reactivity is negligible.[2]

  • Warning: High levels of Dopamine (10-fold increase) in treated samples can cause the "Hook Effect" in sandwich ELISAs, leading to falsely low readings. Always run a dilution series.

Q: How do I validate DBH inhibition ex vivo? A: Do not rely solely on protein levels (Western Blot). Nepicastat inhibits activity, not expression.

  • Extract Tissue: Homogenize adrenal/brain tissue.

  • Substrate Assay: Add Tyramine (substrate) + Cofactors (Ascorbate, Copper).

  • Measure: HPLC detection of Octopamine.

  • Control: If Nepicastat is present, Octopamine production should be near zero.

Part 3: Experimental Validation Workflow

Use this logic gate to determine if your assay is broken or if the drug is working.

Troubleshooting_Flow Start Problem: Low/No Norepinephrine Signal CheckStd Run Pure NE Standard Start->CheckStd StdResult Is Standard Detected? CheckStd->StdResult AssayFail System Failure: Check Electrode/Column StdResult->AssayFail No SpikeSample Perform Spike Recovery: Add NE to Tissue Sample StdResult->SpikeSample Yes SpikeResult Is Spike Detected? SpikeSample->SpikeResult MatrixInt Interference: Ion Suppression or pH Mismatch SpikeResult->MatrixInt No CheckDA Check Dopamine Levels SpikeResult->CheckDA Yes DAResult Is DA Elevated >500%? CheckDA->DAResult Success VALID RESULT: Pharmacological Efficacy Confirmed DAResult->Success Yes Doubt Investigate: Dosing Error or Metabolism DAResult->Doubt No

Figure 2: Decision Matrix for validating low-signal samples in Nepicastat studies.

Part 4: Sample Stability & Preparation

Critical Advisory: Samples treated with Nepicastat are chemically distinct from control samples.

  • Oxidation Risk:

    • Dopamine is more prone to auto-oxidation than Norepinephrine.

    • Impact: Nepicastat-treated samples have massive DA loads. Without antioxidants, DA will degrade into neuromelanin/quinones, turning samples dark and fouling HPLC electrodes.

    • Protocol: Increase antioxidant concentration (EDTA/Sodium Metabisulfite) in the lysis buffer by 20% for treated groups.

  • pH Sensitivity:

    • Nepicastat is a weak base. Ensure your mobile phase pH is buffered (pH 3.0 - 4.0) to prevent peak tailing of the drug itself, which could mask other metabolites.

References

  • Stanley, W. C., et al. (1997).[3] "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[3][4][5] British Journal of Pharmacology.[5]

  • Schroeder, J. P., et al. (2010).[3] "Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase." Neuropsychopharmacology.

  • Devoto, P., et al. (2014).[3] "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex." Addiction Biology.

Sources

Validation & Comparative

Technical Comparison: Nepicastat vs. Disulfiram as DBH Inhibitors

[1][2][3][4][5]

Executive Summary

Verdict: Nepicastat is the superior pharmacological tool for selective Dopamine Beta-Hydroxylase (DBH) inhibition in research and drug development contexts.

While Disulfiram serves as a historical prototype and an FDA-approved repurposing candidate, its utility as a specific DBH probe is severely compromised by its mechanism of action (copper chelation) and promiscuous off-target profile (ALDH inhibition). Nepicastat offers nanomolar potency (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Mechanistic Comparison

The fundamental difference between these two compounds lies in how they silence DBH activity. This distinction dictates their suitability for specific experimental models.

Mechanism of Action[2][5][6]
  • Disulfiram (Non-Specific Chelator): Disulfiram does not bind to the catalytic pocket of DBH in a traditional lock-and-key fashion. Instead, its metabolite (diethyldithiocarbamate) acts as a potent copper chelator. Since DBH is a copper-dependent monooxygenase (requiring two

    
     atoms per subunit for electron transfer), disulfiram strips the enzyme of its essential cofactor. This mechanism is "dirty" because it indiscriminately affects other metalloenzymes.
    
  • Nepicastat (Selective Competitive Inhibitor): Nepicastat (SYN-117) is a fluorinated analog designed to bind directly to the active site of DBH, competing with the substrate (dopamine). It does not affect the metal cofactor status of the cell, preserving other copper-dependent physiological processes.

Signaling Pathway & Inhibition Points

The following diagram illustrates the catecholamine synthesis pathway and the distinct inhibition points of both compounds.

DBH_PathwayTyrosineL-TyrosineL_DopaL-DOPATyrosine->L_DopaTHDopamineDopamineL_Dopa->DopamineAADCNENorepinephrineDopamine->NEDBHEpiEpinephrineNE->EpiPNMTTHTyrosine Hydroxylase(Rate Limiting)AADCAADCDBHDopamine Beta-Hydroxylase(Cu++ Dependent)PNMTPNMTNepicastatNepicastat(Competitive Inhibitor)Nepicastat->DBHDirect Binding(High Selectivity)DisulfiramDisulfiram(Cu++ Chelator)Disulfiram->DBHDepletes CofactorALDHALDH Enzyme(Alcohol Metabolism)Disulfiram->ALDHMajor Off-Target

Figure 1: Catecholamine biosynthetic pathway showing the direct inhibition by Nepicastat versus the indirect, multi-target inhibition by Disulfiram.[1][2]

Quantitative Performance Profile

The data below synthesizes results from preclinical assays comparing potency and selectivity.

FeatureNepicastatDisulfiramClinical Implication
Primary Target DBH (Competitive)ALDH (Irreversible) / DBH (Chelation)Nepicastat allows studying DBH without alcohol sensitivity.
DBH Potency (

)
~9 nM ~1,000 nM (1 µM) Nepicastat is >100x more potent.
Selectivity >1000-fold vs. other enzymesLow (Inhibits ALDH, CYPs, Cholinesterases)Disulfiram data is often confounded by off-target toxicity.
Mechanism Reversible, CompetitiveIrreversible (ALDH); Chelation (DBH)Disulfiram effects can persist longer due to irreversible binding to ALDH.
BBB Penetration HighHighBoth effective for CNS indications (e.g., cocaine dependence).
Effect on NE/DA ↓ NE / ↑ DA (Specific)↓ NE / ↑ DA (Mixed)Nepicastat provides a "cleaner" neurochemical shift.

Experimental Protocol: Validated DBH Inhibition Assay

Role: Senior Application Scientist Context: This protocol is designed to generate an

Critical Control:
Workflow Diagram

Assay_Workflowcluster_criticalCRITICAL CONTROL POINTPrep1. Sample Prep(Serum/Tissue Homogenate)Reagent2. Cofactor Mix(Ascorbate, Fumarate, Catalase)Prep->ReagentInhibitor3. Inhibitor Addition(Nepicastat vs. Disulfiram)Reagent->InhibitorSubstrate4. Substrate Addition(Tyramine or Dopamine)Inhibitor->SubstrateIncubation5. Incubation(37°C, 20-45 mins)Substrate->IncubationStop6. Termination(PCA or Sodium Metaperiodate)Incubation->StopDetection7. Detection(HPLC-ECD or ELISA)Stop->Detection

Figure 2: Step-by-step workflow for enzymatic DBH inhibition assay.

Step-by-Step Methodology
  • Enzyme Source Preparation:

    • Isolate DBH from bovine adrenal medulla or use recombinant human DBH (rhDBH).

    • Note: If using tissue homogenate, centrifuge at 10,000 x g to remove debris.

  • Reaction Buffer Setup (The "Self-Validating" Step):

    • Base: 50 mM Sodium Acetate, pH 5.0.

    • Cofactor Mix: Add Catalase (1000 U/mL) to protect the enzyme from

      
       generated during the reaction. Add 10 mM Fumarate (activator).
      
    • Copper Control: For Disulfiram testing, ensure the buffer is not supplemented with excess

      
       initially, as this will outcompete the drug. For Nepicastat, standard physiological copper levels are acceptable.
      
  • Inhibitor Incubation:

    • Prepare serial dilutions of Nepicastat (0.1 nM to 100 nM) and Disulfiram (10 nM to 10 µM).

    • Pre-incubate enzyme with inhibitor for 15 minutes at 37°C before adding substrate. This allows equilibrium binding.

  • Substrate Initiation:

    • Add Tyramine or Dopamine (substrate) at

      
       concentrations (typically 1-2 mM) along with Ascorbic Acid (10 mM) as the electron donor.
      
  • Termination & Detection:

    • Stop reaction after 30 minutes using 200 µL of 3M Trichloroacetic acid (TCA) or Sodium Metaperiodate (if using photometric oxidation assays).

    • Readout: Measure the conversion of Tyramine to Octopamine (or Dopamine to NE) using HPLC with Electrochemical Detection (HPLC-ECD) for highest sensitivity.

Translational Implications

Why Nepicastat Failed to Replace Disulfiram Clinically (Yet)

Despite Nepicastat's superior biochemical profile, Disulfiram remains the approved standard for alcohol dependence, primarily because of its "dirty" mechanism. The inhibition of ALDH (which Nepicastat lacks) causes the accumulation of acetaldehyde, creating the physical aversion to alcohol.[2] Nepicastat, being selective for DBH, does not induce this reaction.[3]

The "Cocaine-Alcohol" Comorbidity
  • Disulfiram: Effective for patients abusing both cocaine and alcohol because it targets both metabolic pathways (ALDH for alcohol, DBH for cocaine-seeking reduction).[2]

  • Nepicastat: Ideal for pure cocaine dependence or PTSD trials where the aversive physical side effects of Disulfiram are undesirable. Clinical trials have shown it can reduce cocaine-primed reinstatement without the toxicity risks of Disulfiram.

References

  • Comparison of Potency and Selectivity

    • Disulfiram Attenuates Drug-Primed Reinstatement of Cocaine Seeking via Inhibition of Dopamine β-Hydroxylase. (2010).[2][4] Neuropsychopharmacology.

  • Nepicastat Pharmacokinetics

    • Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. (2016). Neuropsychopharmacology.
  • Disulfiram Mechanism (ALDH vs DBH)

    • Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors.[5][6] (2022).[6][7] Molecules.

  • DBH Assay Methodology

    • Serum Dopamine-Beta-Hydroxylase Activity Assay Protocols.

Efficacy of Nepicastat vs. Standard PTSD Pharmacotherapies: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of Nepicastat against standard and emerging pharmacotherapies for Post-Traumatic Stress Disorder (PTSD). It is designed for researchers and drug development professionals, focusing on mechanistic differentiation, clinical performance, and experimental validation.

Executive Summary

Nepicastat (SYN117) represents a distinct class of investigation in PTSD pharmacotherapy: selective Dopamine


-Hydroxylase (DBH) inhibition . Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) which modulate serotonin availability, or Prazosin which blocks post-synaptic adrenergic receptors, Nepicastat targets the synthesis of norepinephrine (NE).

While preclinical models demonstrated robust suppression of fear memory consolidation, Phase 2 clinical trials failed to demonstrate efficacy over placebo in reducing CAPS-5 scores. This guide analyzes the divergence between mechanistic validation (successful NE reduction) and clinical outcome (lack of symptom relief), comparing it against the current Standard of Care (SoC).

Mechanistic Architecture & Target Engagement

To understand the efficacy profile, one must first isolate the point of intervention. Hyperarousal in PTSD is driven by noradrenergic overactivity in the locus coeruleus and amygdala.

Comparative Mechanism of Action[1]
  • Nepicastat: Inhibits DBH, the enzyme converting Dopamine (DA)

    
     Norepinephrine (NE).[1] This results in a systemic decrease in NE and a concurrent increase in DA.[2][3][4]
    
  • SSRIs (Sertraline): Block the serotonin transporter (SERT), increasing synaptic 5-HT.

  • Prazosin: Competitively blocks

    
    -adrenergic receptors, mitigating the downstream effects of NE without stopping its production.
    
Pathway Visualization

The following diagram illustrates the precise intervention points of Nepicastat versus its competitors within the catecholamine synthesis pathway.

CatecholaminePathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine (DA) (Substrate Accumulation) DOPA->Dopamine NE Norepinephrine (NE) (Hyperarousal Driver) Dopamine->NE  Conversion blocked by Nepicastat Receptor α1-Adrenergic Receptor NE->Receptor  Binding blocked by Prazosin TH Tyrosine Hydroxylase DBH Dopamine β-Hydroxylase (Enzyme) Nepicastat NEPICASTAT (Inhibitor) Nepicastat->DBH Inhibits (IC50 ~8.5nM) Prazosin PRAZOSIN (Antagonist) Prazosin->Receptor Blocks

Figure 1: Catecholamine synthesis pathway showing Nepicastat's upstream inhibition of NE synthesis versus Prazosin's downstream receptor blockade.

Clinical Efficacy Comparison

The following table synthesizes data from key clinical trials. Note the stark contrast between the effect sizes of approved SSRIs and the investigational Nepicastat.

Comparative Efficacy Matrix
Therapeutic ClassDrugTargetClinical StatusPrimary Outcome (CAPS Score)Key Limitations
DBH Inhibitor Nepicastat DBH EnzymeFailed Phase 2 No significant difference vs. Placebo Demonstrated target engagement (reduced NE) but failed to translate to symptom relief.
SSRI Sertraline 5-HT TransporterFDA ApprovedModest Effect (Effect Size ~0.31 - 0.37)High non-response rate (~40-50%); sexual side effects.
Alpha-1 Blocker Prazosin

Receptor
Off-LabelMixed (Negative in large VA trial NCT00532493)Effective for nightmares in some subsets, but failed global efficacy in large cohorts.
Psychedelic MDMA 5-HT/DA/NE ReleasePhase 3 (Pending)High Effect (Effect Size > 0.9)Requires intensive assisted psychotherapy; not a daily pharmacotherapy.
Analysis of the Failure

Why did Nepicastat fail despite strong preclinical data?

  • The "Too Little, Too Late" Hypothesis: In chronic PTSD, the neural circuitry of fear extinction may be structurally altered. Simply lowering NE levels after the trauma trace is consolidated may be insufficient to reverse the pathology without concurrent reconsolidation therapy.

  • Dopamine Accumulation: By blocking DBH, Nepicastat increases Dopamine. While DA is critical for reward, elevated DA in the prefrontal cortex can paradoxically increase anxiety or alter fear processing in unpredictable ways under stress.

Experimental Protocols: Validating DBH Inhibition

As a scientist evaluating DBH inhibitors, you cannot rely solely on behavioral outputs (like freezing behavior in mice). You must validate biochemical target engagement . The following protocol describes the "Gold Standard" workflow for quantifying catecholamine ratios (DA:NE) in plasma or tissue.

Protocol: HPLC-ECD Quantification of Catecholamines

Objective: Confirm Nepicastat efficacy by measuring the increase in Dopamine (substrate) and decrease in Norepinephrine (product).

Step 1: Sample Preparation (The Critical Variable)
  • Tissue: Adrenal glands (high DBH activity) or Prefrontal Cortex.

  • Stabilization: Catecholamines oxidize rapidly. You must homogenize tissue immediately in 0.1 M Perchloric Acid (HClO4) containing sodium metabisulfite (Na2S2O5) as an antioxidant.

  • Scientist's Note: Do not use simple PBS; your DA signals will degrade within minutes.

Step 2: Alumina Extraction (Solid Phase Extraction)

Direct injection of plasma ruins HPLC columns. Use activated alumina adsorption:

  • Adjust sample pH to 8.6 (catecholamines bind to alumina at basic pH).

  • Add 50 mg acid-washed alumina. Vortex 10 min.

  • Wash 3x with water (removes proteins/salts).

  • Elute with 200 µL of 0.1 M Acetic Acid (releases catecholamines).

Step 3: Electrochemical Detection (ECD)

UV detection is not sensitive enough for brain tissue catecholamines.

  • Column: C18 Reverse Phase (3 µm particle size).

  • Mobile Phase: Citrate-acetate buffer (pH 3.5) with ion-pairing agent (OSA) to separate DA from NE.

  • Potential: Set working electrode to +700 mV.

Validation Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow to ensure your efficacy data is an artifact of drug action, not sample degradation.

ValidationWorkflow cluster_0 Sample Prep cluster_1 Extraction cluster_2 Quantification Sample Tissue/Plasma Acid Add HClO4 + Metabisulfite (Prevents Oxidation) Sample->Acid Alumina Alumina Adsorption (pH 8.6) Acid->Alumina Elution Acid Elution (Recover Purified Amines) Alumina->Elution HPLC HPLC-ECD (C18 Column) Elution->HPLC Ratio Calculate Ratio: [DA] / [NE] HPLC->Ratio Result Validation Success Ratio->Result If Ratio > Control: Confirmed DBH Inhibition

Figure 2: Step-by-step workflow for validating DBH inhibitor efficacy via HPLC-ECD.

Conclusion

Nepicastat serves as a critical case study in PTSD drug development. Mechanistically, it is highly effective: it potently inhibits DBH (IC50 ~8.5 nM) and significantly alters the Dopamine/Norepinephrine ratio in vivo. However, its failure to demonstrate clinical efficacy in Phase 2 trials suggests that solely reducing noradrenergic tone is insufficient for treating established PTSD .

Recommendation for Researchers:

  • Do not pursue Nepicastat as a monotherapy for general PTSD.

  • Do utilize Nepicastat as a probe tool in preclinical research to model the effects of specific noradrenergic depletion.

  • Investigate its potential in specific "high-arousal" PTSD phenotypes or in combination with reconsolidation blockade therapies, where the timing of NE reduction is critical.

References

  • Biotie Therapies. (2012). Top-line data from Phase 2 study of nepicastat in PTSD.[5][6] [Press Release].

    • Context: Primary source for the Phase 2 trial failure d
  • Stanley, W. C., et al. (1997).[1][4][7] Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.[3][4] British Journal of Pharmacology.

    • Context: Defines the IC50 and selectivity profile of Nepicast
  • Martinho, R., et al. (2021).[1] Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder.[2][8][9] Frontiers in Molecular Neuroscience.

    • Context: Provides the mouse model data showing efficacy in freezing behavior and memory, contrasting with human results.
  • Raskind, M. A., et al. (2018). Trial of Prazosin for Post-Traumatic Stress Disorder in Military Veterans. New England Journal of Medicine.

    • Context: The definitive large-scale study showing Prazosin's lack of global efficacy, providing a compar
  • Cipriani, A., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet.

    • Context: Provides the statistical baseline for SSRI efficacy (Sertraline) for comparison.

Sources

Cross-Species Comparison of Nepicastat Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nepicastat (SYN-117, RS-25560-197) is a highly potent, selective, and orally active inhibitor of dopamine


-hydroxylase (D

H)
.[1] Unlike first-generation D

H inhibitors (e.g., disulfiram) which act via non-specific copper chelation and suffer from off-target toxicity, Nepicastat acts as a competitive inhibitor with high specificity for the enzyme's active site.

This guide provides a technical comparison of Nepicastat’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across preclinical species (Rat, Dog) and Humans. Key differentiators include its ability to cross the blood-brain barrier (BBB) without altering the metabolism of co-administered psychostimulants (e.g., cocaine), making it a superior candidate for addiction pharmacotherapy.

Mechanistic Foundation & Chemical Identity

Nepicastat contains a thione moiety essential for its binding affinity to D


H. By inhibiting this enzyme, it prevents the conversion of Dopamine (DA) to Norepinephrine (NE), resulting in a distinct neurochemical signature: Elevated DA and reduced NE  in sympathetically innervated tissues and specific brain regions (e.g., medial prefrontal cortex).
Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of Nepicastat within the catecholamine biosynthetic pathway.

CatecholaminePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopamine Dopamine (DA) (Accumulates with Nepicastat) DOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine (NE) (Reduced by Nepicastat) Dopamine->Norepinephrine Hydroxylation Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation TH Tyrosine Hydroxylase TH->DOPA AADC AADC AADC->Dopamine DBH Dopamine beta-hydroxylase DBH->Norepinephrine PNMT PNMT PNMT->Epinephrine Nepicastat Nepicastat (SYN-117) Nepicastat->DBH Competitive Inhibition

Caption: Nepicastat selectively inhibits D


H, causing an accumulation of Dopamine and a depletion of Norepinephrine.

Cross-Species Pharmacokinetic Profile[2][3]

The pharmacokinetic behavior of Nepicastat is characterized by rapid oral absorption and significant tissue distribution, particularly to the brain and heart.

Comparative PK/PD Data Table
ParameterMouse / Rat (Preclinical)Dog (Preclinical)Human (Clinical)
Dosing Regimen 3 – 100 mg/kg (Oral)0.05 – 5 mg/kg (Oral, b.i.d.)40 – 160 mg (Oral, Daily)
Bioavailability (

)
High (Orally Active)High (Orally Active)High (Systemic exposure confirmed)
Target Engagement

D

H inhibition in adrenals at 4h
Blunted pressor response to tyramineReduced anxiety/stress response
Duration of Action

hours (sustained NE reduction)

hours (b.i.d. dosing effective)
24 hours (Once daily dosing)
BBB Penetration Yes (Modulates mPFC DA/NE)Yes (Central sympathomodulation)Yes (CNS effects in PTSD/Cocaine trials)
Metabolism Hepatic (Thione processing)HepaticHepatic (No major CYP inhibition)
Drug Interactions Synergistic with Cocaine (DA increase)N/ANo interaction with Cocaine PK
Species-Specific Insights
1. Rat (Efficacy Model)

In Spontaneously Hypertensive Rats (SHR), Nepicastat (30 mg/kg p.o.) reduces adrenal D


H activity by 93% at 4 hours  and 80% at 8 hours .[2] This correlates with a significant reduction in tissue norepinephrine content in the left ventricle and kidney.[2]
  • Key Finding: The DA/NE ratio in tissues is the most sensitive biomarker for Nepicastat exposure in rats.

2. Dog (Safety & Hemodynamic Model)

Dogs serve as the primary non-rodent species for assessing cardiovascular safety. Doses as low as 0.05 mg/kg administered twice daily (b.i.d.) for 5 days successfully blunted the pressor response to tyramine (an indirect sympathomimetic that relies on endogenous NE stores).

  • Key Finding: The b.i.d. dosing schedule in dogs suggests a functional half-life that supports twice-daily or potentially once-daily dosing in humans.

3. Human (Clinical Translation)

In Phase 2 clinical trials for Cocaine Dependence and PTSD, Nepicastat (up to 160 mg/day) was well-tolerated.

  • Crucial Differentiation: Unlike Disulfiram, which inhibits CYP enzymes and alters cocaine metabolism (increasing toxicity risk), Nepicastat does not alter the pharmacokinetics of cocaine .[1] This confirms high selectivity for D

    
    H and a lack of potent CYP inhibition liability in humans.
    

Metabolism and Excretion[2][5]

Metabolic Stability

Nepicastat is an imidazole-2-thione derivative. While specific metabolite structures are proprietary, the metabolic pathway generally involves:

  • S-Oxidation/Desulfuration: Common for thione-containing drugs, leading to the replacement of sulfur with oxygen or removal.

  • Glucuronidation: Phase II conjugation facilitates renal excretion.

Excretion
  • Primary Route: Renal (Urine) and Fecal.

  • Clearance: The drug shows linear pharmacokinetics within the therapeutic range. The lack of accumulation suggests efficient clearance mechanisms (likely

    
     hours in humans).
    

Experimental Protocol: Validating D H Inhibition

To objectively compare Nepicastat against alternatives in a research setting, the following self-validating protocol measures the Dopamine/Norepinephrine Ratio in tissue samples.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Sample Prep cluster_2 Phase 3: Analysis Dose Administer Nepicastat (Oral/IP) Wait Wait 4-8 Hours ($T_{max}$) Dose->Wait Harvest Harvest Tissue (PFC, Adrenal, Heart) Wait->Harvest Homogenize Homogenize in 0.1M Perchloric Acid Harvest->Homogenize Centrifuge Centrifuge (14,000g, 4°C) Homogenize->Centrifuge HPLC HPLC-ED Analysis (C18 Column) Centrifuge->HPLC Calc Calculate Ratio: [DA] / [NE] HPLC->Calc

Caption: Workflow for quantifying Nepicastat pharmacodynamics via HPLC-Electrochemical Detection.

Step-by-Step Methodology
  • Administration: Administer Nepicastat (30 mg/kg p.o.[3] for rat) or Vehicle.

  • Tissue Harvest: At

    
     (approx. 4 hours), euthanize animal and rapidly dissect the Medial Prefrontal Cortex (mPFC)  and Adrenal Glands . Flash freeze in liquid nitrogen.
    
  • Extraction: Homogenize tissues in cold 0.1 M perchloric acid containing 0.05% EDTA and an internal standard (e.g., DHBA).

  • Separation: Centrifuge at 14,000

    
     g for 20 mins at 4°C. Collect supernatant.
    
  • Quantification: Inject 20

    
    L into an HPLC system coupled with an Electrochemical Detector (Coulometric).
    
    • Mobile Phase: Citrate-acetate buffer (pH 4.0) with OSA and methanol.

    • Potential: +350 mV.

  • Validation: The system is valid if the Vehicle group shows high NE and low DA, while the Nepicastat group shows a statistically significant (

    
    ) increase in the DA/NE ratio.
    

References

  • Stanley, W. C., et al. (1997).[1][4] "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[3][4] British Journal of Pharmacology.[4] Link

  • Devoto, P., et al. (2014).[1] "The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex."[5] Addiction Biology. Link

  • Schroeder, J. P., et al. (2010). "The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior."[4][6] Neuropsychopharmacology. Link

  • Haile, C. N., et al. (2012). "Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder." PLOS ONE. Link

  • Manvich, D. F., et al. (2013). "Dopamine β-hydroxylase inhibitors for the treatment of cocaine dependence." Pharmacology Biochemistry and Behavior. Link

Sources

Nepicastat versus Beta-Blockers: A Comparative Guide for CHF Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Nepicastat (a selective Dopamine


-Hydroxylase inhibitor) and Beta-Blockers  (the standard of care) in the context of preclinical Congestive Heart Failure (CHF) models.

Executive Summary: Modulation vs. Blockade

The therapeutic management of Congestive Heart Failure (CHF) has long relied on blunting the chronic sympathetic nervous system (SNS) overactivation that drives ventricular remodeling.[1]

  • Beta-Blockers (e.g., Metoprolol, Carvedilol): Operate via receptor blockade . They competitively inhibit

    
    -adrenergic receptors on cardiomyocytes. While effective at reducing mortality, they are limited by negative inotropy (reduced contractility) and chronotropy (bradycardia), often precipitating acute hemodynamic instability during initiation.
    
  • Nepicastat (RS-25560-197): Operates via synthesis modulation . It selectively inhibits Dopamine

    
    -Hydroxylase (DBH), the enzyme converting dopamine to norepinephrine (NE).[1][2][3] This approach reduces cardiac NE drive without blocking the receptors, preserving the heart's ability to respond to acute stress while simultaneously increasing dopamine (DA), a renal vasodilator.[1]
    

Key Takeaway: Nepicastat offers a "soft" sympatholytic effect, preventing remodeling without the acute cardiodepression associated with beta-blockade initiation.[1]

Mechanistic Divergence

To understand the experimental outcomes, one must visualize the distinct intervention points in the catecholamine synthesis pathway.

Figure 1: Sympathetic Signaling & Intervention Points

This diagram illustrates the biosynthesis of norepinephrine in the sympathetic nerve terminal and the divergent targets of Nepicastat and Beta-blockers.

SympatheticPathway cluster_vesicle Sympathetic Nerve Vesicle Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine (DA) (Renal Vasodilator) DOPA->Dopamine NE Norepinephrine (NE) (Cardiotoxic in Excess) Dopamine->NE Catalyzed by DBH Synapse Synaptic Cleft Dopamine->Synapse Spillover (Beneficial) DBH Dopamine beta-Hydroxylase (DBH) NE->Synapse BetaRec Beta-1 Adrenergic Receptor (Cardiomyocyte) Synapse->BetaRec Binding Response Increased HR, Contractility Apoptosis, Remodeling BetaRec->Response Nepicastat NEPICASTAT (Inhibitor) Nepicastat->DBH Inhibits BetaBlocker BETA-BLOCKERS (Antagonist) BetaBlocker->BetaRec Blocks

Caption: Nepicastat inhibits DBH, reducing NE while elevating Dopamine.[1][3] Beta-blockers antagonize the receptor directly, blocking NE effects downstream.

Preclinical Performance Analysis

The following data synthesis is derived primarily from the Canine Intracoronary Microembolization Model and Rapid Ventricular Pacing (RVP) studies (e.g., Sabbah et al., Stanley et al.).

A. Hemodynamic Stability (The Critical Differentiator)
  • Beta-Blockers: In failing hearts, endogenous NE supports contractility. Abrupt beta-blockade removes this support, causing immediate drops in

    
     (contractility) and cardiac output. This necessitates careful "start low, go slow" titration.
    
  • Nepicastat: Because it inhibits synthesis rather than reception, the reduction in NE is gradual. Furthermore, the receptor remains sensitive to circulating catecholamines, preserving the "fight or flight" reserve during acute stress.

    • Experimental Observation: Nepicastat administration (50 mg/kg) in dogs showed no significant change in basal heart rate or mean arterial pressure , whereas metoprolol typically induces immediate bradycardia.

B. Left Ventricular (LV) Remodeling

Both drug classes effectively attenuate the progressive dilation of the left ventricle, a hallmark of CHF progression.[4]

  • Metric: LV End-Diastolic Volume (LVEDV).

  • Nepicastat Effect: In microembolization models, placebo animals showed a ~15-20% increase in LVEDV over 3 months. Nepicastat-treated animals showed stabilization (0% increase) or slight regression of volume.

  • Mechanism: Reduction of chronic NE toxicity prevents myocyte apoptosis and fibrosis.

C. Biochemical Profile (The "Dopamine Spare")

This is a unique advantage of Nepicastat.

  • Beta-Blockers: Have no direct effect on the DA/NE ratio; they simply block the NE signal.

  • Nepicastat: Increases the substrate (Dopamine) while decreasing the product (Norepinephrine).[3][4][5]

    • Data: Plasma DA/NE ratio increases by >10-fold in treated models.

    • Physiological Impact:[2][3] High renal dopamine levels stimulate

      
       receptors, promoting natriuresis (sodium excretion) and renal vasodilation—counteracting the fluid retention typical in CHF.
      

Experimental Protocol: Canine Microembolization Model

To validate these findings, researchers utilize the chronic coronary microembolization model.[4] This protocol mimics ischemic cardiomyopathy in humans.

Figure 2: Experimental Workflow

Protocol cluster_arms Treatment Arms (3 Months) Start Baseline Evaluation Embolization Microembolization (Polystyrene beads) Start->Embolization Target Target LVEF 30-40% Embolization->Target Target->Embolization Repeat if >40% Stabilization Stabilization Period (2 Weeks) Target->Stabilization Target Reached Randomization Randomization Stabilization->Randomization Arm1 Placebo Randomization->Arm1 Arm2 Nepicastat (Low/High Dose) Randomization->Arm2 Arm3 Beta-Blocker (Metoprolol) Randomization->Arm3 Analysis Terminal Analysis (Hemodynamics, Histology) Arm1->Analysis Arm2->Analysis Arm3->Analysis

Caption: Workflow for inducing stable ischemic heart failure to test remodeling prevention.

Step-by-Step Methodology
  • Induction: Catheterize the left main coronary artery. Inject polystyrene latex microspheres (70-100 µm) repeatedly over several weeks until Left Ventricular Ejection Fraction (LVEF) drops to 30–40% .

  • Stabilization: Allow 2 weeks for acute inflammation to subside and hemodynamics to stabilize.

  • Treatment: Administer Nepicastat (e.g., 2 mg/kg PO bid) vs. Metoprolol (titrated to max tolerated dose).

  • Endpoints:

    • Echocardiography:[5][6][7][8] Measure LVEDV and LVESV bi-weekly.

    • Biomarkers: HPLC analysis of plasma catecholamines (NE, DA).

    • Hemodynamics:[9] Left heart catheterization for LV pressure and

      
      .
      

Comparative Data Summary

The table below synthesizes quantitative trends observed in canine CHF models (Sabbah et al., Stanley et al.).

FeatureBeta-Blockers (Standard)Nepicastat (DBH Inhibitor)Clinical Implication
Primary Mechanism Receptor Antagonism (

)
Enzyme Inhibition (DBH)Nepicastat avoids receptor upregulation issues.
Acute Hemodynamics Negative Inotropy/Chronotropy (Risk of decompensation)Neutral (No acute depression)Nepicastat requires no complex titration.
LV Ejection Fraction Increases long-term (after initial dip)Increases or StabilizesBoth improve pump function chronically.
Plasma Norepinephrine Increases (due to feedback loop)Decreases (Synthesis block)Nepicastat lowers the toxic neurohormone directly.
Plasma Dopamine No ChangeIncreases (>100%) Nepicastat promotes renal perfusion.
Renal Function Variable (can reduce perfusion)Preserved/ImprovedDopamine-sparing effect is unique to Nepicastat.

References

  • Sabbah, H. N., et al. (2000). "Effects of Dopamine

    
    -Hydroxylase Inhibition With Nepicastat on the Progression of Left Ventricular Dysfunction and Remodeling in Dogs With Chronic Heart Failure." Circulation, 102(16), 1990-1995. 
    
  • Stanley, W. C., et al. (1997).[4] "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase."[1][3][4] British Journal of Pharmacology, 121(8), 1803-1809.

  • Hegde, S. S., et al. (1998).[3] "Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor."[2][3][4] Journal of Cardiovascular Pharmacology, 31(6).

  • Bristow, M. R. (2000). "Beta-adrenergic receptor blockade in chronic heart failure." Circulation, 101(5), 558-569.

Sources

Comparative Profiling of Nepicastat: Central vs. Peripheral DBH Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nepicastat (SYN-117) represents a critical evolution in the pharmacological modulation of the adrenergic system. Unlike its predecessors (e.g., disulfiram) or its peripherally-restricted contemporaries (e.g., etamicastat), nepicastat functions as a highly potent, selective, and brain-penetrant inhibitor of Dopamine Beta-Hydroxylase (DBH).

This guide analyzes the unique pharmacodynamic profile of nepicastat, specifically dissecting its ability to modulate the Dopamine (DA) to Norepinephrine (NE) ratio across the Blood-Brain Barrier (BBB). For researchers in neuropsychiatry and cardiovascular medicine, understanding this central-peripheral dichotomy is essential for trial design and therapeutic targeting.

Part 1: Mechanistic Profile & Signaling Logic

The Enzymatic Checkpoint

DBH is the rate-limiting enzyme in the conversion of dopamine to norepinephrine within synaptic vesicles.[1] By inhibiting DBH, nepicastat acts as a "metabolic brake," causing a simultaneous accumulation of the substrate (dopamine) and a depletion of the product (norepinephrine).

Mechanism of Action: Nepicastat binds to the active site of DBH, interacting with the copper cofactor required for the hydroxylation reaction. Unlike disulfiram, which acts via non-selective copper chelation (leading to toxicity), nepicastat is a competitive inhibitor with high specificity.

Visualization: The Catecholamine Modulation Pathway

The following diagram illustrates the biosynthetic pathway and the differential impact of nepicastat compared to peripherally restricted inhibitors.

CatecholaminePathway Tyrosine Tyrosine L_Dopa L-DOPA Tyrosine->L_Dopa TH Dopamine Dopamine (Substrate Accumulation) L_Dopa->Dopamine AADC DBH DBH Enzyme (The Checkpoint) Dopamine->DBH NE Norepinephrine (Product Depletion) TH Tyrosine Hydroxylase AADC AADC DBH->NE Nepicastat Nepicastat (Crosses BBB) Nepicastat->DBH Inhibits (Central & Peripheral) Etamicastat Etamicastat (Peripheral Only) Etamicastat->DBH Inhibits (Peripheral Only)

Caption: Nepicastat inhibits DBH in both CNS and periphery, while Etamicastat is restricted to peripheral tissues.[2][3]

Part 2: Comparative Analysis (The BBB Factor)

The defining characteristic of nepicastat is its bioavailability in the Central Nervous System (CNS). While peripheral inhibition is useful for hypertension (reducing sympathetic tone), central inhibition is required to treat PTSD and addiction (modulating fear extinction and reward pathways).

Comparative Performance Matrix
FeatureNepicastat (SYN-117) Etamicastat (BIA 5-453) Disulfiram
Primary Target DBH (Selective)DBH (Selective)DBH / ALDH (Non-selective)
Potency (IC50) ~8.5 - 9 nM ~107 nM~1000 nM
BBB Penetration High Low (Peripherally restricted)Moderate
Selectivity High (>10µM for other enzymes)HighLow (Inhibits ALDH, toxic)
CNS Effect ↑ DA / ↓ NE in Cortex & AmygdalaNone / Negligible↑ DA / ↓ NE (with toxicity)
Peripheral Effect ↓ NE in Heart/Adrenals↓ NE in Heart/Adrenals↓ NE in Heart/Adrenals
Clinical Focus PTSD, Cocaine DependenceHypertension, Heart FailureAlcoholism (Aversion)

Key Insight: Nepicastat is approximately 100x more potent than disulfiram and 10x more potent than etamicastat, with the added advantage of "clean" CNS penetration without the off-target effects of aldehyde dehydrogenase (ALDH) inhibition seen with disulfiram.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the central vs. peripheral effects of nepicastat, researchers utilize a dual-approach methodology: In Vitro enzymatic assays for potency and In Vivo microdialysis for spatial distribution.

Protocol A: In Vitro DBH Activity Assay (Tyramine Substrate)

Rationale: While dopamine is the physiological substrate, Tyramine is frequently used in vitro because its product, Octopamine , is chemically stable and easily separated via HPLC, providing a robust readout of enzymatic velocity.

Workflow:

  • Tissue Preparation: Homogenize rat tissues (Parietal Cortex vs. Left Ventricle) in 50 mM Tris-HCl (pH 7.4) containing 0.2% Triton X-100.

  • Incubation:

    • Mix tissue supernatant with Catalase (to protect enzyme), Copper Sulfate (cofactor), and Tyramine (substrate).

    • Add Nepicastat at varying concentrations (0.1 nM – 1000 nM).

    • Incubate at 37°C for 30–45 minutes.

  • Termination: Stop reaction with 400 µL of 3 M trichloroacetic acid (TCA).

  • Quantification:

    • Centrifuge to remove protein precipitate.

    • Inject supernatant into HPLC-ECD (Electrochemical Detection) or UHPLC-PDA .

    • Measure the peak area of Octopamine generated.

  • Validation: The IC50 should be calculated using non-linear regression. A valid assay must show <10% variation in controls.[4]

Protocol B: In Vivo Microdialysis (The Gold Standard)

Rationale: To prove nepicastat modulates neurochemistry in real-time within the brain, microdialysis in freely moving rats is required. This distinguishes it from peripherally acting agents.

Workflow Visualization:

MicrodialysisWorkflow Step1 Stereotaxic Surgery (Implant Guide Cannula) Step2 Recovery (5-7 Days) Step1->Step2 Step3 Probe Insertion (mPFC or Nucleus Accumbens) Step2->Step3 Step4 Perfusion (aCSF @ 1.5 µL/min) Step3->Step4 Step5 Drug Admin (Nepicastat IP/Oral) Step4->Step5 Step6 Sample Collection (Every 20 mins) Step5->Step6 Step7 HPLC Analysis (Measure DA/NE Ratio) Step6->Step7

Caption: Workflow for assessing central pharmacodynamics via microdialysis.

Critical Analysis Steps:

  • Baseline Stabilization: Collect baseline samples for 2 hours (variation <10%) before drug administration.

  • Treatment: Administer Nepicastat (e.g., 30 mg/kg or 100 mg/kg).[5]

  • Readout:

    • Nepicastat Group: Expect significant decrease in extracellular NE and increase in extracellular DA in the medial Prefrontal Cortex (mPFC).[6][7]

    • Etamicastat Control: Expect no significant change in mPFC catecholamines, despite reduction in plasma NE.

Part 4: Therapeutic Implications[8][9][10][11]

Central Modulation (PTSD & Addiction)

Nepicastat's ability to increase cortical dopamine while reducing norepinephrine is mechanistically vital for treating Cocaine Use Disorder and PTSD .

  • Mechanism: High NE drives anxiety and stress-induced reinstatement of drug-seeking. Low DA drives craving. Nepicastat reverses this imbalance.[6][8][9]

  • Data Support: Studies show nepicastat attenuates cue-induced reinstatement of cocaine seeking in rats, a specific centrally-mediated behavior.

Peripheral Modulation (Cardiovascular)

While nepicastat affects the heart, its central penetrance makes it less ideal for pure hypertension management compared to etamicastat, due to potential CNS side effects (e.g., drowsiness or altered reward processing). However, in Heart Failure patients with comorbid anxiety/depression, this dual action could be theoretically advantageous.

References

  • Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase.[7] British Journal of Pharmacology.[1]

  • Beliaev, A., et al. (2006). Synthesis and biological evaluation of novel, peripherally selective dopamine-beta-hydroxylase inhibitors. Journal of Medicinal Chemistry. (Context for Etamicastat comparison).

  • Schroeder, J. P., et al. (2010). Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase. Neuropsychopharmacology.

  • Devoto, P., et al. (2014). The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex.[7] Addiction Biology.

  • Igreja, B., et al. (2015). Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: Comparison with nepicastat.[3] European Journal of Pharmacology.

Sources

A-Z Guide to In Vitro and In Vivo Correlation of Nepicastat Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Nepicastat's performance, supported by experimental data. As a potent and selective inhibitor of dopamine β-hydroxylase (DBH), Nepicastat holds therapeutic promise for conditions associated with sympathetic nervous system overactivity, such as congestive heart failure, hypertension, and certain substance use disorders.[1][2] Establishing a clear correlation between its in vitro activity and in vivo efficacy is paramount for optimizing its clinical development and application.

The Scientific Rationale: Targeting Dopamine β-Hydroxylase

Nepicastat's mechanism of action is centered on the inhibition of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine in sympathetic nerves.[1][3] By blocking this crucial step in catecholamine biosynthesis, Nepicastat effectively reduces norepinephrine levels while simultaneously increasing dopamine levels.[3][4] This dual action is key to its therapeutic potential, as elevated sympathetic tone (mediated by norepinephrine) is a known contributor to the pathophysiology of cardiovascular diseases.[1] The concurrent rise in dopamine may offer additional benefits, such as improved renal function.[1]

Nepicastat_Mechanism_of_Action cluster_0 Normal Physiological Pathway Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Catalyzes Conversion Nepicastat Nepicastat Nepicastat->DBH Inhibits Sympathetic_Nerve_Terminal Sympathetic Nerve Terminal

Caption: Nepicastat's mechanism of action.

In Vitro Characterization: Quantifying Potency and Selectivity

The initial assessment of a drug candidate's potential begins with rigorous in vitro testing. For Nepicastat, the primary goal is to determine its potency in inhibiting DBH and its selectivity over other enzymes and receptors.

Key In Vitro Assay: DBH Inhibition Assay

The most critical in vitro experiment is the DBH inhibition assay, which directly measures Nepicastat's ability to block the enzymatic conversion of dopamine to norepinephrine. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of Nepicastat required to inhibit 50% of DBH activity.

Table 1: In Vitro Potency of Nepicastat Against Dopamine β-Hydroxylase

Enzyme SourceIC50 (nM)Reference
Bovine DBH8.5 ± 0.8[3]
Human DBH9.0 ± 0.8[3]

These low nanomolar IC50 values indicate that Nepicastat is a highly potent inhibitor of DBH.[1][3] Furthermore, studies have shown that Nepicastat has negligible affinity for a wide range of other enzymes and neurotransmitter receptors at concentrations well above its IC50 for DBH, highlighting its high selectivity.[3]

Experimental Protocol: In Vitro DBH Inhibition Assay
  • Enzyme Preparation: Purified bovine or recombinant human DBH is used as the enzyme source.

  • Reaction Mixture: A reaction buffer is prepared containing the enzyme, a suitable substrate (e.g., tyramine or dopamine), and necessary co-factors such as ascorbic acid and catalase.

  • Inhibitor Addition: Varying concentrations of Nepicastat are added to the reaction mixture. A control with no inhibitor is also included.

  • Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The enzymatic reaction is stopped, typically by adding a strong acid or by heat inactivation.

  • Product Quantification: The amount of product formed (e.g., octopamine from tyramine or norepinephrine from dopamine) is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection or spectrophotometry.

  • Data Analysis: The percentage of DBH inhibition is calculated for each Nepicastat concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation: From Animal Models to Clinical Trials

The ultimate test of a drug's utility lies in its performance within a living system. In vivo studies for Nepicastat have spanned from preclinical animal models to human clinical trials, aiming to demonstrate its therapeutic efficacy and safety.

Preclinical Animal Models

Spontaneously hypertensive rats (SHRs) are a widely used animal model for studying hypertension. In SHRs, oral administration of Nepicastat has been shown to produce dose-dependent decreases in blood pressure without causing reflex tachycardia, a common side effect of many antihypertensive drugs.[2][5] These effects are accompanied by the expected biochemical changes: decreased norepinephrine and increased dopamine levels in cardiovascular tissues and plasma.[2][3]

Table 2: Summary of Key In Vivo Findings for Nepicastat in Preclinical Models

Animal ModelDoseKey FindingsReference
Spontaneously Hypertensive Rats (SHRs)30 and 100 mg/kg/day (p.o.) for 30 daysDose-dependent decreases in mean arterial blood pressure (peak decrease of 20 and 42 mm Hg, respectively) without reflex tachycardia.[2]
Beagle Dogs0.05, 0.5, 1.5, or 5 mg/kg (p.o., b.i.d.) for 5 daysDose-dependent decreases in norepinephrine and increases in dopamine in the artery, left ventricle, and cerebral cortex.[3]
Rats30 mg/kg (p.o.)Reduced DBH activity in the adrenals by 93% at 4 hours and 80% at 8 hours, with significant reductions in norepinephrine and increases in dopamine levels.[6]
Clinical Studies

In human clinical trials, Nepicastat has been investigated for various conditions, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine use disorder.[1][7][8] Early-phase studies in patients with congestive heart failure demonstrated that Nepicastat was well-tolerated and produced significant, dose-dependent increases in the plasma dopamine to norepinephrine ratio.[1] A study in participants with cocaine use disorder found that Nepicastat was safe when co-administered with cocaine and showed a trend towards reducing the positive subjective effects of cocaine.[8]

Experimental Protocol: In Vivo Study in Spontaneously Hypertensive Rats
  • Animal Acclimation: Male SHRs are acclimated to the laboratory environment for at least one week before the experiment.

  • Baseline Measurements: Baseline blood pressure and heart rate are measured using telemetry or tail-cuff plethysmography.

  • Drug Administration: Nepicastat is administered orally (e.g., by gavage) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve or suspend Nepicastat.

  • Monitoring: Blood pressure and heart rate are monitored continuously or at regular intervals for a specified period after drug administration.

  • Tissue and Plasma Collection: At the end of the study, animals are euthanized, and blood and tissues (e.g., heart, arteries, brain) are collected for analysis of catecholamine levels.

  • Catecholamine Analysis: Plasma and tissue concentrations of dopamine and norepinephrine are quantified using HPLC with electrochemical detection.

  • Data Analysis: Changes in blood pressure, heart rate, and catecholamine levels are compared between the Nepicastat-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC establishes a predictive mathematical relationship between a drug's in vitro properties and its in vivo performance.[9][10] For Nepicastat, this means correlating its in vitro potency (IC50) with its in vivo pharmacological effects, such as changes in catecholamine levels and blood pressure.

The establishment of a strong IVIVC is a critical component of drug development as it can reduce the need for extensive clinical trials and help in setting meaningful product specifications.[9]

IVIVC_Workflow cluster_InVitro In Vitro cluster_InVivo In Vivo InVitro_Assay DBH Inhibition Assay (IC50) IVIVC In Vitro-In Vivo Correlation (IVIVC) InVitro_Assay->IVIVC PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling PK_PD_Modeling->IVIVC Clinical_Endpoint Clinical Endpoint (e.g., Blood Pressure Reduction) IVIVC->Clinical_Endpoint Predicts

Caption: In Vitro-In Vivo Correlation Workflow.

While a direct, quantitative IVIVC for Nepicastat is not extensively published in the public domain, the available data strongly supports a qualitative correlation. The potent in vitro inhibition of DBH translates to significant and dose-dependent modulation of catecholamine levels in vivo, which in turn leads to the observed physiological effects like blood pressure reduction.[2][3]

Comparative Analysis: Nepicastat and Other DBH Inhibitors

Nepicastat is not the only DBH inhibitor that has been developed. Etamicastat and zamicastat are other examples of this drug class.[11][12][13] While all three share the same fundamental mechanism of action, they may differ in their pharmacokinetic profiles and ability to cross the blood-brain barrier.[11]

Table 3: Comparison of Nepicastat with Other DBH Inhibitors

FeatureNepicastatEtamicastatZamicastat
Primary Indication Heart Failure, Hypertension, Substance Use DisordersHypertension, Heart FailurePulmonary Arterial Hypertension
Blood-Brain Barrier Penetration Crosses the BBBLimited brain penetrationLimited information
Clinical Development Status InvestigationalInvestigationalInvestigational

The ability of Nepicastat to cross the blood-brain barrier suggests its potential for treating central nervous system disorders where modulation of catecholamine pathways is desired, such as PTSD and addiction.[7][8][14]

Conclusion and Future Perspectives

Nepicastat is a potent and selective inhibitor of dopamine β-hydroxylase with a well-established mechanism of action. The strong correlation between its in vitro potency and its in vivo pharmacological effects underscores its potential as a therapeutic agent for a range of cardiovascular and central nervous system disorders. Future research should focus on establishing a more quantitative IVIVC to further optimize its clinical development and personalize its therapeutic application. Additionally, head-to-head comparative studies with other DBH inhibitors and existing standard-of-care therapies will be crucial in defining its precise role in the clinical setting.

References

  • Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. British Journal of Pharmacology, 121(8), 1803–1809. [Link]

  • Ibrahim, B., & Healy, D. P. (2000). Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure. Journal of Cardiovascular Pharmacology, 36(2), 161-168. [Link]

  • Wrobel, D., et al. (2021). Exploring Nepicastat Activity: Beyond DβH. Molecules, 26(11), 3192. [Link]

  • ClinicalTrials.gov. (2008). Nepicastat for Posttraumatic Stress Disorder (PTSD) in OIF/OEF Veterans. [Link]

  • Schroeder, J. P., et al. (2013). The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats. Pharmacology Biochemistry and Behavior, 110, 145-151. [Link]

  • El-Khoury, J. M., et al. (2016). Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. Neuropsychopharmacology, 41(10), 2535–2544. [Link]

  • Soares-da-Silva, P., et al. (2018). In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein. European Journal of Pharmaceutical Sciences, 117, 336-344. [Link]

  • Devoto, P., et al. (2013). The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. Addiction Biology, 18(4), 673-683. [Link]

  • Jain, S., et al. (1998). Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor. Journal of Cardiovascular Pharmacology, 31(6), 929-939. [Link]

  • Soares-da-Silva, P., et al. (2014). Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension. Clinical Therapeutics, 36(1), 103-116. [Link]

  • Singh, V., et al. (2023). Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cells in the heart of Spontaneous Hypertensive Rats. bioRxiv. [Link]

  • Nunes, T., et al. (2019). Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland. Cardiovascular & Hematological Agents in Medicinal Chemistry, 17(1), 37-45. [Link]

  • Kjeldsen, S. E. (2022). What Is the Current Best Drug Treatment for Hypertensive Heart Failure With Preserved Ejection Fraction? Review of the Totality of Evidence. Hypertension, 79(1), 22-31. [Link]

  • Almeida, L., et al. (2012). Safety, Tolerability, and Pharmacokinetics of Etamicastat, a Novel Dopamine-β-Hydroxylase Inhibitor, in a Rising Multiple-Dose Study in Young Healthy Subjects. Clinical Drug Investigation, 32(3), 177-188. [Link]

  • Nunes, T., et al. (2025). Human metabolism of zamicastat, an oral dopamine β-hydroxylase inhibitor. Drug Metabolism and Disposition. [Link]

  • Apparaju, S., et al. (2022). In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. Pharmaceutical Research, 39(5), 847-861. [Link]

  • Patsnap. (2024). Zamicastat - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • American Heart Association. (2025). Medications Used to Treat Heart Failure. [Link]

  • Henriques, S. C., et al. (2024). Effect of zamicastat on blood pressure and heart rate response to cold pressor test: A double-blind, randomized, placebo-controlled study in healthy subjects. British Journal of Clinical Pharmacology. [Link]

  • Apparaju, S., et al. (2022). In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. ResearchGate. [Link]

  • Dr. Oracle. (2025). What are alternative medications for hypertension in patients not tolerating Calcium Channel Blockers (CCBs)? [Link]

  • NIDA. (n.d.). Study 30 - Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of Nepicastat for Cocaine Dependence. [Link]

  • Uppoor, V. R. (2001). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 8(3), 13-19. [Link]

  • ResearchGate. (2023). (PDF) Effect of zamicastat on blood pressure and heart rate response to cold pressor test: a double-blind, randomised, placebo-controlled study in healthy subjects. [Link]

  • Gaval-Cruz, M., et al. (2012). Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. PLOS ONE, 7(10), e46205. [Link]

  • Al-Gousous, J., & Langguth, P. (2022). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 14(11), 2465. [Link]

  • Drug Discovery and Development. (2023). Top 10 promising antihypertensive investigational drugs. [Link]

  • Dr. PKS & MPS Classes. (2023). In-Vitro In-Vivo Correlation | Definition, Applications & Levels | Biopharmaceutics | BP604T | L~23. YouTube. [Link]

  • Almeida, L., et al. (2012). Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects. Drugs in R&D, 12(2), 73-86. [Link]

  • Cardot, J. M., et al. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 14(1), 15-19. [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Nepicastat Hydrochloride Handling & Containment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Nepicastat Hydrochloride (CAS: 170151-24-3) is not merely a chemical irritant; it is a highly potent, selective inhibitor of dopamine beta-hydroxylase (DBH) with an IC50 of approximately 8.5–9 nM.[1][2]

Why this matters for safety: Standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335).[1] However, as a researcher, you must recognize that its mechanism involves crossing the blood-brain barrier to modulate the sympathetic nervous system, altering norepinephrine and dopamine levels in the brain and periphery.[1]

The Safety Axiom: Because Nepicastat is pharmacologically active in the nanomolar range, prevention of inhalation (dust) is the critical safety objective. We treat this not just as a chemical hazard, but as a Potent Compound (Occupational Exposure Band 3/4) .[1]

Hazard Profiling & Control Banding

To determine the correct PPE, we must first categorize the risk based on the physical state and quantity.[1]

ParameterData / ClassificationOperational Implication
Primary Hazard DBH Inhibition (CNS/Cardiovascular modulation)Potential for hypotension, bradycardia, or CNS effects upon systemic absorption.[1]
GHS Codes H315 (Skin), H319 (Eye), H335 (Resp)Standard irritant controls are the minimum, not the optimum.[1]
Physical State Crystalline Solid / PowderHigh Risk: High potential for electrostatic aerosolization during weighing.[1]
Potency (IC50) ~9 nMHigh Potency: Minute quantities can trigger physiological response.[1]
Control Band OEB 3 (Estimated) Requires containment (HEPA) + Advanced PPE.[1] Open bench handling is prohibited for powders.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk-Based Approach . We distinguish between handling the neat solid (highest risk) and solutions (lower inhalation risk, higher dermal risk).[1]

Scenario A: Handling Neat Solid (Weighing & Transfer)

Objective: Zero Inhalation.[1] Zero Dermal Contact.[1]

  • Respiratory: PAPR (Powered Air Purifying Respirator) with HEPA filters OR a fit-tested N95/P100 only if working inside a certified Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.[1]

  • Dermal (Hands): Double Gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Long-cuff Nitrile (minimum 5-8 mil) to cover lab coat cuffs.[1]

    • Rationale: Provides a visual breach indicator and allows outer glove removal if contaminated without exposing skin.[1]

  • Body: Disposable Tyvek® lab coat or sleeve covers (impervious to particulates).[1] Standard cotton coats trap dust and become secondary contamination sources.[1]

  • Eyes: Chemical splash goggles (ventless preferred to prevent dust entry).[1]

Scenario B: Handling Solubilized Compound (Pipetting & Dilution)

Objective: Prevent Splash & Transdermal Absorption.[1]

  • Respiratory: Surgical mask (minimum) to protect samples; N95 if aerosols are generated (e.g., sonication).[1]

  • Dermal: Single Nitrile gloves (minimum 5 mil).[1] Change immediately upon splash.[1]

  • Body: Standard laboratory coat (buttoned/snapped).

  • Eyes: Safety glasses with side shields or face shield if working with large volumes (>50mL).[1]

Engineering Controls & Containment

PPE is the last line of defense.[1] The primary barrier must be engineering controls.[1][3]

  • Primary Containment: All weighing of Nepicastat HCl powder must occur within a Balance Enclosure or Fume Hood with HEPA filtration.[1]

  • Static Control: Use an ionizing fan or static gun during weighing.[1]

    • Causality: Potent pharmaceutical salts are often hygroscopic and prone to static charge.[1] Static can cause "powder flight," rendering standard weighing boats ineffective and contaminating the user.[1]

Operational Protocol: The "Zero-Exposure" Weighing Workflow[1]

This protocol uses a self-validating "Check-Weigh-Clean" system to ensure containment.[1]

Step 1: Preparation
  • Activate the Balance Enclosure/Hood 15 minutes prior to use.[1]

  • Don PPE (Scenario A).

  • Place a tacky mat or damp wipe at the sash opening to capture stray particulates.[1]

  • Line the work surface with a plastic-backed absorbent pad (absorbent side up).[1]

Step 2: The Weighing Event
  • Place the Nepicastat vial and the receiving vessel (e.g., volumetric flask) inside the hood.[1]

  • Neutralize Static: Pass the anti-static gun over the vial and spatula.[1]

  • Transfer: Open the vial only inside the hood. Transfer solid using a disposable antistatic spatula.[1]

  • Wet Down: Immediately add the solvent (e.g., DMSO or Water) to the receiving vessel to solubilize the powder before removing it from the hood.[1]

    • Why? Once in solution, the inhalation risk drops to near zero.[1]

Step 3: Decontamination
  • Wipe the exterior of the stock vial with a solvent-dampened wipe (70% Ethanol or dilute surfactant).[1]

  • Dispose of the wipe, spatula, and bench liner into a hazardous waste bag inside the hood.

  • Seal the bag before removing it from the containment zone.[1]

Visualized Workflows

Diagram 1: Hierarchy of Controls & PPE Decision Tree

A logical pathway to determine the necessary safety barriers based on the state of the matter.

PPE_Decision_Tree Start Start: Nepicastat HCl Handling State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid High Risk Liquid Liquid / Solution Form State_Check->Liquid Moderate Risk Eng_Control_Solid MANDATORY: Balance Enclosure or Class II BSC Solid->Eng_Control_Solid Eng_Control_Liq Standard Fume Hood (Recommended) Liquid->Eng_Control_Liq PPE_Solid PPE: Double Nitrile Gloves, Tyvek Sleeves, N95/PAPR Eng_Control_Solid->PPE_Solid Static_Control Action: Neutralize Static (Ionizer) PPE_Solid->Static_Control Disposal Disposal: Hazardous Chemical Waste (Incineration) Static_Control->Disposal PPE_Liq PPE: Single Nitrile Gloves, Safety Glasses, Lab Coat Eng_Control_Liq->PPE_Liq PPE_Liq->Disposal

Caption: Decision matrix for selecting Engineering Controls and PPE based on the physical state of Nepicastat HCl.

Diagram 2: The "Zero-Exposure" Weighing Protocol

Step-by-step procedural flow to ensure containment during the most critical handling phase.[1]

Weighing_Protocol Prep 1. Prep Area (Absorbent Pads + Ionizer) Gown 2. Gown Up (Double Gloves + N95/PAPR) Prep->Gown Weigh 3. Weighing Event (Inside Hood ONLY) Gown->Weigh Static Check Solubilize 4. Wet Down (Add Solvent in Hood) Weigh->Solubilize Critical Step Decon 5. Surface Decon (Wipe Vial & Spatula) Solubilize->Decon Liquid State Safe Doff 6. Doffing (Remove Outer Gloves) Decon->Doff

Caption: Sequential workflow for handling solid Nepicastat HCl, emphasizing solubilization prior to removal from containment.

Emergency Response

EventImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][4] Do not scrub hard (abrasion increases absorption).[1]
Eye Contact Flush with water/saline for 15 minutes.[1][4] Seek medical attention immediately (H319).
Inhalation Move to fresh air.[1][4] If breathing is difficult, administer oxygen.[1] Alert medical staff that the patient was exposed to a DBH inhibitor.
Spill (Powder) Do not sweep. Cover with damp paper towels (to prevent dust) and wipe up.[1] Treat waste as hazardous.[1]

References

  • PubChem . (n.d.).[1] Nepicastat Hydrochloride - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA) . (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Stanley, W. C., et al. (1997).[1] Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine beta-hydroxylase. British Journal of Pharmacology.[1] (Validating mechanism and potency).[1][2][4][5][6][7][8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.